Product packaging for 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole(Cat. No.:CAS No. 258353-57-0)

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Cat. No.: B3013369
CAS No.: 258353-57-0
M. Wt: 124.143
InChI Key: BVXUWXXNYXLXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B3013369 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole CAS No. 258353-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUWXXNYXLXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258353-57-0
Record name 1H,4H,6H,7H-pyrano[4,3-c]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic system of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole represents a significant scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its chemical structure, physicochemical characteristics, and spectroscopic profile. The synthesis of this pyranopyrazole derivative is detailed, offering insights into practical laboratory preparation. Furthermore, this document explores the broader context of the pyranopyrazole class of molecules, highlighting their diverse and potent biological activities which underpin their importance in pharmaceutical research.

Introduction: The Significance of the Pyranopyrazole Scaffold

Heterocyclic compounds are the cornerstone of modern pharmacology, with a vast number of approved drugs featuring these structural motifs. Among them, fused heterocyclic systems offer a unique three-dimensional architecture that can effectively interact with biological targets. The pyranopyrazole nucleus, which incorporates both a pyran and a pyrazole ring, is a versatile framework that has garnered considerable attention for its wide array of pharmacological activities.[1][2]

Derivatives of the broader pyranopyrazole class have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, analgesic, anticonvulsant, and vasodilator agents.[1][2] The specific isomer, this compound, is an important intermediate in the synthesis of more complex molecules, including various enzyme inhibitors and receptor antagonists.[3] This guide will focus on the fundamental properties of this core structure, providing a foundational understanding for researchers engaged in the synthesis and application of novel therapeutics.

Core Molecular and Physicochemical Properties

A precise understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. For this compound, these properties dictate its solubility, stability, and suitability for various experimental conditions.

Molecular Structure and Identification

The core structure of this compound consists of a tetrahydropyran ring fused to a pyrazole ring.

Molecular Formula: C₆H₈N₂O[1]

Molecular Weight: 124.14 g/mol

CAS Number: 258353-57-0[1]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

While specific experimental data for the parent compound is not extensively published, data for its derivatives and related structures provide valuable insights. For instance, the trifluoromethyl derivative, 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, has a reported boiling point of 279 °C, suggesting that the parent compound also has a relatively high boiling point due to its heterocyclic nature and potential for hydrogen bonding.

The solubility of pyranopyrazole derivatives is influenced by their substituents. A carbaldehyde derivative of this compound is estimated to have moderate water solubility (in the range of 1-10 grams per liter) and enhanced solubility in protic solvents like ethanol. This suggests that the parent compound likely exhibits similar solubility characteristics, being sparingly soluble in water and more soluble in organic solvents.

Table 1: Physicochemical Properties of this compound and a Key Derivative

PropertyThis compound3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS Number 258353-57-0[1]1022931-45-8
Molecular Formula C₆H₈N₂O[1]C₇H₇F₃N₂O
Molecular Weight 124.14 g/mol 192.14 g/mol
Boiling Point Not available279 °C
Purity Typically available at 99%[1]Not specified

Synthesis and Chemical Reactivity

The synthesis of the this compound core is a key step in the development of more complex derivatives for pharmacological screening.

Synthetic Pathway

A common and effective method for the synthesis of derivatives of this scaffold involves a multi-step process starting from readily available materials. A patented method for a carboxylic acid derivative provides a representative example of the synthetic strategy.[3]

The synthesis generally proceeds via the following key steps:

  • Condensation: Reaction of a tetrahydropyranone with a suitable C2-synthon, such as diethyl oxalate, in the presence of a strong base.[3]

  • Cyclization: The resulting intermediate undergoes a ring-closing reaction with hydrazine hydrate to form the fused pyrazole ring. [3.

  • Hydrolysis (for carboxylic acid derivatives): If an ester is used as the starting material, a final hydrolysis step yields the carboxylic acid.[3]

This approach offers mild reaction conditions and allows for the preparation of the final product with high yield and purity, making it suitable for larger-scale synthesis.[3]

Caption: General synthetic workflow for this compound derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran and pyrazole rings. The protons on the tetrahydropyran ring will likely appear as multiplets in the aliphatic region. The N-H proton of the pyrazole ring is expected to be a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the fused ring system. The chemical shifts will be influenced by the neighboring heteroatoms (nitrogen and oxygen).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands. For a carbaldehyde derivative, a broad absorption band in the region of 3400-3200 cm⁻¹ is attributed to the N-H stretching vibration of the pyrazole ring. The parent compound will also show a prominent N-H stretch, along with C-H, C-O, and C-N stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 124. The fragmentation pattern would likely involve the characteristic cleavage of the pyran and pyrazole rings.

Biological and Pharmacological Potential

The pyranopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous pyranopyrazole derivatives with a wide range of biological activities.

Table 2: Reported Biological Activities of the Pyranopyrazole Class of Compounds

Biological ActivityTherapeutic AreaReference
AntimicrobialInfectious Diseases[1][2]
Anti-inflammatoryInflammatory Disorders[1][2]
AnticancerOncology[1][2]
AnalgesicPain Management[1]
AnticonvulsantNeurology[1]
VasodilatorCardiovascular Diseases[1]
NIK InhibitorsImmunology, Oncology[3]
CFTR InhibitorsCystic Fibrosis[3]
RBP4 AntagonistsMetabolic Disorders[3]
Protein Kinase InhibitorsOncology, Inflammatory Diseases[3]

The diverse biological activities of pyranopyrazoles stem from their ability to interact with various enzymes and receptors. The specific substitution pattern on the pyranopyrazole core allows for the fine-tuning of activity and selectivity towards a particular biological target. The this compound scaffold serves as a crucial starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion and Future Directions

This compound is a heterocyclic compound of significant interest due to its role as a key building block in the synthesis of pharmacologically active molecules. This guide has provided a summary of its core properties, including its structure, physicochemical characteristics, and a likely synthetic route. While specific experimental data for the parent compound is limited, the information available for its derivatives and the broader pyranopyrazole class highlights the immense potential of this scaffold.

Future research should focus on the full experimental characterization of the parent compound to provide a more complete foundational dataset for the scientific community. Furthermore, the continued exploration of the synthetic derivatization of the this compound core will undoubtedly lead to the discovery of novel compounds with potent and selective biological activities, contributing to the development of new therapeutics for a range of human diseases.

References

An In-Depth Technical Guide to the Structural Elucidation of the 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrano[4,3-c]pyrazole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic fusion of heterocyclic rings has proven to be a highly effective approach for the development of novel therapeutic agents. The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a prime example of such a privileged structure, integrating the favorable pharmacological attributes of both the pyran and pyrazole moieties.[1][2] Derivatives of this fused heterocyclic system have demonstrated a remarkable breadth of biological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4] The therapeutic potential of pyranopyrazoles underscores the critical need for robust and unequivocal methods for their structural characterization.[2][5]

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of analytical techniques, instead offering a holistic and logical workflow for the complete structural elucidation of the this compound core. We will explore the causality behind experimental choices and demonstrate how a multi-pronged analytical approach provides a self-validating system for structural confirmation.

The Elucidation Workflow: A Symphony of Spectroscopic Techniques

The definitive confirmation of a chemical structure is rarely achieved through a single analytical method. Instead, it is the synergistic interplay of multiple spectroscopic techniques that provides the necessary layers of evidence. Our journey into the structure of this compound will be a systematic process of piecing together a molecular puzzle.

G cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity MS Mass Spectrometry (Molecular Formula) NMR_1H ¹H NMR (Proton Environment) MS->NMR_1H Provides Molecular Weight IR FTIR Spectroscopy (Functional Groups) IR->NMR_1H Confirms Functional Groups NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Proton-Carbon Assignment NMR_2D 2D NMR (HSQC, HMBC) (Connectivity) NMR_1H->NMR_2D Proton Framework NMR_13C->NMR_2D Carbon Framework Final Final Structure Elucidated NMR_2D->Final Definitive Connectivity

Caption: Workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Defining the Molecular Boundaries

The first crucial step in any structural elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement of the molecular ion.

Experimental Protocol: A sample of the synthesized this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using electrospray ionization (ESI). The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Interpreting the Data: For the parent compound, C7H8N2O, the expected monoisotopic mass is 136.0637 g/mol . HRMS should yield a value that is within a few parts per million (ppm) of this theoretical mass. This high degree of accuracy allows for the unambiguous determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural clues. The energetically unstable molecular ions will break apart in predictable ways, offering insights into the underlying structure.[6] For the tetrahydropyrano[4,3-c]pyrazole core, characteristic fragmentation may involve the cleavage of the pyran ring.[7][8]

Fragment Ion Proposed Structure Significance
[M-CO]⁺Loss of a carbonyl group (if present as a substituent)Indicates the presence and location of carbonyl functionalities.[7]
[M-RCN]⁺Loss of a nitrile group (if present as a substituent)Confirms the presence of a nitrile substituent.[7]
Retro-Diels-AlderCleavage of the tetrahydropyran ringProvides evidence for the pyran ring system.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Scan for Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: A small amount of the solid sample is placed on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer, and the spectrum is recorded.

Interpreting the Data: The FTIR spectrum of this compound would be expected to show characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3300N-H stretchingPyrazole N-H
2850-3000C-H stretchingAliphatic C-H (pyran ring)
1550-1650C=N stretchingPyrazole C=N
1050-1150C-O-C stretchingEther linkage (pyran ring)

The presence of a broad peak in the N-H stretching region and the characteristic C-O-C stretch are strong initial indicators of the pyranopyrazole scaffold.[9][10]

Part 2: Unveiling the Core - The Power of Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data for the this compound Core:

Proton(s) Approx. Chemical Shift (ppm) Multiplicity Coupling
N-H12.0 - 13.0Broad singlet-
H-37.5 - 7.8Singlet-
H-44.5 - 4.8Singlet (or narrow triplet)To H-6 protons
H-63.8 - 4.2TripletTo H-7 protons
H-72.7 - 3.1TripletTo H-6 protons
  • N-H Proton: The proton on the pyrazole nitrogen is typically deshielded and appears as a broad singlet at a high chemical shift. Its broadness is due to chemical exchange and quadrupole effects from the nitrogen atom.[11]

  • H-3 Proton: This proton on the pyrazole ring is in an aromatic-like environment and appears as a singlet.

  • Pyran Ring Protons (H-4, H-6, H-7): These aliphatic protons will appear at lower chemical shifts. The specific splitting patterns (multiplicities) are key to confirming their connectivity. For example, the protons at C-6 would be expected to be a triplet due to coupling with the two adjacent protons at C-7.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR is used to acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data for the this compound Core:

Carbon Approx. Chemical Shift (ppm)
C-3135 - 140
C-3a145 - 150
C-7a95 - 100
C-465 - 70
C-640 - 45
C-720 - 25

The chemical shifts of the carbon atoms provide a unique fingerprint of the molecule. The sp²-hybridized carbons of the pyrazole ring (C-3, C-3a, C-7a) will be found at higher chemical shifts compared to the sp³-hybridized carbons of the tetrahydropyran ring (C-4, C-6, C-7).[10][12]

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of the molecular "parts" (protons and carbons), 2D NMR experiments reveal how these parts are connected. For a fused heterocyclic system like this, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

HSQC: The Direct Connection The HSQC experiment shows correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC: Through-Bond Connectivity The HMBC experiment is the key to piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away.

Caption: Key HMBC correlations for confirming the fused ring system.

Interpreting the 2D NMR Data: By analyzing the cross-peaks in the HSQC and HMBC spectra, we can walk through the molecule and confirm the connectivity. For instance:

  • An HMBC correlation between the H-4 protons and the C-7a carbon confirms the fusion of the pyran and pyrazole rings at that junction.

  • A correlation between the H-3 proton and both C-3a and C-7a confirms the structure of the pyrazole portion.

  • Correlations between H-7 and C-6, and H-6 and C-7 (from H-H COSY or TOCSY) would confirm the connectivity within the tetrahydropyran ring.[13][14]

Conclusion: A Self-Validating Structural Proof

The structural elucidation of the this compound core is a process of accumulating and correlating evidence from multiple, independent analytical techniques. The journey begins with mass spectrometry to define the molecular formula, is supported by FTIR to identify key functional groups, and culminates in the detailed atomic-level map provided by a suite of 1D and 2D NMR experiments. Each technique provides a piece of the puzzle, and together they form a self-validating system that leads to an unambiguous and confident structural assignment. This rigorous approach is fundamental to advancing the research and development of this promising class of bioactive molecules.

References

The 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Core: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] When fused with other heterocyclic systems, its therapeutic potential is often enhanced. This guide focuses on the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core, a fused bicyclic system of significant interest in contemporary drug discovery. We will provide an in-depth analysis of its discovery as a crucial pharmaceutical intermediate, detail robust synthetic methodologies with an emphasis on the rationale behind experimental choices, and explore its application in the development of novel therapeutics, including kinase inhibitors. This document serves as a technical resource, offering field-proven insights, detailed protocols, and a forward-looking perspective for professionals in chemical synthesis and drug development.

Chapter 1: The Strategic Importance of Fused Pyranopyrazoles in Medicinal Chemistry

The strategic fusion of a pyran ring with a pyrazole core gives rise to the pyranopyrazole family of heterocyclic compounds. This structural amalgamation is not merely a synthetic curiosity; it is a deliberate design strategy to access novel chemical space and modulate physicochemical and pharmacological properties. The tetrahydropyran component often imparts improved solubility and metabolic stability, while the pyrazole ring provides critical hydrogen bond donor and acceptor sites for molecular recognition at biological targets.

The this compound isomer, in particular, has been identified as an extremely important drug intermediate.[3] Its rigid, three-dimensional structure serves as an excellent scaffold for orienting functional groups in precise vectors to interact with enzyme active sites or receptor binding pockets. Derivatives of this core are instrumental in constructing a variety of advanced medical drug molecules, including potent and selective inhibitors of kinases, modulators of ion channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and antagonists for Retinol-Binding Protein 4 (RBP4).[3] The broad utility of this scaffold underscores its value to the drug development pipeline.

Chapter 2: Synthetic Strategies for the Tetrahydropyrano[4,3-c]pyrazole Scaffold

The synthesis of the this compound core requires careful strategic planning to ensure efficiency, safety, and high yield. While several routes have been explored, a foundational approach involving a Claisen condensation followed by a pyrazole-forming cyclization has proven to be particularly robust and scalable.

Section 2.1: The Foundational Claisen-Cyclization Approach

A highly effective and scalable synthesis for this compound-3-carboxylic acid has been developed, which avoids the pitfalls of earlier methods, such as hazardous reagents or low yields.[3] This pathway proceeds in three main stages: enolate formation and Claisen condensation, cyclization with hydrazine, and final hydrolysis.

The causality behind the experimental choices is critical. The reaction is initiated with a Claisen condensation between tetrahydropyran-4-one and diethyl oxalate.[3] The choice of Lithium bis(trimethylsilyl)amide (LiHMDS) as the base is deliberate; it is a strong, non-nucleophilic base that efficiently generates the kinetic enolate of the ketone at low temperatures, minimizing self-condensation side reactions. The extremely low temperature (-70 to -80 °C) is essential to control the reactivity of the enolate and ensure selective acylation by diethyl oxalate.[3] The subsequent cyclization with hydrazine hydrate in glacial acetic acid is a classic Knorr-type pyrazole synthesis, which proceeds efficiently to form the fused heterocyclic core. Finally, saponification with lithium hydroxide provides the target carboxylic acid with high purity and an impressive overall yield of around 65%, making this route suitable for process amplification.[3]

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Tetrahydropyranone Tetrahydropyran-4-one Intermediate1 2-oxo-2-(4-oxo-tetrahydro- 2H-pyran-3-yl)ethyl acetate Tetrahydropyranone->Intermediate1 DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate1 Intermediate2 Ethyl 1,4,6,7-tetrahydropyrano [4,3-c]pyrazole-3-carboxylate Intermediate1->Intermediate2 reagent1 1. LiHMDS, THF 2. -70 to -80 °C Hydrazine Hydrazine Hydrate Hydrazine->Intermediate2 FinalProduct 1,4,6,7-Tetrahydropyrano [4,3-c]pyrazole-3-carboxylic acid Intermediate2->FinalProduct reagent2 Glacial Acetic Acid reagent3 LiOH (aq), Ethanol 40-60 °C

Caption: High-yield synthesis of the core carboxylic acid derivative.[3]

Experimental Protocol: Synthesis of this compound-3-carboxylic acid [3]

  • Step 1: 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve tetrahydropyran-4-one (1) and diethyl oxalate in anhydrous tetrahydrofuran (THF).

    • Cool the solution to a temperature between -70 and -80 °C.

    • Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) to the cooled solution while maintaining the temperature.

    • Allow the reaction to proceed until completion, as monitored by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and perform a standard aqueous workup to isolate the intermediate product (2).

  • Step 2: Ethyl this compound-3-carboxylate

    • Dissolve the intermediate (2) obtained from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate to the solution.

    • Stir the reaction mixture, allowing the cyclization to proceed.

    • Upon completion, isolate the ethyl ester product (3) via precipitation or extraction.

  • Step 3: this compound-3-carboxylic acid

    • Dissolve the ethyl ester (3) in ethanol.

    • Slowly add an aqueous solution of lithium hydroxide (LiOH) to the reaction mixture.

    • Gently heat the solution to 40-60 °C to facilitate hydrolysis.

    • Monitor the reaction for the consumption of the starting material.

    • After completion, acidify the mixture to precipitate the final carboxylic acid product (4).

    • Filter, wash, and dry the product. This method typically avoids the need for complex column chromatography.[3]

Section 2.2: The Rise of Multicomponent Reactions (MCRs)

In parallel to linear syntheses, multicomponent reactions (MCRs) have emerged as a powerful, green, and efficient strategy for building heterocyclic complexity in a single step.[4] While extensively applied to the synthesis of the related pyrano[2,3-c]pyrazole isomer, the principles are highly relevant.[5][6] MCRs adhere to the principles of pot, atom, and step economy (PASE), minimizing waste and operational time.[2][7] A typical four-component reaction to generate a pyranopyrazole involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often under catalysis.[4][8][9]

MCR_Workflow cluster_reactants Reactants cluster_intermediates In-Situ Intermediates start Four Readily Available Starting Materials Aldehyde Aldehyde start->Aldehyde Malononitrile Malononitrile start->Malononitrile BetaKetoester β-Ketoester start->BetaKetoester Hydrazine Hydrazine start->Hydrazine process One-Pot Reaction (Catalyst, Solvent) Aldehyde->process Malononitrile->process BetaKetoester->process Hydrazine->process Pyrazolone Pyrazolone Formation process->Pyrazolone Knoevenagel Knoevenagel Condensate process->Knoevenagel Michael Michael Addition Pyrazolone->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization product Highly Substituted Pyrano[2,3-c]pyrazole Cyclization->product

Caption: General workflow for a four-component pyranopyrazole synthesis.

The development of a robust MCR for the specific this compound isomer represents a compelling future research direction that could further streamline access to this valuable scaffold.

Chapter 3: Key Derivatives and Their Therapeutic Promise

The this compound scaffold is a platform for generating diverse derivatives with distinct biological activities. The substitution pattern on both the pyrazole and pyran rings can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Derivative NameCAS NumberMolecular FormulaKey Significance & Application AreaReference
...-3-carboxylic acid Not specifiedC₇H₈N₂O₃A primary and versatile intermediate for further chemical elaboration into various active pharmaceutical ingredients (APIs).[3]
...-3-carbonitrile 1780214-85-8C₇H₇N₃OA key building block; the nitrile group can be hydrolyzed to an acid or serve as a bioisostere for other functional groups.[10]
3-(Trifluoromethyl)-... 1022931-45-8C₇H₇F₃N₂OThe CF₃ group enhances metabolic stability and membrane permeability. Used as an intermediate for drugs targeting CNS disorders and in agrochemicals.[11]
...-3-carbaldehyde 933752-21-7C₇H₈N₂O₂The aldehyde group allows for further derivatization via reductive amination, condensation, or oxidation to introduce diverse side chains.[12]
Section 3.1: Case Study - The Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] Pyrazole-based compounds have proven to be exceptional scaffolds for designing potent and selective kinase inhibitors.[13][14] The this compound core is explicitly noted for its utility in preparing protein kinase inhibitors.[3] The pyrazole nitrogen atoms can form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding site, a common binding motif for many successful kinase inhibitors. The fused pyran ring and the substitution points at position 3 provide vectors for extending into other regions of the ATP pocket to achieve high affinity and selectivity.

Kinase_Inhibition Kinase Kinase Active Site ATP Binding Pocket Hinge Region Phosphorylation Substrate Phosphorylation (Signal ON) Kinase:f1->Phosphorylation Catalyzes NoPhosphorylation No Phosphorylation (Signal OFF) Kinase:f1->NoPhosphorylation Blocked ATP ATP ATP->Kinase:f1 Binds Inhibitor Pyrano[4,3-c]pyrazole Inhibitor Inhibitor->Kinase:f1 Competitively Binds

Caption: Competitive inhibition of a kinase by a pyrazole-based inhibitor.

Chapter 4: Conclusion and Future Directions

The this compound core stands out as a valuable and versatile scaffold in modern medicinal chemistry. Its favorable structural and physicochemical properties, combined with robust and scalable synthetic routes, position it as a key building block for the next generation of therapeutics.

Future research in this area will likely focus on several key avenues:

  • Expansion of Synthetic Methodology: The development of novel multicomponent or asymmetric syntheses for this specific isomer would be a significant advancement, enabling rapid library generation for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions at various positions on the bicyclic core will be crucial to fine-tune the activity and selectivity of new drug candidates against specific biological targets.

  • New Therapeutic Applications: While its role in kinase inhibition is prominent, exploring the utility of this scaffold against other target classes, such as G-protein coupled receptors (GPCRs), proteases, and epigenetic targets, could uncover new therapeutic opportunities.

As the demand for novel, effective, and safe medicines continues to grow, the strategic application of well-designed heterocyclic scaffolds like this compound will remain a central theme in successful drug discovery programs.

References

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole: Synthesis, Properties, and Applications

Abstract

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. As a fused bicyclic system incorporating both pyran and pyrazole rings, it offers a unique three-dimensional architecture for probing biological targets. This guide provides a comprehensive technical overview of the parent compound and its derivatives, focusing on its core physicochemical properties, validated synthetic pathways, spectroscopic characterization, and its expanding role in drug discovery. The diverse biological activities associated with this scaffold, ranging from antiviral and anticancer to anti-inflammatory effects, underscore its importance for researchers, scientists, and drug development professionals.[1][2][3][4]

Introduction to the Pyrano[4,3-c]pyrazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and biologically active molecules.[2] Among these, fused ring systems like the pyranopyrazoles are of particular interest due to their rigid conformational structure and the strategic placement of heteroatoms, which facilitates diverse intermolecular interactions. The pyranopyrazole core exists in several isomeric forms, with the tetrahydropyrano[4,3-c]pyrazole variant being a key building block in the development of novel therapeutics.[1] Its derivatives have been identified as potent inhibitors of various enzymes and modulators of cellular pathways, making this scaffold a focal point of extensive research in the pursuit of new treatments for a range of diseases.[3]

Physicochemical Properties

The fundamental properties of the unsubstituted this compound core are foundational for the synthesis and analysis of its more complex derivatives. The introduction of functional groups, such as carboxylic acids or nitriles, significantly alters these properties, influencing solubility, reactivity, and biological activity.

Table 1: Core Physicochemical Data

Property Value (Parent Compound) Value (Carboxylic Acid Derivative) Data Source(s)
CAS Number 258353-57-0 518990-20-0 [5][6][7],[8]
Molecular Formula C₆H₈N₂O C₇H₈N₂O₃ [5][6],[8]
Molecular Weight 124.14 g/mol 168.15 g/mol [5],[8]
Appearance Solid (Predicted) Solid [8]

| Purity | >95% (Typical) | 98% (Typical) |[5],[8] |

Synthesis Strategies and Methodologies

The construction of the pyranopyrazole scaffold can be achieved through several synthetic routes. Multi-component reactions (MCRs) are often favored for their efficiency and adherence to the principles of green chemistry, allowing for the assembly of complex molecules from simple precursors in a single step.[3][9] However, for specific derivatives, a more controlled, stepwise approach is often necessary.

Experimental Protocol: Synthesis of this compound-3-carboxylic acid

This protocol is adapted from a patented method and provides a reliable pathway to a key derivative used in the construction of various kinase inhibitors.[10] The causality behind this specific sequence is the controlled formation of a β-keto ester intermediate, which is primed for efficient cyclization with hydrazine to form the desired pyrazole ring.

Step 1: Formation of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to a temperature between -70°C and -80°C using a dry ice/acetone bath.

  • Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equivalents) to the cooled solution, maintaining the low temperature. This strong, non-nucleophilic base is critical for the quantitative deprotonation of the ketone at the α-position.

  • After stirring for 30 minutes, add diethyl oxalate (1.2 equivalents) dropwise. The oxalate serves as the electrophile that acylates the enolate intermediate.

  • Allow the reaction to proceed for 2-3 hours at -70°C.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

  • Perform a liquid-liquid extraction with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate (2).

Step 2: Cyclization with Hydrazine Hydrate

  • Dissolve the crude intermediate (2) from the previous step in glacial acetic acid. Acetic acid serves as both the solvent and a catalyst for the condensation reaction.

  • Add hydrazine hydrate (1.5 equivalents) to the solution. The hydrazine undergoes a condensation reaction with the dicarbonyl intermediate, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.

  • Heat the reaction mixture to 60-80°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice water to precipitate the ethyl ester product (3).

  • Filter the solid, wash with water, and dry under vacuum.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl ester (3) in ethanol.

  • Slowly add an aqueous solution of lithium hydroxide (LiOH) (2.0 equivalents). LiOH is a strong base that effectively saponifies the ester to the corresponding carboxylate salt.

  • Heat the reaction to 40-60°C and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify to a pH of ~3-4 with 1M hydrochloric acid (HCl). This protonates the carboxylate, causing the final carboxylic acid product (4) to precipitate.

  • Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the pure this compound-3-carboxylic acid.[10]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Tetrahydropyran-4-one + Diethyl Oxalate B Intermediate (2) Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate A->B  LiHMDS, THF, -78°C C Intermediate (3) Ethyl Ester Derivative B->C  Hydrazine Hydrate, Acetic Acid D Final Product (4) Carboxylic Acid Derivative C->D  LiOH, EtOH/H₂O; then HCl

Caption: Synthetic workflow for this compound-3-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of pyranopyrazole derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are characterized by signals corresponding to the aliphatic protons of the tetrahydropyran ring, typically appearing as complex multiplets in the upfield region. The pyrazole N-H proton, if present, usually appears as a broad singlet at a downfield chemical shift (>10 ppm).[11] ¹³C NMR will show distinct signals for the aliphatic carbons of the pyran ring and the aromatic/olefinic carbons of the pyrazole moiety.[11][12]

  • Infrared (IR) Spectroscopy: Key vibrational bands include a broad absorption in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretch of the pyrazole ring.[13] Carbonyl groups in derivatives (e.g., esters, acids, aldehydes) will exhibit strong C=O stretching absorptions between 1670-1750 cm⁻¹. The C-O-C ether linkage of the pyran ring typically shows a strong signal around 1200 cm⁻¹.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. The fragmentation patterns can often provide additional structural information, confirming the presence of the fused ring system.[11]

Applications in Drug Discovery and Development

The pyranopyrazole scaffold is a versatile template for designing biologically active agents. Its derivatives have been investigated for a wide array of therapeutic applications, driven by their ability to interact with various biological targets.

Table 2: Reported Biological Activities of Pyranopyrazole Derivatives

Therapeutic Area Specific Activity / Target Reference(s)
Oncology Anticancer, Antitumor, Human Chk1 Kinase Inhibition [1][3][4]
Infectious Disease Antibacterial, Antifungal, Antiviral (including Coronavirus) [1][2][14]
Inflammation Anti-inflammatory, p38 MAP Kinase Inhibition [1][3]
Metabolic Disease Anti-obesity (Rimonabant is a related pyrazole) [1]
Neurology Anti-Alzheimer's, AMPA Receptor Agonists [3]

| Agrochemicals | Fungicide, Insecticide, Herbicide |[1][2][4] |

The structural rigidity and the presence of hydrogen bond donors and acceptors make the pyranopyrazole core an excellent starting point for structure-based drug design. For instance, derivatives have been specifically designed as inhibitors of kinases, where the pyrazole moiety can form key hydrogen bonds within the ATP-binding pocket of the enzyme.[3] Furthermore, their potential as antiviral agents has been highlighted in recent studies, including activity against human coronaviruses.[14]

G cluster_apps Therapeutic Applications Core 1,4,6,7-Tetrahydropyrano [4,3-c]pyrazole Scaffold Oncology Oncology (Kinase Inhibition) Core:f0->Oncology Infection Infectious Disease (Antiviral, Antibacterial) Core:f0->Infection Inflammation Inflammation (Anti-inflammatory) Core:f0->Inflammation Neuro Neurology (AMPA Agonists) Core:f0->Neuro Agro Agrochemicals (Fungicides) Core:f0->Agro

Caption: Diverse applications stemming from the core pyranopyrazole scaffold.

Conclusion

The this compound framework represents a highly valuable and versatile scaffold in modern chemical and pharmaceutical research. Its robust synthesis methods, combined with the wide range of biological activities exhibited by its derivatives, ensure its continued relevance. Future research will likely focus on leveraging this core structure to develop next-generation therapeutics with improved selectivity and efficacy, particularly in the fields of oncology and infectious diseases. The continued exploration of novel synthetic methodologies, such as asymmetric catalysis, will further unlock the potential of this potent heterocyclic system.

References

A Spectroscopic Guide to the 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Core: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel heterocyclic scaffolds is paramount. The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core is an emerging scaffold of significant interest due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth analysis of the key spectroscopic features of this heterocyclic system, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are synthesized from extensive literature on related derivatives and foundational spectroscopic principles, offering a predictive and interpretive framework for researchers working with this promising molecular core.

Introduction: The Significance of the Pyrano-Pyrazole Scaffold

The fusion of a pyran ring with a pyrazole ring creates a bicyclic heterocyclic system with a unique three-dimensional architecture and a rich electronic landscape. These scaffolds are prevalent in compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough characterization of the parent this compound core is essential for the rational design and development of new therapeutic agents. This guide will delve into the expected spectroscopic signatures that define this core structure, providing a foundational reference for its identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for the interpretation of spectroscopic data. The numbering convention for the this compound core is illustrated below.

Figure 1: Structure and numbering of the this compound core.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for the unsubstituted this compound core, based on data from substituted analogs and general principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
NH (pyrazole)~12.2br s-
H-3~7.5s-
H-4~4.2s-
H-6~3.8t~5.5
H-7~2.8t~5.5
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-3~135
C-3a~105
C-7a~145
C-4~65
C-6~60
C-7~25
Interpretation and Causality
  • ¹H NMR: The pyrazole NH proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet around 12.2 ppm. The C-3 proton of the pyrazole ring is a singlet and is expected in the aromatic region around 7.5 ppm. The protons on the tetrahydropyran ring will exhibit chemical shifts characteristic of their proximity to the oxygen and nitrogen atoms. The H-4 protons, being adjacent to the pyrazole ring and the oxygen atom, are expected to be the most deshielded of the aliphatic protons, appearing as a singlet around 4.2 ppm. The H-6 protons, adjacent to the oxygen, are predicted to be a triplet around 3.8 ppm, coupled to the H-7 protons. The H-7 protons, being further from the heteroatoms, will be the most shielded, appearing as a triplet around 2.8 ppm.

  • ¹³C NMR: The carbon atoms of the pyrazole ring (C-3, C-3a, and C-7a) will resonate in the downfield region typical for aromatic and heteroaromatic carbons. C-7a, being at the ring junction and adjacent to a nitrogen, is expected to be the most deshielded. C-3a will be significantly shielded due to its position between two carbons. In the tetrahydropyran ring, the carbons bonded to the oxygen atom (C-4 and C-6) will appear in the range of 60-70 ppm. C-7, being a simple aliphatic carbon, will be the most upfield-shifted.

Figure 2: Predicted NMR correlations for the this compound core.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations of the N-H, C-H, C=N, C=C, and C-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationIntensity
~3200-3400N-H stretch (pyrazole)Medium, broad
~2850-3000C-H stretch (aliphatic)Strong
~1600C=N stretch (pyrazole)Medium
~1500C=C stretch (pyrazole)Medium
~1220C-O-C stretch (ether)Strong
Interpretation and Causality

The broad absorption in the 3200-3400 cm⁻¹ region is a hallmark of the N-H stretching vibration of the pyrazole ring, with the broadening resulting from intermolecular hydrogen bonding.[1] The strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the methylene groups in the tetrahydropyran ring. The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1500-1600 cm⁻¹ region. A strong absorption around 1220 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the ether linkage in the tetrahydropyran ring.[2]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 124 (corresponding to the molecular formula C₆H₈N₂O)

  • Key Fragments:

    • m/z = 95: Loss of an ethyl group (-C₂H₅)

    • m/z = 81: Loss of a propyl group (-C₃H₇) or a retro-Diels-Alder type fragmentation of the pyran ring.

    • m/z = 68: Pyrazole radical cation

    • m/z = 41: Loss of HCN from the pyrazole ring fragment

Interpretation and Causality

The molecular ion peak is expected at m/z 124. The fragmentation of the pyranopyrazole core is likely to be initiated by cleavage of the tetrahydropyran ring. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[3] For the fused system, a retro-Diels-Alder type fragmentation of the tetrahydropyran ring is a plausible pathway, leading to the loss of ethylene and the formation of a stable pyrazole-containing fragment. Cleavage at the bonds alpha to the oxygen atom is also expected.

MS_Fragmentation M [M]⁺˙ m/z = 124 F1 [M - C₂H₅]⁺ m/z = 95 M->F1 - C₂H₅ F2 [M - C₃H₇]⁺ m/z = 81 M->F2 - C₃H₇ F3 [C₃H₄N₂]⁺˙ m/z = 68 M->F3 retro-Diels-Alder F4 [C₂H₃N]⁺˙ m/z = 41 F3->F4 - HCN

Figure 3: Predicted major fragmentation pathways for the this compound core.

IV. Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound derivatives. Researchers should adapt these methods based on the specific substituents and desired scale.

General Synthetic Procedure

A common method for the synthesis of related pyranopyrazole systems involves a multi-component reaction. For the this compound core, a potential route could involve the reaction of a suitably functionalized tetrahydropyran precursor with hydrazine.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize a tetrahydropyran derivative with appropriate functional groups at the 3 and 4 positions to facilitate pyrazole ring formation (e.g., a β-keto-ester or a dicarbonyl compound).

  • Cyclocondensation: React the tetrahydropyran precursor with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Figure 4: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.

IR Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

MS Sample Preparation (EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Acquire the mass spectrum under electron ionization conditions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the this compound core. By understanding the characteristic NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this important heterocyclic scaffold. The provided protocols offer a starting point for the synthesis and analysis of novel derivatives, paving the way for further exploration of their chemical and biological properties. As a self-validating system, the combination of these three spectroscopic techniques provides a robust framework for structural confirmation, ensuring the scientific integrity of future research in this area.

References

Novel Synthesis Routes for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate for a range of therapeutic agents, including potent inhibitors of protein kinases and ion channels.[1] Despite its significance, its synthesis presents unique challenges compared to its more commonly reported pyrano[2,3-c]pyrazole isomer. This guide provides an in-depth analysis of robust and novel synthetic strategies for accessing the this compound framework. We will dissect a well-established linear synthesis commencing from tetrahydropyranone and introduce a novel, convergent approach leveraging an intramolecular nitrile oxide cycloaddition (INOC) reaction. This document provides detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in drug discovery and process development to make informed strategic decisions.

Introduction: The Strategic Importance of the Pyrano[4,3-c]pyrazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[2] Within this vast chemical space, fused heterocyclic systems like pyranopyrazoles have garnered immense interest due to their rigid conformational structures and diverse biological activities.[3] While extensive research has focused on the multicomponent synthesis of pyrano[2,3-c]pyrazoles, the this compound isomer remains a less-explored yet highly valuable target.[4][5]

This specific isomer is a key building block for advanced pharmaceutical candidates, including Negative Image Kinase (NIK) inhibitors and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors.[1] The synthetic challenge lies in achieving the correct regiochemical fusion of the pyran and pyrazole rings. Unlike the [2,3-c] isomers, which are readily assembled via one-pot, four-component reactions, the [4,3-c] scaffold typically requires more strategic, multi-step approaches.[6] This guide will illuminate two distinct and effective methodologies for its construction.

Established Route: Linear Synthesis via Pyranone Annulation

One of the most direct and reliable methods to construct the this compound system involves building the pyrazole ring onto a pre-existing tetrahydropyran-4-one core. This linear approach offers excellent control and predictability. A patented method highlights a robust three-step sequence that avoids hazardous or unstable reagents common in earlier attempts.[1]

Conceptual Framework & Mechanistic Rationale

The strategy begins with a Claisen condensation to install a β-dicarbonyl equivalent at the C3 position of the pyranone ring. This intermediate is primed for cyclization with a hydrazine source, which proceeds via the classical Knorr pyrazole synthesis to furnish the fused heterocyclic system.[2]

Expertise & Experience: The choice of lithium bis(trimethylsilyl)amide (LiHMDS) as the base in the initial step is critical. It is a strong, non-nucleophilic base that efficiently generates the required enolate from tetrahydropyran-4-one without competing in a nucleophilic attack on the diethyl oxalate ester. This avoids side-product formation and ensures a clean condensation. This method was developed to circumvent prior art that relied on explosive reagents like ethyl diazoacetate or moisture-sensitive and low-yielding precursors like oxalyl chloride monoethyl ester, making the described protocol inherently safer and more scalable.[1]

Experimental Workflow Diagram

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Saponification (Optional) A Tetrahydropyran-4-one + Diethyl Oxalate B Intermediate (2) A->B  LiHMDS, THF  -78 °C C Intermediate (3) (Ethyl Ester) B->C  Hydrazine Hydrate  Glacial Acetic Acid D Final Product (4) (Carboxylic Acid) C->D  LiOH (aq)  Ethanol, 40-60 °C

Caption: Linear synthesis of the tetrahydropyrano[4,3-c]pyrazole core.

Detailed Experimental Protocol

Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate (2)

  • To a solution of tetrahydrofuran (THF), add lithium bis(trimethylsilyl)amide (LiHMDS).

  • Cool the reaction mixture to a temperature between -70 and -80 °C.

  • Slowly add a solution of tetrahydropyran-4-one (1) and diethyl oxalate in THF.

  • Stir the reaction at this temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction and proceed with standard aqueous workup and extraction to isolate the intermediate product (2).[1]

Step 2: Synthesis of this compound-3-carboxylic acid ethyl ester (3)

  • Dissolve the intermediate (2) obtained from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to facilitate the ring-closing condensation.

  • After the reaction is complete, cool the mixture and isolate the precipitated product (3) by filtration.[1]

Step 3: Hydrolysis to this compound-3-carboxylic acid (4)

  • Dissolve the ethyl ester (3) in ethanol.

  • Slowly add an aqueous solution of lithium hydroxide.

  • Heat the mixture to 40-60 °C to drive the hydrolysis.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, acidify the mixture to precipitate the final carboxylic acid product (4), which can be collected by filtration.[1]

Data Summary
StepKey ReagentsSolventTemperatureOutcome
1Tetrahydropyran-4-one, Diethyl Oxalate, LiHMDSTHF-78 °Cβ-keto ester intermediate
2Hydrazine HydrateGlacial Acetic AcidRefluxFused pyrazole ethyl ester
3Lithium HydroxideEthanol/Water40-60 °CFused pyrazole carboxylic acid

Novel Route: Intramolecular Nitrile Oxide Cycloaddition (INOC)

A more modern and elegant approach to constructing complex heterocyclic systems is through intramolecular cycloaddition reactions.[7][8] This strategy offers high levels of control over regiochemistry by tethering the reacting partners, thereby directing the ring-forming event. For the pyrano[4,3-c]pyrazole core, an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide onto an alkene is a particularly powerful method.[9]

Conceptual Framework & Mechanistic Rationale

This strategy is conceptually opposite to the linear synthesis; it begins with a substituted pyrazole and builds the pyran ring onto it. The key is the design of a precursor that contains both the 1,3-dipole (a nitrile oxide, generated in situ from an aldoxime) and the dipolarophile (an alkene) in the same molecule.[7] The spatial proximity of these two functional groups ensures that the subsequent [3+2] cycloaddition occurs intramolecularly to form the desired fused isoxazoline ring, which upon reduction would yield the saturated pyran fused system.

Expertise & Experience: The power of the INOC reaction lies in its efficiency and precision. By generating the highly reactive nitrile oxide intermediate in situ, high concentrations are avoided, minimizing dimerization and other side reactions. The length and flexibility of the ether linkage that tethers the alkene to the pyrazole core are precisely tuned to favor the formation of the six-membered pyran ring fusion over other possibilities. This demonstrates a sophisticated application of reaction design principles to solve a complex regiochemical problem.[8]

Experimental Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Aldoxime Formation cluster_2 Step 3: INOC Reaction A Substituted 3-Hydroxypyrazole B 3-(prop-2-en-1-yloxy)-1H- pyrazole-4-carbaldehyde A->B  1. Allylation  2. Formylation C Aldoxime Intermediate B->C  NH2OH·HCl  Sodium Acetate D Fused Isoxazoline Core (Pyrano[4,3-c]pyrazole precursor) C->D  Oxidizing Agent (e.g., NCS)  In situ Nitrile Oxide Generation  & Cycloaddition

Caption: Intramolecular cycloaddition route to the pyrano[4,3-c]pyrazole core.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde Precursor

  • Start with a readily accessible 1-substituted-pyrazol-3-ol.[8]

  • Perform an O-alkylation using an allyl halide (e.g., allyl bromide) under basic conditions to install the tethered alkene.

  • Introduce a formyl group at the C4 position of the pyrazole ring, typically via a Vilsmeier-Haack reaction, to yield the aldehyde precursor.[7]

Step 2: Formation of the Aldoxime

  • Treat the aldehyde from Step 1 with hydroxylamine hydrochloride in the presence of a mild base like sodium acetate.

  • The reaction is typically performed in an alcoholic solvent.

  • Stir at room temperature until the aldehyde is consumed.

  • Isolate the aldoxime product, which may exist as a mixture of syn- and anti-isomers.[7]

Step 3: Intramolecular Nitrile Oxide Cycloaddition (INOC)

  • Dissolve the aldoxime from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to generate the intermediate hydroximoyl chloride.

  • Add a base (e.g., triethylamine) to eliminate HCl, generating the reactive nitrile oxide dipole in situ.

  • The nitrile oxide will spontaneously undergo a [3+2] cycloaddition with the tethered allyl group to form the fused 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][4][10]oxazole ring system, which contains the core tetrahydropyrano[4,3-c]pyrazole structure.[8]

Comparative Analysis and Future Outlook

The two routes present distinct advantages and are suited for different scientific objectives.

FeatureRoute 1: Linear SynthesisRoute 2: Intramolecular Cycloaddition
Starting Materials Simple, commercially available (Tetrahydropyran-4-one)More complex, requires synthesis (Substituted pyrazoles)
Key Transformation Knorr pyrazole synthesis (Condensation)[3+2] Nitrile Oxide Cycloaddition
Pros Straightforward, predictable, uses cheap starting materials, suitable for scale-up.[1]Elegant, high regiochemical control, builds complexity quickly, novel.[7]
Cons Linear sequence can be lower in overall yield, requires handling of strong bases.Requires multi-step synthesis of the precursor, may have challenges in the final reduction of the N-O bond.

Future Outlook: The development of a one-pot, multicomponent reaction (MCR) for the direct synthesis of the this compound scaffold remains a significant but challenging goal. Success in this area would require the identification of novel starting materials or catalysts that can overcome the inherent regiochemical preference for the [2,3-c] isomer formation.[4] Drawing inspiration from the vast literature on MCRs for other pyranopyrazole isomers could provide a roadmap for future innovation.[5][11]

Conclusion

The synthesis of this compound, a scaffold of high value in drug discovery, can be approached through distinct and effective strategies. The established linear synthesis from tetrahydropyran-4-one offers a robust and scalable path, while the novel intramolecular cycloaddition route provides an elegant and highly controlled method for constructing this complex architecture. By understanding the causality behind the experimental choices and the mechanistic underpinnings of each route, researchers are well-equipped to select and optimize the synthetic approach that best aligns with their program goals, whether for library synthesis, lead optimization, or large-scale production.

References

Physical and chemical properties of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole: Properties, Synthesis, and Applications

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The this compound core represents a significant heterocyclic scaffold in modern drug discovery. This fused bicyclic system, integrating a tetrahydropyran ring with a pyrazole moiety, serves as a cornerstone in the design of novel therapeutic agents. Pyrazole derivatives are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The incorporation of the tetrahydropyran ring often enhances pharmacokinetic properties, such as solubility and metabolic stability, making this combined scaffold particularly attractive for developing new drugs.

This guide offers a comprehensive overview of the physical and chemical properties of the this compound core and its derivatives. It is intended for researchers, scientists, and drug development professionals, providing in-depth technical details on synthesis, reactivity, spectral characterization, and applications, grounded in authoritative scientific literature.

Part 1: Physicochemical and Spectroscopic Profile

The unique arrangement of the fused pyran and pyrazole rings imparts distinct physical and chemical characteristics to this class of compounds.[4] The presence of multiple heteroatoms and functional groups contributes to their potential reactivity and biological activity.[4]

Core Properties of Substituted 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazoles

The properties of the scaffold can vary significantly based on the nature and position of its substituents. The following table summarizes key data for several representative derivatives.

Property3-Carboxylic Acid Derivative3-Carbaldehyde Derivative3-Carbonitrile Derivative3-Trifluoromethyl Derivative
Molecular Formula C₇H₈N₂O₃[5]C₇H₈N₂O₂[4]C₇H₇N₃O[6]C₇H₇F₃N₂O[7]
Molecular Weight 168.15 g/mol [5]152.15 g/mol [4]149.15 g/mol [6]192.14 g/mol [7]
CAS Number 518990-20-0[5]933752-21-7[4]1780214-85-8[6]1022931-45-8[7]
Appearance Solid[5]Solid[4]Not specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified279 °C[7]
Density Not specifiedNot specifiedNot specified1.451 g/cm³[7]
Solubility Moderate water solubility is expected.Moderate water solubility (1-10 g/L est.), enhanced in ethanol (>50 g/L est.).[4]Not specifiedNot specified
Storage Lab use only.[5]Store at 4°C.[4]Not specifiedStore at 2-8°C, sealed and dry.[7]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of synthesized this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectra of these compounds are expected to show characteristic signals for the protons on the tetrahydropyran ring, typically in the aliphatic region. Protons adjacent to the oxygen atom will appear further downfield. The NH proton of the pyrazole ring usually appears as a broad singlet at a high chemical shift (often >10 ppm), while aromatic protons on substituents will be in the 7-8.5 ppm range.[8][9]

    • ¹³C NMR : The carbon spectra will show signals corresponding to the aliphatic carbons of the pyran ring, and the aromatic/olefinic carbons of the pyrazole ring. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[8][10]

  • Infrared (IR) Spectroscopy : IR spectra are useful for identifying key functional groups. A strong, broad absorption band around 3200-3400 cm⁻¹ is characteristic of the N-H stretch of the pyrazole ring.[8] If a nitrile group is present, a sharp peak will appear around 2200 cm⁻¹.[9] Carbonyl groups (from aldehydes or carboxylic acids) will exhibit strong absorptions in the 1680-1720 cm⁻¹ region.[10][11]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation patterns. The molecular ion peak (M+) is typically observed, and fragmentation often involves the cleavage of the pyran or pyrazole rings and loss of substituents.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive proof of the three-dimensional structure of these molecules.[1] This technique is essential for understanding structure-activity relationships (SAR) by revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[1][12] The analysis of crystal packing can show hydrogen bonding networks, often involving the pyrazole NH group, and π-π stacking interactions, which are crucial for molecular recognition and biological activity.[12]

Part 2: Chemical Properties, Synthesis, and Reactivity

The chemical behavior of the this compound scaffold is defined by the interplay between the electron-rich pyrazole ring and the flexible tetrahydropyran system.

Synthesis of the Core Scaffold

A common and effective method for synthesizing the this compound core involves a multi-step sequence starting from readily available materials like tetrahydropyranone and diethyl oxalate.[13]

Synthesis_Workflow Tetrahydropyranone Tetrahydropyranone Intermediate2 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate Tetrahydropyranone->Intermediate2  Lithium bis(trimethylsilyl)amide,  THF, -70 to -80°C DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate2 Intermediate3 Ethyl this compound-3-carboxylate Intermediate2->Intermediate3  Glacial Acetic Acid HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Intermediate3 FinalProduct This compound-3-carboxylic acid Intermediate3->FinalProduct  Ethanol Hydrolysis LiOH Hydrolysis Hydrolysis->FinalProduct

Caption: Synthetic pathway for this compound-3-carboxylic acid.

Detailed Synthetic Protocol (Based on Patent CN108546266B[13])

This protocol describes a high-yield synthesis suitable for process amplification.

  • Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate (Intermediate 2)

    • In a reaction vessel under an inert atmosphere, dissolve tetrahydropyranone (1) and diethyl oxalate in anhydrous tetrahydrofuran (THF).

    • Cool the mixture to a temperature between -70 and -80°C.

    • Slowly add a solution of lithium bis(trimethylsilyl)amide in THF to the reaction mixture.

    • Maintain the temperature and stir for a specified period until the reaction is complete (monitored by TLC).

    • Quench the reaction and perform an aqueous workup to isolate the crude product, which is then purified.

  • Step 2: Cyclization to form Ethyl this compound-3-carboxylate (Intermediate 3)

    • Dissolve the intermediate from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to facilitate the ring-closure reaction.

    • Upon completion, cool the reaction and isolate the precipitated product by filtration.

  • Step 3: Hydrolysis to this compound-3-carboxylic acid (Final Product)

    • Dissolve the ethyl ester from Step 2 in ethanol.

    • Slowly add an aqueous solution of lithium hydroxide (LiOH).

    • Heat the mixture gently (40-60°C) to effect hydrolysis.

    • After the reaction is complete, neutralize the solution with acid to precipitate the final carboxylic acid product.

    • Filter, wash, and dry the product to obtain high-purity this compound-3-carboxylic acid.

This method provides a significant improvement over previous routes that used hazardous materials like ethyl diazoacetate or had very low yields.[13]

Reactivity and Chemical Transformations

The this compound core is a versatile building block for creating diverse molecular libraries.

  • Reactions at the Pyrazole Ring : The pyrazole ring is aromatic and can undergo various transformations.[14] The imino hydrogen (N-H) is acidic and can be readily deprotonated and subsequently alkylated or acylated to introduce a wide range of substituents at the N1 position.

  • Modification of Substituents : Functional groups at the 3-position are key handles for further derivatization.

    • The aldehyde group can undergo condensation reactions with nucleophiles to form imines, oximes, or be used in Knoevenagel condensations.[4] It can also be oxidized to a carboxylic acid or reduced to an alcohol.[4]

    • The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling coupling with various amines and alcohols to expand the chemical space.

    • The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Diels-Alder Reactivity : While the core pyrazole is aromatic, related 4H-pyrazole systems have been shown to participate as dienes in Diels-Alder reactions, a property that can be tuned by substituents.[15] This "click" reactivity can be harnessed for bioorthogonal chemistry applications.[15]

Part 3: Applications in Drug Discovery and Chemical Biology

The pyranopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[16]

Spectrum of Biological Activities

Derivatives of this scaffold have demonstrated a wide array of pharmacological activities.

  • Anticancer Activity : Numerous indolyl-substituted this compound derivatives have been synthesized and evaluated for their anticancer potential against various cell lines, including breast (MCF-7), gastric (HGC-27), and prostate (PC-3) cancer.[17] Some compounds have shown activity several times more potent than the standard chemotherapy drug 5-fluorouracil.[17] The mechanism often involves the inhibition of key signaling pathways that control cell growth and proliferation.[1]

  • Anti-inflammatory Activity : Pyrazole derivatives are well-known for their anti-inflammatory effects, famously exemplified by the COX-2 inhibitor Celecoxib. The pyranopyrazole scaffold is being explored for the development of new anti-inflammatory agents that may target enzymes like TNF-α and various interleukins (IL-6).[18]

  • Other Therapeutic Areas : The unique structure of these compounds makes them valuable intermediates in the synthesis of inhibitors for various targets, including kinases (e.g., NIK inhibitors, CDK2 inhibitors), ion channels (CFTR inhibitors), and other proteins.[13][19] They are also investigated for activity against central nervous system disorders, such as anxiety and depression.[7]

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibition Pyranopyrazole Derivative Inhibition->PI3K inhibits Inhibition->AKT inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyranopyrazole derivatives is highly dependent on the substituents attached to the core.

  • Substitution at N1 : Introducing aryl or alkyl groups at the N1 position of the pyrazole ring significantly influences binding affinity and selectivity for various targets.

  • Substitution at C3 : The nature of the substituent at the C3 position is critical. For example, trifluoromethyl groups can enhance metabolic stability and binding affinity.[7] Carboxylic acid or amide functionalities can form key hydrogen bonds with target proteins.

  • Aromatic Substituents : Adding substituted phenyl or other heterocyclic rings often leads to enhanced potency, as these groups can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket.

Part 4: Experimental Methodologies

General Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure for pyrazole derivatives is a standard procedure in structural chemistry.[1]

  • Crystal Selection : A high-quality single crystal is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection : The crystal is cooled in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer (e.g., with Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement : The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

  • Data Analysis : The final refined structure provides precise information on bond lengths, angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and crystal packing.[1]

Conclusion and Future Outlook

The this compound scaffold is a validated and highly promising platform for the design of new chemical entities in drug discovery. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, ensures its continued relevance. Future research will likely focus on expanding the chemical diversity of these compounds through combinatorial chemistry and multi-component reactions, exploring new therapeutic applications, and employing computational methods to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The insights gained from detailed structural and chemical analysis will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

Preliminary Biological Screening of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary biological screening of the novel heterocyclic scaffold, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. As a fused bicyclic system incorporating both a pyran and a pyrazole ring, this scaffold presents a unique three-dimensional architecture ripe for exploration in drug discovery. The strategic approach outlined herein is designed for researchers, scientists, and drug development professionals to efficiently assess the therapeutic potential of this promising class of compounds.

The pyrazole nucleus is a well-established pharmacophore, integral to numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The fusion of a tetrahydropyran ring introduces conformational constraints and potential for new vector interactions with biological targets, distinguishing it from simpler pyrazole analogues. This guide will focus on a tiered screening cascade designed to broadly profile the bioactivity of newly synthesized this compound derivatives.

Section 1: Foundational Screening – Cytotoxicity Assessment

A fundamental first step in evaluating any new chemical entity is to determine its intrinsic cytotoxicity. This baseline data is crucial for interpreting the results of subsequent targeted assays and for identifying compounds with potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Rationale for Initial Cytotoxicity Screening

The decision to initiate screening with a cytotoxicity assay is twofold. Firstly, it efficiently flags compounds with potent, non-specific toxicity, allowing for their early deprioritization. Secondly, it identifies compounds that warrant further investigation as potential antiproliferative or cytotoxic anticancer agents. Numerous studies have highlighted the anticancer potential of pyrazole derivatives, making this a logical starting point for screening.[5][6][7][8][9][10]

Experimental Protocol: MTT Assay for General Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Data Presentation and Interpretation

The results of the MTT assay should be summarized in a clear and concise table.

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)K562 IC50 (µM)
THPP-001 >10085.2>100
THPP-002 12.525.18.9
THPP-003 5.810.32.1
Doxorubicin 0.91.20.5

Table 1: Hypothetical cytotoxicity data for this compound derivatives.

Compounds with low micromolar IC50 values (e.g., THPP-003) are considered promising candidates for further investigation as anticancer agents.

Section 2: Targeted Screening – Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12] Therefore, screening for anti-inflammatory activity is a logical second step.

Rationale for Anti-inflammatory Screening

The structural features of the pyrazole ring are present in several non-steroidal anti-inflammatory drugs (NSAIDs). Investigating the anti-inflammatory potential of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles could lead to the discovery of novel anti-inflammatory agents with potentially improved efficacy or safety profiles. A common in vitro method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13][14]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of test compounds to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Indomethacin).

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the vehicle control and determine the IC50 values. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.[14]

Visualization of the Screening Workflow

Screening_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Targeted Screening cluster_2 Hit Identification Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) Test Compounds Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Data Analysis (IC50)->Anti-inflammatory Assay (NO) Non-toxic Compounds Antimicrobial Assay Antimicrobial Assay Data Analysis (IC50)->Antimicrobial Assay Non-toxic Compounds Anticancer Leads Anticancer Leads Data Analysis (IC50)->Anticancer Leads Anti-inflammatory Leads Anti-inflammatory Leads Data Analysis (IC50)->Anti-inflammatory Leads Antimicrobial Leads Antimicrobial Leads Data Analysis (IC50)->Antimicrobial Leads Anti-inflammatory Assay (NO)->Data Analysis (IC50) Antimicrobial Assay->Data Analysis (IC50)

A tiered approach for the preliminary biological screening of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazoles.

Section 3: Targeted Screening – Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole-containing heterocycles have demonstrated promising antibacterial and antifungal activities.[1][11][15][16] Screening the this compound library for antimicrobial properties is therefore a critical step.

Rationale for Antimicrobial Screening

Given the documented antimicrobial potential of various pyrazole derivatives, including pyran-fused pyrazoles, it is prudent to assess the activity of this new scaffold against a panel of clinically relevant bacteria and fungi.[15][17] A preliminary screening using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is an efficient approach.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the MIC of test compounds against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, aliquots from the wells showing no growth can be subcultured onto agar plates.

Data Presentation

The antimicrobial activity is best represented in a table format.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
THPP-001 >128>12864
THPP-002 1632>128
THPP-003 81632
Ciprofloxacin 10.5NA
Fluconazole NANA4

Table 2: Hypothetical antimicrobial activity of this compound derivatives.

Section 4: Concluding Remarks and Future Directions

This guide provides a structured and rationalized approach to the preliminary biological screening of novel this compound derivatives. By employing a tiered screening cascade, researchers can efficiently identify compounds with promising anticancer, anti-inflammatory, or antimicrobial activities.

Logical_Progression Synthesis_of_Library Synthesis of this compound Library Tier1_Screening Tier 1: Cytotoxicity Screening (MTT Assay) Synthesis_of_Library->Tier1_Screening Tier2_Screening Tier 2: Targeted Screens (Anti-inflammatory, Antimicrobial) Tier1_Screening->Tier2_Screening Non-toxic compounds Hit_Identification Hit Identification & Prioritization Tier2_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Logical progression from compound synthesis to in vivo studies.

Compounds identified as "hits" in this preliminary screen will serve as the foundation for more extensive investigations, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy testing. The versatility of the pyrazole scaffold suggests that this novel tetrahydropyran-fused analogue holds significant promise for the development of new therapeutic agents.

References

Methodological & Application

Introduction: The Rise of Fused Heterocycles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole as a Kinase Inhibitor Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[1][2] The search for potent and selective kinase inhibitors has led researchers to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can effectively mimic the adenine region of ATP and establish key interactions within the kinase active site.[2]

Among these, the pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form a variety of non-covalent interactions and its synthetic tractability.[3][4] Fusing the pyrazole with other rings, such as a tetrahydropyran moiety to create the This compound core, offers a promising strategy to develop novel inhibitors. This fusion introduces a three-dimensional structure that can enhance binding affinity, improve selectivity, and confer favorable pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for the characterization of kinase inhibitors based on this specific scaffold, with a focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative target, given the known propensity of pyrazole derivatives to inhibit CDKs.[5][6][7]

Core Scaffold: this compound

The unique architecture of this fused ring system provides a rigid framework ideal for positioning key functional groups within a kinase ATP-binding site.

Caption: Core chemical structure of the title compound.

Mechanism of Action: Targeting the Engine of Cell Division

Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the active site of the kinase and prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins. The pyrazole core is an excellent bioisostere for the adenine ring of ATP, capable of forming critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.[2]

Derivatives of the this compound scaffold are particularly promising as inhibitors of Cyclin-Dependent Kinases (CDKs), central regulators of the cell cycle.[7] For example, CDK2, when complexed with Cyclin E or Cyclin A, drives the transition from the G1 to the S phase of the cell cycle.[5] Inhibiting CDK2 can lead to cell cycle arrest and apoptosis, making it a validated target for anticancer therapies.[6][8]

cluster_legend Logic Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb +P CyclinE_CDK2 Cyclin E / CDK2 E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription pRb p-Rb E2F->CyclinE_CDK2 CyclinE_CDK2->S_Phase_Genes +P on substrates G1_Arrest G1 Phase Arrest Inhibitor THPP-Inhibitor Inhibitor->CyclinE_CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway in G1/S transition.

Experimental Characterization Workflow

A systematic approach is required to validate a novel compound as a kinase inhibitor. The workflow progresses from initial biochemical potency and selectivity assessment to validation in a cellular context.

G start Start: Hypothesized Inhibitor biochem_assay Biochemical Assay (e.g., ADP-Glo™) Determine IC50 start->biochem_assay 1. Potency selectivity Kinase Selectivity Profiling (Kinome Scan) biochem_assay->selectivity 2. Selectivity target_engagement Cellular Target Engagement (e.g., NanoBRET™) selectivity->target_engagement 3. Cellular Confirmation cell_proliferation Cell Proliferation Assay Determine EC50 target_engagement->cell_proliferation 4. Cellular Effect downstream_analysis Downstream Pathway Analysis (e.g., Western Blot) cell_proliferation->downstream_analysis 5. Mechanism end Validated Hit/ Lead Compound downstream_analysis->end

Caption: Overall workflow for kinase inhibitor characterization.

PART 1: BIOCHEMICAL CHARACTERIZATION

Biochemical assays are the first step, designed to measure the direct interaction between the inhibitor and the purified kinase enzyme.[1]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound by quantifying the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.[9][10]

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based system that provides a sensitive and high-throughput compatible method to measure kinase activity. The luminescent signal is directly proportional to the amount of ADP generated, and therefore, to the kinase activity.[10]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Substrate peptide (e.g., a peptide derived from Histone H1)

  • ATP (at the Km concentration for the enzyme)

  • Test Compound (e.g., "THPP-Inhibitor-1"), dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of THPP-Inhibitor-1 in DMSO (e.g., starting at 1 mM, with 1:3 dilutions). Also prepare dilutions for Staurosporine and a DMSO-only vehicle control.

  • Assay Plate Setup: Transfer 1 µL of each compound dilution (or DMSO) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Add 10 µL of this solution to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (high inhibition) and "DMSO only" (low inhibition) controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

PART 2: CELL-BASED VALIDATION

After confirming biochemical potency, it is crucial to verify that the compound can enter cells, engage its target, and exert a biological effect.[1]

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of the inhibitor to its target kinase within living cells, providing a direct confirmation of target engagement.

Rationale: The NanoBRET™ assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.[11]

Materials:

  • Human cancer cell line (e.g., HCT-116) transiently or stably expressing a CDK2-NanoLuc® fusion protein.

  • NanoBRET™ CDK2 Tracer

  • Test Compound (THPP-Inhibitor-1)

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Cell Plating: Seed the CDK2-NanoLuc® expressing cells into a 96-well plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of THPP-Inhibitor-1 in Opti-MEM®.

    • Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®.

    • Add the compound dilutions to the wells, followed immediately by the tracer solution. Include a "no inhibitor" control.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (618 nm) emissions simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Rationale: If a CDK2 inhibitor successfully arrests the cell cycle, it should lead to a decrease in cell proliferation. The CellTiter-Glo® assay provides a highly sensitive, luminescence-based readout of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test Compound (THPP-Inhibitor-1)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Plating: Seed cells at a low density (e.g., 2,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of THPP-Inhibitor-1 to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator. This extended incubation allows for multiple cell doubling times, making the anti-proliferative effects more apparent.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the log of the inhibitor concentration to determine the EC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Representative Inhibitory Activity of "THPP-Inhibitor-1"

Kinase Target Biochemical IC50 (nM) Cellular Target Engagement IC50 (nM) Cell Proliferation EC50 (nM)
CDK2 15 45 95
CDK1 250 >1000 >1000
CDK9 >10,000 >10,000 >10,000

| Aurora A | 850 | >5000 | >5000 |

Interpretation: The data shows that THPP-Inhibitor-1 is a potent inhibitor of CDK2 in a biochemical assay. The rightward shift in the cellular target engagement and proliferation assays is expected and reflects factors such as cell permeability, protein binding in the media, and cellular ATP concentration. The high IC50 values against other kinases (CDK1, CDK9, Aurora A) indicate good selectivity.

References

Application Note: A Researcher's Guide to Evaluating 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole Scaffolds in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as the foundation for targeted cancer therapies is a paramount objective. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have consistently emerged as "privileged structures" due to their ability to interact with a wide array of biological targets.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs and investigational agents.[3][4][5] When fused with a pyran ring to form a pyranopyrazole system, such as 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, the resulting scaffold possesses a unique three-dimensional architecture that is ripe for exploration in oncology.

Numerous studies have demonstrated that pyranopyrazole derivatives exhibit a broad spectrum of biological activities, including potent anticancer effects against a diverse panel of human cancer cell lines.[6][7] These compounds have been shown to modulate critical cellular processes by inhibiting key enzymes, arresting the cell cycle, and inducing programmed cell death (apoptosis).[8][9][10] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the scientific rationale, experimental workflows, and detailed protocols for the systematic evaluation of this compound derivatives as potential anticancer agents.

Section 1: The Scientific Rationale - Key Mechanisms of Action

The efficacy of pyranopyrazole derivatives in cancer cell lines is not arbitrary; it is rooted in their ability to interfere with specific and often dysregulated cellular pathways that are hallmarks of cancer. Understanding these mechanisms is crucial for designing rational experiments and interpreting results. The literature points to several convergent mechanisms of action.

Inhibition of Key Oncogenic Kinases

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a common driver of cancer growth and proliferation.[11] Pyrazole and its fused derivatives have been successfully developed as potent inhibitors of several kinase families.[3][11]

  • Receptor Tyrosine Kinases (RTKs): Many pyranopyrazole compounds have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][12] By blocking the ATP-binding sites of these kinases, the compounds prevent downstream signaling cascades (e.g., PI3K/Akt, MAPK) that promote cell proliferation, angiogenesis, and survival.

  • Cyclin-Dependent Kinases (CDKs): The cell cycle is orchestrated by CDKs, and their inhibition is a validated strategy for cancer therapy. Certain pyrazole derivatives have shown significant inhibitory activity against CDK2, leading to cell cycle arrest and preventing cancer cells from replicating.[3]

Induction of Apoptosis

A fundamental characteristic of cancer cells is their ability to evade apoptosis. A primary mechanism by which pyranopyrazole compounds exert their cytotoxic effects is by reactivating this dormant cell death program.[9][10] Evidence strongly suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.[13] The process typically involves:

  • Disruption of Mitochondrial Homeostasis: The compound induces stress, leading to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.[3][13]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the BAX/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

  • Apoptosome Formation & Caspase Activation: Cytoplasmic Cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell.[10][13]

G compound Pyranopyrazole Derivative bcl2 Bcl-2 compound->bcl2 Inhibits bax BAX compound->bax Promotes mito Mitochondrion cytc Cytochrome c (Release) mito->cytc Release bcl2->mito bax->mito cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by pyranopyrazole derivatives.

Cell Cycle Arrest

In addition to inducing cell death, pyranopyrazole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[9] Flow cytometry analysis of treated cells often reveals an accumulation of cells in specific phases, most commonly the G1/S or G2/M transitions.[13] This effect is often a direct consequence of kinase inhibition (e.g., CDK inhibition) or cellular stress responses that activate cell cycle checkpoints.

Section 2: Experimental Design & Workflow

A systematic, tiered approach is essential for efficiently evaluating a novel compound. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive mechanistic understanding is built logically.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation synthesis Compound Synthesis & Characterization screening Primary Cytotoxicity Screening (MTT Assay) (e.g., 3-5 cell lines) synthesis->screening ic50 IC50 Determination & Hit Selection screening->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Selected Hits cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle western Western Blot Analysis (e.g., Caspases, Bcl-2/BAX) apoptosis->western Confirm MoA cellcycle->western kinase Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) western->kinase

Caption: A tiered workflow for evaluating novel pyranopyrazole compounds.

Section 3: Core Protocols

The following protocols are foundational for assessing the anticancer activity of novel pyranopyrazole compounds. The causality behind key steps is explained to ensure robust and reproducible results.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh complete medium.

    • Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: A 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Rationale: A wide concentration range is essential for generating a complete dose-response curve. A vehicle control is critical to ensure that the solvent (DMSO) does not contribute to cytotoxicity.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Rationale: This incubation period is typically sufficient for detectable formazan to form without causing cytotoxicity from the MTT reagent itself.

  • Formazan Solubilization & Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

    • Rationale: Using the predetermined IC₅₀ value ensures a significant portion of the cell population will be undergoing apoptosis, making detection easier.

  • Cell Harvesting:

    • Collect both the floating cells (from the medium) and adherent cells (by gentle trypsinization).

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Rationale: It is critical to collect the floating cells, as these are often the apoptotic cells that have detached.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.

    • Rationale: Prompt analysis is necessary as the staining is not permanent and cells will continue to progress through the death process.

  • Data Analysis:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Section 4: Data Interpretation & Summary

The ultimate goal of these assays is to build a comprehensive profile of a compound's activity. Summarizing data from the literature in a structured format allows for easy comparison and helps identify structure-activity relationships (SAR).

Table 1: Summary of Anticancer Activity of Representative Pyrazole & Pyranopyrazole Derivatives

Compound Class/DerivativeCancer Cell Line(s)AssayKey Finding / IC₅₀ ValueMechanism of ActionReference(s)
Pyranopyrazole (5f) MCF-7, HeLa, PC-3CytotoxicityLow µM activity; more potent than 5-FUTGF-βI Receptor Inhibition (putative)[6]
Pyrazolopyrimidine (12) HepG2Cytotoxicity / Kinase AssayIC₅₀ = 0.71 µM (cell); IC₅₀ = 0.09 µM (EGFR)Dual EGFR/VEGFR-2 Inhibition[8][12]
Pyrazolopyrimidine (9) HepG2Cytotoxicity / Kinase AssayIC₅₀ = 2.30 µM (cell); IC₅₀ = 0.22 µM (VEGFR-2)Dual EGFR/VEGFR-2 Inhibition[8][12]
Pyrazole (3f) MDA-MB-468 (TNBC)Cytotoxicity / ApoptosisIC₅₀ = 14.97 µM (24h); Induces ROS & Caspase-3Apoptosis via ROS Generation[9]
Pyrazole (11) HT-29 (Colon)Cytotoxicity / ApoptosisIC₅₀ = 2.12 µM; G1/S Arrest, ↑BAX/↓Bcl-2Apoptosis, Dual EGFR/Topo-1 Inhibition[13]
Benzofuropyrazole (5b) K562, A549Cytotoxicity / Tubulin AssayIC₅₀ = 0.021 µM (K562); IC₅₀ = 7.30 µM (Tubulin)Tubulin Polymerization Inhibition[1]

Conclusion

The this compound scaffold and its related analogs represent a promising class of compounds for oncology drug discovery. Their synthetic tractability and demonstrated ability to modulate multiple key cancer pathways—including kinase signaling, apoptosis, and cell cycle progression—make them attractive candidates for further development. The systematic application of the workflows and protocols detailed in this guide will enable researchers to reliably assess the cytotoxic potential of novel derivatives, elucidate their mechanisms of action, and identify promising lead compounds. A rigorous, multi-faceted evaluation is the cornerstone of translating a chemical entity from a benchtop curiosity into a potential therapeutic agent.

References

Application Notes & Protocols: The 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole Scaffold for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Precision Therapeutics

The quest for therapeutic agents that act exclusively on diseased cells while sparing healthy tissue is a central dogma of modern drug development. Targeted drug delivery systems aim to achieve this by concentrating a therapeutic payload at a specific site of action, thereby enhancing efficacy and reducing systemic toxicity. The design of such systems hinges on a versatile molecular scaffold that can be readily synthesized and functionalized for conjugation to both a targeting moiety and a drug molecule.

The pyrazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its fusion with a pyran ring to form the pyranopyrazole core creates a "privileged scaffold" with a rich three-dimensional structure and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This guide focuses on a specific isomer, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole , as a promising central scaffold for the construction of novel targeted drug delivery systems. Its inherent stability, synthetic tractability, and amenable functionalization points make it an ideal candidate for linking targeting ligands and potent therapeutic agents.

This document provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals. We will explore the synthesis of the core scaffold, its functionalization, the conjugation of targeting and therapeutic moieties, and the subsequent in vitro and in vivo evaluation of the final conjugate.

Section 1: The Scaffold - Synthesis and Functionalization

The foundation of any drug delivery system is the scaffold. The chosen synthetic route must be robust, scalable, and yield a product with functional handles suitable for subsequent conjugation steps. The this compound-3-carboxylic acid is an ideal starting point, as the carboxylic acid group provides a versatile anchor for chemical modification.

Protocol 1.1: Synthesis of this compound-3-carboxylic Acid

This protocol is adapted from a high-yield synthesis method that avoids the use of hazardous reagents like ethyl diazoacetate and overcomes the low yields associated with other routes.[6]

Diagram 1: Synthetic Pathway

G A Tetrahydropyran-4-one + Diethyl Oxalate B Intermediate (2) 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate A->B  Step 1:  LiHMDS, THF  -70°C to -80°C C Ethyl Ester (3) This compound- 3-carboxylic acid ethyl ester B->C  Step 2:  Hydrazine Hydrate  Glacial Acetic Acid D Final Product (4) This compound- 3-carboxylic acid C->D  Step 3:  LiOH (aq)  Ethanol, 40-60°C

Caption: Synthesis of the core pyranopyrazole scaffold.

Materials:

  • Tetrahydropyran-4-one

  • Diethyl oxalate

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate

  • Glacial acetic acid

  • Lithium hydroxide (LiOH)

  • Ethanol

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

Step 1: Synthesis of Intermediate (2)

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS (1.0 M solution in THF) to the cooled solvent.

  • In a separate flask, dissolve tetrahydropyran-4-one and diethyl oxalate in anhydrous THF.

  • Add the solution from step 4 dropwise to the LiHMDS solution, maintaining the temperature between -70 and -80 °C.

  • Stir the reaction mixture for 2-3 hours at this temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup with ethyl acetate extraction.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via column chromatography to yield 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate (2) .

Step 2: Ring Closure to Form Ethyl Ester (3)

  • Dissolve the intermediate (2) in glacial acetic acid.

  • Add hydrazine hydrate to the solution.

  • Heat the mixture to reflux (approx. 120 °C) for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain This compound-3-carboxylic acid ethyl ester (3) .

Step 3: Hydrolysis to the Carboxylic Acid (4)

  • Dissolve the ethyl ester (3) in ethanol.

  • Slowly add an aqueous solution of lithium hydroxide.

  • Heat the mixture to 40-60 °C and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture, acidify to pH ~3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, This compound-3-carboxylic acid (4) .[6]

Section 2: Designing the Targeted Drug Delivery System (TDDS)

The core scaffold is inert; its power lies in the components attached to it. A successful TDDS requires careful selection of a targeting ligand, a therapeutic payload, and appropriate linker chemistry.

Diagram 2: TDDS Construction Workflow

G cluster_synthesis Scaffold Preparation cluster_conjugation Bioconjugation cluster_evaluation System Evaluation scaffold Synthesize Scaffold (Protocol 1.1) functionalize Activate Carboxylic Acid (e.g., EDC/NHS) scaffold->functionalize ligand Conjugate Targeting Ligand (Amine-functionalized) functionalize->ligand drug Conjugate Drug (Amine/Hydrazine-functionalized) ligand->drug invitro In Vitro Testing (Cytotoxicity, Uptake) drug->invitro invivo In Vivo Testing (Biodistribution, Efficacy) invitro->invivo

Caption: Overall workflow for TDDS development.

Key Considerations:
  • Targeting Ligand: The choice of ligand dictates where the drug will be delivered. This requires identifying a unique biomarker or receptor overexpressed on the target cells (e.g., cancer cells) compared to healthy cells. Examples include:

    • Peptides: RGD peptides targeting αvβ3 integrins on tumor vasculature.

    • Antibodies: Monoclonal antibodies against receptors like HER2 or EGFR.[7]

    • Small Molecules: Folic acid to target the folate receptor, which is overexpressed in many cancers.

  • Therapeutic Payload: The conjugated drug should be highly potent, as the amount delivered to the target cell will be limited. Cytotoxic agents like doxorubicin or paclitaxel are common choices for cancer therapy.

  • Linker Chemistry: The linker connects the drug to the scaffold. It can be non-cleavable or cleavable. Cleavable linkers are often designed to release the drug only upon reaching the target environment (e.g., via pH-sensitive hydrolysis in endosomes or enzymatic cleavage inside the cell).[8]

Section 3: Protocol for Conjugate Assembly

This protocol details a standard approach for conjugating an amine-containing targeting peptide and an amine-containing drug to the scaffold's carboxylic acid. This is a two-step process to ensure controlled assembly.

Protocol 2.1: Amide Coupling of a Targeting Peptide

Rationale: We use EDC/NHS chemistry, a widely adopted, efficient method for forming stable amide bonds between a carboxylic acid and a primary amine under mild aqueous conditions.

Materials:

  • This compound-3-carboxylic acid (Scaffold)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-functionalized targeting peptide (e.g., c(RGDfK))

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC for purification

Methodology:

  • Activation of Scaffold:

    • Dissolve the scaffold (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester intermediate. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to Peptide:

    • In a separate vial, dissolve the targeting peptide (1.1 eq) in DMF with a small amount of DIPEA (2.0 eq) to ensure the amine is deprotonated.

    • Add the peptide solution to the activated scaffold solution.

    • Stir the reaction overnight at room temperature under an inert atmosphere.

  • Purification:

    • Dilute the reaction mixture with water and purify the conjugate using reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the pure Scaffold-Ligand conjugate.

    • Confirm the product identity and purity by LC-MS and NMR.

Section 4: In Vitro Evaluation of the Targeted Conjugate

Before advancing to complex in vivo models, the efficacy and specificity of the TDDS must be validated in vitro. The primary goals are to confirm that the conjugate is potent against target cells, demonstrates selectivity over non-target cells, and is internalized via the intended receptor.

Diagram 3: Logic of In Vitro Selectivity Assay

G C1 Target Cells (Receptor-Positive) T1 Treat with Targeted Conjugate C1->T1 T2 Treat with Free Drug C1->T2 C2 Control Cells (Receptor-Negative) T3 Treat with Targeted Conjugate C2->T3 T4 Treat with Free Drug C2->T4 R1 Expected: High Cytotoxicity (Targeted Uptake) T1->R1 R2 Expected: High Cytotoxicity T2->R2 R3 Expected: Low Cytotoxicity (No Targeted Uptake) T3->R3 R4 Expected: High Cytotoxicity T4->R4

References

The Ascendant Scaffold: Application Notes and Protocols for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel molecular architectures that can effectively and selectively interact with biological targets is the cornerstone of modern drug discovery. Among the privileged heterocyclic scaffolds, the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core has emerged as a structure of significant interest. This fused bicyclic system, which marries the favorable attributes of a pyrazole with a tetrahydropyran ring, offers a three-dimensional arrangement of heteroatoms and substituents that is well-suited for creating specific and potent interactions within the binding sites of various enzymes and receptors. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this promising scaffold for researchers, scientists, and drug development professionals.

The Strategic Advantage of the this compound Scaffold

The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.[1][2] The fusion of a tetrahydropyran ring introduces conformational rigidity and chirality, which can be exploited to enhance binding affinity and selectivity for a specific biological target. This combination makes the this compound scaffold a valuable starting point for the development of novel therapeutics.

Derivatives of this scaffold have been investigated for a range of biological activities, and it is considered a crucial intermediate in the synthesis of a variety of inhibitors, including those targeting NF-kappaB-inducing kinase (NIK), cystic fibrosis transmembrane conductance regulator (CFTR), retinol-binding protein 4 (RBP4), and other protein kinases.[3]

Synthesis of the Core Scaffold and Key Intermediates

A robust and scalable synthesis of the this compound core is essential for its exploration in medicinal chemistry. A common and effective strategy involves the construction of the pyrazole ring onto a pre-existing tetrahydropyranone. The following protocol describes the synthesis of a key intermediate, this compound-3-carboxylic acid.

Protocol: Synthesis of this compound-3-carboxylic Acid[3]

This multi-step synthesis starts with commercially available materials and provides a reliable route to a key building block for further derivatization.

Step 1: Synthesis of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrahydropyran-4-one in anhydrous tetrahydrofuran (THF).

  • Cool the solution to between -70°C and -80°C using a dry ice/acetone bath.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF to the cooled solution while maintaining the temperature.

  • After stirring for the appropriate time to ensure complete deprotonation, add diethyl oxalate dropwise.

  • Allow the reaction to proceed at low temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable acidic solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate.

Step 2: Cyclization to form Ethyl this compound-3-carboxylate

  • Dissolve the product from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to facilitate the cyclization reaction, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Hydrolysis to this compound-3-carboxylic Acid

  • Dissolve the ethyl ester from Step 2 in ethanol.

  • Slowly add an aqueous solution of lithium hydroxide.

  • Heat the reaction mixture to between 40°C and 60°C to effect hydrolysis.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter the solid product, wash it with a non-polar solvent like petroleum ether, and dry it to obtain the pure this compound-3-carboxylic acid.

Applications in Anticancer Drug Discovery

The this compound scaffold has shown particular promise in the development of novel anticancer agents. The strategic placement of substituents on this core can lead to potent and selective inhibition of cancer-relevant targets.

Indolyl-Substituted Derivatives as Potential Anticancer Agents

A notable example is the development of indolyl-substituted this compound derivatives. The indole moiety is a well-known pharmacophore in oncology, and its incorporation into this scaffold can lead to compounds with significant cytotoxic activity against various cancer cell lines.

While the specific synthesis and detailed biological data for these indolyl derivatives are not publicly available in full detail, the general approach would involve the coupling of the this compound core with a suitable indole-containing fragment. This is often achieved through amide bond formation using the carboxylic acid intermediate described in the protocol above.

Structure-Activity Relationship (SAR) Insights

Although detailed SAR studies for the this compound scaffold are still emerging, we can infer some general principles from related fused pyrazole systems.

  • Substitution at the pyrazole N1 and N2 positions: The nitrogen atoms of the pyrazole ring are key points for modification. Alkylation or arylation at these positions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The ability of the N-H to act as a hydrogen bond donor is often a critical interaction in binding to target proteins.[1]

  • Substitution on the pyran ring: The tetrahydropyran ring offers opportunities for introducing substituents that can probe different regions of a binding pocket. The stereochemistry of these substituents can be crucial for achieving high affinity and selectivity.

  • Derivatization of the C3 position: As seen with the carboxylic acid intermediate, the C3 position is a versatile handle for introducing a wide range of functional groups. Amides, esters, and other functionalities at this position can be used to modulate the compound's properties and target interactions. For instance, the introduction of an indolyl moiety at this position has been shown to be a successful strategy for developing anticancer agents.

Biological Evaluation Protocols

The biological evaluation of novel compounds based on the this compound scaffold is crucial for determining their therapeutic potential. The following are representative protocols for assessing anticancer activity and inhibition of a key kinase target.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4][5][6]

Materials:

  • Cancer cell lines (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol: NF-κB Inducing Kinase (NIK) Inhibition Assay

Given that the this compound scaffold is a key intermediate for NIK inhibitors, a direct or indirect assay to measure NIK activity is essential. A common method is to assess the downstream effects of NIK activation, such as the processing of p100 to p52.

Western Blot Analysis of p100 Processing:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a multiple myeloma cell line with constitutive NIK activity) and treat with various concentrations of the test compound for a defined period.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p100/p52 and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities for p100 and p52. A potent NIK inhibitor will reduce the processing of p100 to p52, leading to a decrease in the p52/p100 ratio.

Data Presentation and Visualization

Clear and concise presentation of experimental data is paramount for interpretation and communication of results.

Table 1: Physicochemical Properties of Fused Pyrazole Scaffolds
PropertyImportance in Drug DiscoveryTypical Range for Oral Bioavailability
Molecular Weight (MW) Influences absorption and diffusion< 500 g/mol
LogP A measure of lipophilicity, affecting solubility and permeability1 - 5
Hydrogen Bond Donors (HBD) Impacts solubility and membrane permeability< 5
Hydrogen Bond Acceptors (HBA) Affects solubility and binding to targets< 10
Topological Polar Surface Area (TPSA) Predicts drug transport properties< 140 Ų

Note: The values for specific this compound derivatives would need to be calculated or experimentally determined.

Diagrams

Synthesis_Workflow Tetrahydropyranone Tetrahydropyran-4-one Intermediate1 2-oxo-2-(4-oxotetrahydro- 2H-pyran-3-yl)ethyl acetate Tetrahydropyranone->Intermediate1 Diethyl oxalate, LHMDS, THF Intermediate2 Ethyl 1,4,6,7-tetrahydropyrano- [4,3-c]pyrazole-3-carboxylate Intermediate1->Intermediate2 Hydrazine hydrate, Acetic acid Final_Product 1,4,6,7-Tetrahydropyrano- [4,3-c]pyrazole-3-carboxylic Acid Intermediate2->Final_Product LiOH, Ethanol, H2O SAR_Logic Scaffold 1,4,6,7-Tetrahydropyrano- [4,3-c]pyrazole Core N_Subst N1/N2 Substitution Scaffold->N_Subst Pyran_Subst Pyran Ring Substitution Scaffold->Pyran_Subst C3_Subst C3 Derivatization Scaffold->C3_Subst Activity Biological Activity (e.g., Anticancer) N_Subst->Activity Pyran_Subst->Activity C3_Subst->Activity

References

Application Notes and Protocols for Biological Evaluation of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrano[4,3-c]pyrazole Scaffold

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole nucleus represents a class of fused heterocyclic compounds of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The fusion of a pyran ring to the pyrazole core introduces unique stereochemical and electronic properties that can be exploited for targeted drug design. Given the established roles of similar fused pyrazole scaffolds as potent enzyme inhibitors, particularly protein kinases, this guide outlines a strategic panel of biological assays to elucidate the therapeutic potential of novel this compound derivatives.[5][6]

This document provides researchers, scientists, and drug development professionals with a comprehensive suite of detailed protocols, from initial cell viability screening to more complex mechanistic assays. The proposed workflow is designed to efficiently characterize the bioactivity of these compounds, focusing on two key therapeutic areas: oncology and inflammation. Each protocol is presented with an emphasis on the underlying scientific principles and includes guidance for data interpretation and quality control.

Part 1: Initial Cytotoxicity and Anti-Proliferative Screening

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9] This allows for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing a compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Add serial dilutions of test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h at 37°C add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read plot Plot Absorbance vs. Concentration read->plot ic50 Calculate IC50 value plot->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation24 - 72 hours
MTT Incubation4 hours
Absorbance Wavelength570 nm (reference >650 nm)
Vehicle Control (DMSO)≤ 0.5%

Part 2: Mechanistic Assays in Oncology

Compounds that exhibit significant anti-proliferative activity should be further investigated to understand their mechanism of action. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle progression.

Apoptosis Induction Assay (Annexin V/PI Staining)

Scientific Rationale: Apoptosis is a critical pathway for eliminating damaged or cancerous cells. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS in the presence of calcium and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[4] Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cells treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Untreated cells (negative control)

  • Cells treated with a known apoptosis inducer (e.g., staurosporine) (positive control)

  • Cold 1X PBS

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the test compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA, then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.[3]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution. Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls to set up compensation and quadrants correctly.

Cell Cycle Analysis (Propidium Iodide Staining)

Scientific Rationale: Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequently inducing cell death. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[7] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[7]

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Flow cytometer

  • Cold 70% ethanol

  • Cold 1X PBS

  • PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[11]

  • Cells treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Untreated cells (negative control)

Procedure:

  • Cell Preparation: Treat cells with the test compound for the desired time.

  • Harvesting: Harvest approximately 1 x 10^6 cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet with cold 1X PBS, centrifuge, and discard the supernatant.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of cold 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and collect data for at least 10,000 single-cell events.[11] Analyze the resulting DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

Part 3: Evaluation of Kinase Inhibitory Activity

Given that many pyrazole-containing heterocycles are potent kinase inhibitors, it is crucial to assess the activity of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles against a panel of relevant kinases.[5][6] Aurora Kinase A and Protein Kinase C (PKC) are plausible targets based on the literature for similar scaffolds.[6][13]

Scientific Rationale

Kinases are key regulators of numerous signaling pathways that control cell growth, proliferation, and survival.[14] Their dysregulation is a hallmark of cancer.[15] An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide.[16] Luminescence-based assays, such as the ADP-Glo™ assay, provide a highly sensitive and high-throughput method for this purpose.[14]

Signaling Pathway Context

Kinase_Pathways cluster_aurora Aurora A Pathway cluster_pkc PKC Pathway G2_M G2/M Transition AuroraA Aurora A Kinase G2_M->AuroraA activates Spindle Spindle Assembly AuroraA->Spindle promotes Proliferation Cell Proliferation Spindle->Proliferation Compound Pyrano[4,3-c]pyrazole Compound->AuroraA inhibits GPCR GPCR/RTK PLC PLC GPCR->PLC activates DAG DAG PLC->DAG PKC PKC DAG->PKC activates Downstream Downstream Targets (Gene Expression, Proliferation) PKC->Downstream phosphorylates Compound2 Pyrano[4,3-c]pyrazole Compound2->PKC inhibits

Caption: Potential inhibition of Aurora A and PKC signaling pathways.

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Materials:

  • Recombinant human kinases (e.g., Aurora A, PKC isoforms)

  • Specific substrate peptides for each kinase

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well in order:

    • Kinase Assay Buffer

    • Test compound dilution or DMSO (vehicle control)

    • Kinase enzyme

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP Detection (Step 2): Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Part 4: Evaluation of Anti-inflammatory Activity

The pyrazole scaffold is a core component of several anti-inflammatory drugs. Therefore, assessing the anti-inflammatory potential of novel 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles is a logical step. A common in vitro model involves using lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokine production.

Scientific Rationale

The transcription factor NF-κB is a master regulator of inflammation.[17] Activation of immune cells like macrophages by stimuli such as LPS triggers signaling cascades that lead to the activation of NF-κB.[18] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17] Measuring the levels of these cytokines in the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the inflammatory response and the efficacy of potential inhibitors.

Signaling Pathway Context

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Compound Pyrano[4,3-c]pyrazole Compound->IKK inhibits?

Caption: Overview of the NF-κB inflammatory signaling pathway.

Detailed Protocol: TNF-α and IL-6 Inhibition ELISA Assay

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Lipopolysaccharide (LPS)

  • Human or Murine TNF-α and IL-6 ELISA Kits

  • Test compound

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight. For THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours prior to the experiment.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[19][20][21] This typically involves:

    • Adding standards and samples to an antibody-coated plate.

    • Incubating with a biotin-conjugated detection antibody.

    • Incubating with streptavidin-HRP.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of inhibition of cytokine production by the test compound compared to the LPS-only control. Calculate the IC50 value for the inhibition of each cytokine.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial biological characterization of novel this compound derivatives. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, kinase inhibition, and anti-inflammatory properties, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. This structured approach is essential for advancing these novel chemical entities through the drug discovery pipeline.

References

Application Note: A Guide to Cell-Based Assays for the Functional Characterization of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold represents a class of heterocyclic compounds of significant interest in modern drug discovery. This fused ring system is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets. Pyrazole derivatives, in general, are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Specifically, derivatives of the tetrahydropyrano[4,3-c]pyrazole core have been investigated for their potent anticancer activities. For instance, certain indolyl-substituted derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast), HGC-27 (gastric), PC-3 (prostate), and EC-109 (esophageal), with some compounds showing greater potency than the standard chemotherapeutic agent 5-fluorouracil in MTT assays.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological effects of novel this compound derivatives. We will present a logical workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, including the analysis of apoptosis, cell cycle progression, and potential kinase inhibition. The protocols provided herein are designed to be robust and reproducible, enabling the generation of high-quality data to support drug discovery programs.

Experimental Workflow: A Multi-Faceted Approach to Compound Characterization

A systematic approach is crucial for elucidating the cellular effects of novel compounds. We propose a tiered experimental workflow that progressively builds a comprehensive pharmacological profile of the this compound derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification A Compound Synthesis & QC B Cell Viability/Cytotoxicity Assay (MTT/XTT) A->B Test Compounds C IC50 Determination B->C Dose-Response Data D Apoptosis Assays (Annexin V/PI, Caspase-3/7) C->D Select Potent Compounds E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Cell-Based Kinase Phosphorylation Assay D->F Investigate Upstream Signaling E->F G Western Blotting for Signaling Pathway Proteins F->G Validate Target Engagement

Caption: Proposed experimental workflow for characterizing this compound derivatives.

Tier 1: Primary Screening - Assessing Cytotoxicity and Potency

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and to quantify its potency. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for assessing cell metabolic activity, which is often used as a proxy for cell viability.[4][5]

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Test this compound derivatives

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[4]

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Compound Cell Line IC50 (µM)
Derivative AMCF-75.2
Derivative BMCF-712.8
Derivative APC-38.1
Derivative BPC-325.4
5-FluorouracilMCF-715.6
Hypothetical data for illustrative purposes.

Tier 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once the cytotoxic potential of the compounds is established, the next step is to investigate the mechanism by which they induce cell death. Apoptosis and cell cycle arrest are common mechanisms for anticancer agents.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with compromised membranes, such as late apoptotic and necrotic cells.[7][8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.[9]

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Materials:

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 2. Harvest approximately 1 x 10^6 cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 2 hours at -20°C.[10]

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle phases.[11]

Tier 3: Target Identification - Probing for Kinase Inhibition

Given that many pyrazole-containing compounds are known to be kinase inhibitors, a logical next step is to investigate whether the this compound derivatives affect kinase activity within the cell.[12][13]

G cluster_pathway Hypothetical Kinase Signaling Pathway A Growth Factor Receptor B Upstream Kinase (e.g., PI3K) A->B C Target Kinase (e.g., Akt) B->C D Downstream Substrate C->D  Phosphorylation E Cell Survival & Proliferation D->E F 1,4,6,7-Tetrahydropyrano [4,3-C]pyrazole Derivative F->C  Inhibition

Caption: Hypothetical inhibition of a pro-survival kinase pathway by a this compound derivative.

Protocol 4: Cell-Based Kinase Phosphorylation Assay

This protocol provides a general framework for measuring the inhibition of a specific kinase by assessing the phosphorylation state of its downstream substrate. This can be performed using various platforms like ELISA, Western Blot, or Meso Scale Discovery (MSD).[12]

Principle: The activity of many kinases is regulated by phosphorylation. Kinase inhibitors block this process. By treating cells with a test compound and then measuring the level of a specific phosphorylated substrate, one can infer the inhibitory activity of the compound on the upstream kinase.[12][14]

Materials:

  • Cell line expressing the target kinase

  • Test compounds

  • Appropriate kinase activator (if necessary)

  • Cell lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the substrate (as a loading control)

  • Detection system (e.g., ELISA plate reader, Western blot imaging system)

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat with the test compound for 1-2 hours.

  • Kinase Activation: If studying an inducible kinase, stimulate the cells with an appropriate activator for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Detection of Phosphorylation:

    • For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody and total protein antibody.

    • For ELISA/MSD: Use a plate pre-coated with a capture antibody. Add cell lysates, followed by the detection antibody (the phospho-specific antibody).

  • Data Analysis: Quantify the signal from the phosphorylated substrate and normalize it to the total amount of the substrate protein. Compare the phosphorylation levels in compound-treated cells to the stimulated control to determine the percentage of inhibition.

Compound Concentration (µM) % Inhibition of p-Akt (Ser473)
Derivative A115
568
1092
Staurosporine (Control)195
Hypothetical data for illustrative purposes.

Conclusion and Future Directions

The cell-based assays outlined in this application note provide a robust framework for the initial characterization and mechanistic evaluation of novel this compound derivatives. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and potential kinase inhibition, researchers can build a comprehensive profile of their compounds of interest. The data generated from these assays are critical for lead optimization and for making informed decisions in the drug discovery pipeline. Further studies could involve broader kinase profiling, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) analysis to identify more potent and selective analogs.

References

Application Notes & Protocols for 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole Scaffold

The field of medicinal chemistry continuously seeks novel heterocyclic scaffolds that can serve as foundational structures for drug discovery. The this compound core represents a compelling intersection of the pyrazole and tetrahydropyran motifs. Pyrazole and its derivatives are recognized as "privileged structures," forming the basis of numerous clinically approved drugs for a wide range of diseases.[1][2] The fusion of a pyran ring introduces specific steric and electronic properties, creating a three-dimensional structure with potential for high-affinity interactions with biological targets.

While literature on the parent this compound is emerging, its derivatives have already shown significant promise. For instance, indolyl-substituted derivatives have been synthesized and evaluated for their anticancer properties.[3] Furthermore, the closely related this compound-3-carboxylic acid is considered a critical intermediate for synthesizing a variety of inhibitors, including those for protein kinases, suggesting a broad therapeutic potential.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of compounds based on the this compound scaffold. The protocols herein are designed to be self-validating and are grounded in established methodologies for analogous heterocyclic compounds.

Section 1: Foundational Characterization and Quality Control

Before commencing any biological evaluation, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. This ensures the reproducibility and validity of all subsequent experimental data.

Protocol 1.1: Structural Verification by Nuclear Magnetic Resonance (NMR)

Rationale: NMR spectroscopy is the gold standard for elucidating the chemical structure of an organic molecule. Both ¹H and ¹³C NMR are essential to confirm the presence of the fused pyranopyrazole core and the nature of any substituents.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the compound's solubility.

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis:

    • ¹H NMR: Verify the expected chemical shifts, coupling constants (J-values), and integration values for all protons. Pay close attention to the signals corresponding to the pyran and pyrazole ring protons.

    • ¹³C NMR: Confirm the number of unique carbon signals matches the expected structure. The chemical shifts of the carbons at the ring fusion and those bearing heteroatoms are particularly diagnostic.

  • Reference: Compare the acquired spectra with predicted spectra or data from analogous compounds reported in the literature.[1]

Protocol 1.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Establishing the purity of the compound is critical, as impurities can confound biological data. Reverse-phase HPLC is a standard method for quantifying purity.

Step-by-Step Protocol:

  • System Preparation: Use a C18 column with a mobile phase gradient, typically consisting of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Method:

    • Inject 5-10 µL of the sample.

    • Run a gradient elution, for example, from 5% B to 95% B over 20 minutes.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A purity level of ≥95% is generally required for biological screening.

Protocol 1.3: Mass Verification by Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a solvent compatible with the ionization source (e.g., acetonitrile/water).

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). For HRMS, the measured mass should be within 5 ppm of the calculated exact mass for the proposed chemical formula.[5]

Section 2: Primary Application - Anticancer Activity Screening

The pyrazole scaffold is a well-established pharmacophore in oncology.[3][6][7] Derivatives of the tetrahydropyrano[4,3-c]pyrazole core have demonstrated anticancer activity, making this a primary and logical avenue for investigation.[3] The following workflow outlines a standard cascade for evaluating novel compounds.

Workflow for Anticancer Agent Evaluation

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action A Compound Synthesis & QC (Sec 1) B Cell Viability Assay (Protocol 2.1) (e.g., MTT/MTS) A->B D Determine IC50 Values B->D Analyze Dose-Response C Select Cancer Cell Lines (e.g., MCF-7, A549, PC-3) C->B E Apoptosis Assay (Protocol 2.2) (Annexin V/PI) D->E Test at IC50 F Cell Cycle Analysis (Propidium Iodide Staining) D->F Test at IC50 G Identify Lead Compounds (Potent & Selective) E->G F->G

Caption: Workflow for in vitro evaluation of novel anticancer compounds.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT/MTS)

Rationale: This initial screen determines the concentration at which the compound inhibits cell growth or induces cell death. The assay relies on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells into a colored formazan product.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in the appropriate cell culture medium. Typical starting concentrations range from 100 µM to 0.1 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT/MTS Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.

    • Incubate for 2-4 hours. For MTT, a purple precipitate will form.

  • Signal Measurement:

    • For MTT: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • For MTS: The product is soluble in the culture medium.

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Sample IC₅₀ Values
CompoundCell LineIC₅₀ (µM)
Compound XMCF-7 (Breast)10.5 ± 1.2
Compound XA549 (Lung)14.2 ± 2.5
Compound XPC-3 (Prostate)8.7 ± 0.9
DoxorubicinMCF-7 (Breast)0.8 ± 0.1

Section 3: Secondary Application - Protein Kinase Inhibition Assays

Given that pyrazole derivatives are potent kinase inhibitors and intermediates for their synthesis, evaluating lead compounds against a panel of kinases is a logical secondary screen.[2][4]

Workflow for Kinase Inhibitor Profiling

G A Lead Compound from Primary Screen C Biochemical Kinase Assay (Protocol 3.1) (e.g., ADP-Glo) A->C B Select Kinase Panel (e.g., NIK, EGFR, VEGFR) B->C D Determine IC50 Values vs. Each Kinase C->D Analyze Dose-Response E Determine Kinase Selectivity Profile D->E

Caption: Workflow for profiling kinase inhibitor selectivity.

Protocol 3.1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

Rationale: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition. This format is highly adaptable to numerous kinases.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, set up the kinase reaction. All reagents should be prepared in a kinase buffer.

    • Add the test compound across a range of concentrations.

    • Add the specific kinase of interest.

    • Add the corresponding substrate and ATP to initiate the reaction.

    • Include controls: "no kinase" (background) and "no inhibitor" (100% activity).

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Section 4: Tertiary Application - Anti-inflammatory Activity

Many heterocyclic compounds, including pyrazoles, possess anti-inflammatory properties.[8][9][10] A common method to screen for this activity is to measure the inhibition of nitric oxide (NO) production in activated macrophages.

Protocol 4.1: Nitric Oxide (NO) Inhibition Assay

Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. This assay measures the inhibitory effect of a compound on this process by quantifying nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes in the dark. A pink/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

References

High-Throughput Screening of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory and anti-cancer effects.[1][2][3] The fused 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole system represents a promising, three-dimensionally complex scaffold for exploring new chemical space. This guide provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a library of these derivatives to identify novel kinase inhibitors, a target class frequently modulated by pyrazole-containing compounds.[2][4] We will detail the entire workflow, from initial assay development and validation to the primary screen, data analysis, and hit confirmation.

Scientific Rationale & Strategic Overview

The Tetrahydropyranopyrazole Scaffold: A Privileged Structure

The fusion of a pyrazole ring with a tetrahydropyran moiety creates a rigid, sp3-rich scaffold. This structural complexity is increasingly sought after in modern drug discovery as it can lead to improved selectivity and better physicochemical properties compared to flat, aromatic systems. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][5][6] Many of these effects are achieved through the inhibition of protein kinases. Therefore, screening a library of novel tetrahydropyranopyrazole derivatives against a relevant kinase target is a scientifically sound strategy for hit identification.

High-Throughput Screening (HTS) as the Discovery Engine

HTS is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify those that modulate a specific biological pathway.[7][8] By employing robotics, miniaturized assays, and sophisticated data analysis, HTS allows for an unbiased interrogation of a compound library, providing starting points for medicinal chemistry optimization.[7][9] This protocol will focus on a generic, adaptable kinase assay as a representative example.

Assay Development and Validation: The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust, reproducible, and sensitive assay.[9] This pre-screening phase is critical for ensuring data quality and minimizing false positives and negatives.[10]

Principle of the Assay: ADP-Glo™ Kinase Assay

For this protocol, we will use the ADP-Glo™ Kinase Assay (Promega) as a model system. It is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and unused ATP is depleted. Second, the remaining ADP is converted to ATP, which is then used to generate light in a luciferase-based reaction. The resulting luminescent signal is inversely correlated with kinase inhibition.

Step-by-Step Protocol: Assay Miniaturization and Optimization

Objective: To adapt the kinase assay to a 384-well plate format and determine optimal reagent concentrations and incubation times.

Materials:

  • Target Kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, solid-bottom 384-well assay plates

  • Compound library of this compound derivatives dissolved in 100% DMSO.

  • Staurosporine (positive control inhibitor)

  • DMSO (negative/vehicle control)

  • Automated liquid handling systems and a plate-based luminometer.

Protocol:

  • Enzyme Titration:

    • Rationale: To find the optimal enzyme concentration that produces a robust signal well within the linear range of the assay.

    • Steps:

      • Prepare serial dilutions of the target kinase.

      • Dispense the kinase dilutions into wells of a 384-well plate.

      • Initiate the reaction by adding a fixed, saturating concentration of substrate and ATP.

      • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

      • Add ADP-Glo™ reagents according to the manufacturer's protocol.

      • Measure luminescence.

      • Plot luminescence versus kinase concentration and select a concentration on the linear portion of the curve (typically EC80).

  • ATP Titration & Km Determination:

    • Rationale: To determine the Michaelis-Menten constant (Km) for ATP. Screening at a concentration of ATP near its Km provides optimal sensitivity for detecting competitive inhibitors.

    • Steps:

      • Using the optimal kinase concentration determined above, perform the kinase reaction with varying concentrations of ATP.

      • Measure the initial reaction velocity (rate of ADP production) at each ATP concentration.

      • Plot velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km. For the HTS, an ATP concentration equal to the Km will be used.

  • DMSO Tolerance:

    • Rationale: Compounds are stored in DMSO, which can affect enzyme activity. It's crucial to determine the highest concentration of DMSO that does not significantly impact the assay's performance.

    • Steps:

      • Run the optimized assay in the presence of varying final concentrations of DMSO (e.g., 0.1% to 2%).

      • Plot kinase activity versus DMSO concentration.

      • Select the highest DMSO concentration that does not cause more than a 10-20% decrease in the signal-to-background ratio. This concentration will be the final vehicle concentration for the HTS.

Assay Validation: The Self-Validating System

Objective: To confirm the assay is robust and suitable for HTS by calculating key statistical parameters.[11]

Protocol:

  • Plate Preparation: Prepare several 384-well plates. In half of the wells (n=192), perform the assay with only vehicle (DMSO), representing the maximum kinase activity (negative control). In the other half (n=192), perform the assay with a concentration of Staurosporine that yields maximum inhibition (e.g., 10 µM), representing the minimum signal (positive control).

  • Data Analysis: Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Performance Metrics Calculation: Use the following formulas to assess assay quality:

MetricFormulaAcceptance CriterionRationale
Signal-to-Background (S/B) μn / μp> 5Measures the dynamic range of the assay.
Signal-to-Noise (S/N) (μn - μp) / √(σn² + σp²)> 10Measures the separation between the means of the two controls relative to their variability.
Z'-Factor 1 - [ (3σn + 3σp) / |μn - μp| ]> 0.5 This is the gold standard for HTS assay quality. A Z'-factor > 0.5 indicates an excellent assay with a large separation between controls and low data variability, making it suitable for HTS.[12]

A successful validation (Z' > 0.5) is a mandatory checkpoint before proceeding to the primary screen.

The High-Throughput Screening Workflow

This section outlines the protocol for the primary screen of the entire compound library. Automation is essential for efficiency and reproducibility.[7]

Workflow Visualization

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis & Hit Selection Compound_Library Compound Library (10mM in DMSO) Dispensing Compound Dispensing (Acoustic Transfer) Compound_Library->Dispensing Assay_Plates 384-Well Assay Plates Assay_Plates->Dispensing Reagent_Add Add Kinase, Substrate, ATP Dispensing->Reagent_Add Incubation Incubation (60 min, RT) Reagent_Add->Incubation Detection Add ADP-Glo Reagents Incubation->Detection Readout Luminescence Reading Detection->Readout Data_QC Data Normalization & Plate QC (Z') Readout->Data_QC Hit_ID Hit Identification (Z-score > 3) Data_QC->Hit_ID Hit_List Primary Hit List Hit_ID->Hit_List

Caption: High-level overview of the automated HTS workflow.

Step-by-Step Protocol: Primary Screen
  • Compound Plating:

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates. This results in a final screening concentration of 10 µM, assuming a 50 µL final assay volume.

    • Plate Map: Design a robust plate map.

      • Columns 1-2: Negative Controls (Vehicle - DMSO only).

      • Columns 23-24: Positive Controls (Staurosporine).

      • Columns 3-22: Library compounds.

  • Reagent Addition:

    • Using an automated dispenser, add the kinase to all wells (columns 3-24). Do not add kinase to the "no enzyme" background wells if included.

    • Initiate the reaction by adding a cocktail of the substrate and ATP (at its Km concentration) to all wells.

  • Incubation: Incubate the plates at room temperature for 60 minutes. This time should be consistent and determined during assay development to ensure the reaction is in the linear phase.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent 1 to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the ADP-Glo™ Reagent 2 to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Hit Identification

Raw data from an HTS campaign requires careful processing to identify statistically significant "hits."[13][14]

Data Normalization and Quality Control
  • Per-Plate QC: For each plate, calculate the Z'-factor using the intra-plate controls (Columns 1-2 and 23-24). Plates with a Z' < 0.5 should be flagged for review or repeated.[12]

  • Normalization: The raw luminescence signal (RLU) for each compound well is normalized to the plate's internal controls. This is typically expressed as percent inhibition:

    • % Inhibition = 100 * (RLU_neg_control - RLU_sample) / (RLU_neg_control - RLU_pos_control)

Hit Selection

A compound is designated a "hit" if its activity is statistically significant compared to the distribution of the library compounds.[8] A common method is the Z-score.

  • Calculate Z-score: For each compound well, the Z-score is calculated based on the median and median absolute deviation (MAD) of all compound wells on that plate. MAD is used instead of standard deviation as it is more robust to outliers.

    • Z-score = (% Inhibition_sample - Median_%Inhibition_plate) / (1.4826 * MAD%_Inhibition_plate)

  • Hit Threshold: A Z-score cutoff is established. A common, moderately stringent threshold is a Z-score ≥ 3 , meaning the compound's inhibition is at least 3 robust standard deviations away from the median of the population.

Hit Confirmation and Prioritization

Hits from the primary screen are considered "potential" hits and must undergo a rigorous confirmation process to eliminate false positives.[12][13]

Hit Triage Workflow

Hit_Triage_Workflow Primary_Hits Primary Hit List (Z-score ≥ 3) Reorder Re-order or Re-synthesize Fresh Compound Powder Primary_Hits->Reorder Confirmation_Screen Confirmation Screen (Single Concentration, n=3) Reorder->Confirmation_Screen Dose_Response Dose-Response Curve (8-point, IC50 determination) Confirmation_Screen->Dose_Response If Confirmed Orthogonal_Assay Orthogonal/Secondary Assay (e.g., cell-based assay) Dose_Response->Orthogonal_Assay Potency < 10 µM SAR Preliminary SAR Analysis (Group confirmed hits by scaffold) Dose_Response->SAR Orthogonal_Assay->SAR Lead_Series Validated Hit Series for Lead Optimization SAR->Lead_Series

Caption: Workflow for validating and prioritizing primary hits.

Step-by-Step Protocols: Hit Validation
  • Hit Re-test:

    • Rationale: To confirm the activity of the original library sample.

    • Protocol: Cherry-pick the primary hits and re-test them in triplicate in the primary assay at the same single concentration. Hits that show reproducible activity are carried forward.

  • Dose-Response Analysis:

    • Rationale: To determine the potency (IC50) of the confirmed hits. True inhibitors will exhibit a sigmoidal dose-response relationship.

    • Protocol:

      • Source fresh, powdered samples of the confirmed hits.

      • Create a serial dilution series for each compound (e.g., 8 points, 3-fold dilutions starting from 50 µM).

      • Test these dilutions in the primary assay.

      • Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Orthogonal Assays:

    • Rationale: To confirm that the compound's activity is not an artifact of the primary assay format (e.g., interference with luciferase).

    • Protocol: Test the confirmed, potent hits in a different assay that measures kinase activity via an alternative mechanism (e.g., a fluorescence polarization assay or a cell-based target engagement assay).

Hit Prioritization & Data Summary

Confirmed hits with good potency (e.g., IC50 < 10 µM) and activity in an orthogonal assay are prioritized for further study. The data should be summarized for easy comparison.

Table: Summary of Confirmed Hits

Compound ID Primary Screen % Inhibition Confirmed IC50 (µM) Orthogonal Assay Activity Notes
THP-PZ-001 95.2 1.2 Confirmed Good potency, clean curve
THP-PZ-002 88.1 8.7 Confirmed Moderate potency
THP-PZ-003 91.5 > 50 Not Confirmed False positive from primary

| THP-PZ-004 | 99.8 | 0.5 | Confirmed | High priority hit |

Conclusion

This application note provides a robust and comprehensive framework for the high-throughput screening of this compound derivatives. By adhering to rigorous assay development, validation, and hit confirmation protocols, researchers can confidently identify novel and potent kinase inhibitors from this promising chemical scaffold. The validated hits identified through this workflow serve as high-quality starting points for subsequent lead optimization campaigns, ultimately accelerating the drug discovery process.

References

In vitro and in vivo studies of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical evaluation of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole, a promising heterocyclic scaffold for drug discovery.

Introduction: The Therapeutic Potential of the Pyranopyrazole Scaffold

The fusion of pyran and pyrazole rings creates the pyranopyrazole heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry.[1] Derivatives of this core structure are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The specific isomer, this compound, offers a unique three-dimensional structure for chemical exploration. Its derivatives have shown particular promise as anticancer agents, with some demonstrating potent activity against a range of human cancer cell lines, including breast (MCF-7), gastric (HGC-27), and prostate (PC-3) cancers.[3]

A key mechanism contributing to the anti-inflammatory and anticancer effects of pyrazole-related compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that regulates immune responses, inflammation, and cell survival. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers.[6] Compounds based on the tetrahydropyrano[4,3-c]pyrazole scaffold represent a promising avenue for developing targeted therapies that modulate this crucial pathway.

This guide provides detailed application notes and validated protocols for researchers investigating the in vitro and in vivo properties of this compound derivatives, referred to herein as "Compound X."

Part 1: In Vitro Evaluation of Anticancer Activity

Application Note: Cytotoxicity Screening

The initial step in evaluating the anticancer potential of Compound X is to determine its cytotoxic effect on various human cancer cell lines. This is crucial for identifying which cancer types may be susceptible to the compound and for establishing a therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] A reduction in metabolic activity in the presence of the compound suggests cytotoxicity or cytostatic effects. It is recommended to screen against a panel of cell lines from different tissue origins (e.g., breast, lung, colon, liver) to understand the breadth of activity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of Compound X.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2).[3][7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Compound X stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader (570 nm).

2. Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete medium from the 10 mM stock. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 hours at 37°C and 5% CO2.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Illustrative Data Presentation

The results of the cytotoxicity screening can be summarized in a table for clear comparison.

Cell Line Tissue Origin Compound X IC50 (µM) Doxorubicin IC50 (µM) (Ref. Drug)
MCF-7Breast Adenocarcinoma8.50.95[9]
A549Lung Carcinoma12.20.69[7]
HepG2Hepatocellular Carcinoma15.71.06[9]
HCT-116Colon Carcinoma9.8N/A

Table 1: Representative in vitro anticancer activity of Compound X compared to a standard chemotherapeutic agent. Data are hypothetical but modeled on typical results for pyranopyrazole derivatives.[7][9]

Part 2: In Vivo Evaluation of Anti-Inflammatory Activity

Application Note: Acute Inflammatory Model

The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[10][11] Subplantar injection of carrageenan, a phlogistic agent, elicits a biphasic inflammatory response. The initial phase (0-2.5 hours) involves the release of histamine and serotonin, while the later phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration.[12] This model is particularly useful for differentiating between compounds that act on different inflammatory mediators.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This protocol provides a framework for assessing the in vivo anti-inflammatory efficacy of Compound X.

1. Animals and Materials:

  • Male Wistar rats (180-220 g).

  • Compound X.

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline).

  • Positive Control: Indomethacin (10 mg/kg).[12]

  • Carrageenan solution (1% w/v in sterile saline).

  • Plethysmometer for paw volume measurement.

  • Oral gavage needles.

2. Step-by-Step Procedure:

  • Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.[11]

    • Fast the rats overnight before the experiment but allow free access to water.

    • Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Compound X treatment groups (e.g., 10, 25, 50 mg/kg).

  • Initial Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each rat using the plethysmometer. This is the baseline (0 hour) reading.

  • Compound Administration:

    • Administer the vehicle, Indomethacin, or Compound X orally (p.o.) via gavage, 1 hour before the carrageenan injection.[13]

  • Induction of Edema:

    • Inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[12][13]

  • Paw Volume Measurement Post-Induction:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw Volume at time 't' - Paw Volume at baseline.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] * 100

Experimental Workflow Visualization

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis acclimatize Acclimatize Rats (1 week) fasting Fast Overnight acclimatize->fasting grouping Group Animals (n=6) - Vehicle - Indomethacin - Compound X measure0 Measure Baseline Paw Volume (V₀) grouping->measure0 fasting->grouping admin Administer Compound (Oral Gavage) measure0->admin induce Induce Edema (0.1 mL Carrageenan) admin->induce measure_t Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours induce->measure_t calc_edema Calculate Edema (Vt - V₀) measure_t->calc_edema calc_inhibit Calculate % Inhibition vs. Vehicle Control calc_edema->calc_inhibit

Workflow for the Carrageenan-Induced Paw Edema Assay.
Illustrative Data Presentation

Treatment Group Dose (mg/kg) Mean Increase in Paw Volume (mL) at 3h % Inhibition at 3h
Vehicle Control-0.85 ± 0.07-
Compound X250.48 ± 0.05*43.5%
Compound X500.31 ± 0.04 63.5%
Indomethacin100.28 ± 0.0367.1%

*Table 2: Representative anti-inflammatory effects of Compound X in the carrageenan-induced paw edema model in rats. Data are hypothetical mean ± SEM. p<0.05, **p<0.01 vs. Vehicle Control.[14]

Part 3: Mechanism of Action Analysis

Mechanistic Insight: Inhibition of the NF-κB Pathway

The anti-inflammatory and anticancer activities of many pyrazole derivatives are linked to their ability to suppress the NF-κB signaling pathway.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli (like TNF-α or LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and cell survival proteins.[6]

Compound X is hypothesized to exert its effects by inhibiting a key kinase in this pathway, such as IκB kinase (IKK), preventing the degradation of IκBα and thereby blocking NF-κB nuclear translocation and activity.[4][6]

Signaling Pathway Visualization

Hypothesized mechanism of Compound X via inhibition of the NF-κB pathway.

References

Application Notes and Protocols: Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fused Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[1] Its unique physicochemical characteristics, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles.[1] Fusing the pyrazole ring with other heterocyclic systems, such as the tetrahydropyran moiety, generates rigid scaffolds that can present substituents in a well-defined three-dimensional space, making them ideal for probing interactions with biological targets. The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole system, in particular, is an important intermediate in the synthesis of various bioactive molecules, including inhibitors of kinases and other enzymes. This guide provides a detailed overview of the synthesis of this compound derivatives and outlines a strategy for conducting Structure-Activity Relationship (SAR) studies to optimize their therapeutic potential.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold typically involves a multi-step sequence starting from readily available precursors. A robust and scalable synthesis is crucial for generating a library of analogs for SAR studies. The following protocol is adapted from established methods and provides a reliable route to the key intermediate, this compound-3-carboxylic acid.

Diagram of the General Synthetic Workflow

Synthesis_Workflow Tetrahydropyranone Tetrahydropyran-4-one Intermediate1 2-Oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate Tetrahydropyranone->Intermediate1 1. LHMDS, THF, -78 °C DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate1 Intermediate2 Ethyl this compound-3-carboxylate Intermediate1->Intermediate2 2. Acetic Acid, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Intermediate2 FinalProduct This compound-3-carboxylic acid Intermediate2->FinalProduct 3. LiOH, EtOH/H2O, 50 °C Derivatives SAR Derivatives FinalProduct->Derivatives Amide Coupling, etc.

Caption: General synthetic route to this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

This initial step involves a Claisen condensation reaction to form the β-ketoester intermediate. The use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures is critical to favor the desired condensation and minimize side reactions.

Materials:

  • Tetrahydropyran-4-one

  • Diethyl oxalate

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add LHMDS solution to the cooled THF.

  • In a separate flask, dissolve tetrahydropyran-4-one and diethyl oxalate in anhydrous THF.

  • Add the solution from step 3 dropwise to the LHMDS solution at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the title compound.

Protocol 2: Synthesis of Ethyl this compound-3-carboxylate

This step involves the cyclization of the β-ketoester with hydrazine to form the pyrazole ring. Acetic acid serves as both the solvent and a catalyst for the condensation and subsequent cyclization.

Materials:

  • Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the starting β-ketoester in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound-3-carboxylic acid

The final step to obtain the core intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl this compound-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add a solution of LiOH in water to the ester solution.

  • Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the title carboxylic acid.

Structure-Activity Relationship (SAR) Studies: A Roadmap

With the core carboxylic acid in hand, a diverse library of derivatives can be synthesized to explore the SAR. A common and effective strategy is to synthesize a series of amides by coupling the carboxylic acid with various amines. This allows for the systematic exploration of the chemical space around the core scaffold.

Diagram of SAR Exploration Strategy

SAR_Strategy CoreAcid This compound-3-carboxylic acid AmideDerivatives Amide Library CoreAcid->AmideDerivatives Amide Coupling (EDC, HOBt) AmineLibrary Diverse Amine Library (Aliphatic, Aromatic, Heterocyclic) AmineLibrary->AmideDerivatives BiologicalScreening Biological Screening (e.g., Anticancer Assay) AmideDerivatives->BiologicalScreening SAR_Analysis SAR Analysis (Identify key structural features for activity) BiologicalScreening->SAR_Analysis LeadCompound Lead Compound SAR_Analysis->LeadCompound

Caption: Workflow for SAR studies of this compound derivatives.

Representative SAR Table for Anticancer Activity

The following table provides a hypothetical yet representative example of an SAR study for anticancer activity, based on the general observation that indole-containing pyrazoles often exhibit cytotoxic effects. The goal is to identify which substituents on the amide nitrogen enhance biological activity.

Compound IDR Group (Amine)StructureIC50 (µM) vs. Cancer Cell LineNotes on SAR
1 -H(Core Carboxylic Acid)> 100The carboxylic acid itself is inactive.
2a -CH2CH3(Ethyl amide)85.3Small aliphatic groups confer weak activity.
2b -Phenyl(Phenyl amide)42.1Aromatic ring improves activity.
2c -4-Chlorophenyl(4-Chlorophenyl amide)25.6Electron-withdrawing group on the phenyl ring enhances potency.
2d -4-Methoxyphenyl(4-Methoxyphenyl amide)58.9Electron-donating group on the phenyl ring reduces potency.
2e -Indol-5-yl(Indole amide)5.2 The indole moiety significantly boosts anticancer activity, suggesting a key interaction with the biological target.

Interpretation of SAR Data:

  • The Amide is Essential: The carboxylic acid core is inactive, indicating that the amide linkage and the substituent are crucial for biological activity.

  • Aromaticity is Favored: Aromatic substituents on the amide nitrogen generally lead to better activity than small aliphatic groups.

  • Electronic Effects Matter: Electron-withdrawing substituents on the aromatic ring, such as chlorine, appear to enhance potency. This could be due to improved binding interactions or altered electronic properties of the molecule.

  • The Indole Moiety is a "Magic" Fragment: The dramatic increase in activity with the indole substituent suggests that this group may be involved in a critical binding interaction with the target protein, a common theme in the development of kinase inhibitors and other anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a reliable pathway to the core intermediate and a diverse library of derivatives. The illustrative SAR study highlights a logical approach to optimizing the biological activity of these compounds. Future work should focus on expanding the library of derivatives to further probe the SAR, including modifications at other positions of the heterocyclic core, and to identify the specific biological target responsible for the observed activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The fusion of pyran and pyrazole rings creates a structure of significant interest in medicinal chemistry, appearing in molecules developed as inhibitors for various biological targets.[1]

However, the synthesis of this scaffold is not without its challenges. The formation of complex mixtures containing isomers, incompletely cyclized intermediates, and other side products is a common hurdle. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify, understand, and mitigate the formation of these by-products, ensuring the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the this compound core?

A common and effective method involves a two-step process. First, a Claisen condensation between a tetrahydropyran-4-one derivative and a C2-electrophile like diethyl oxalate creates a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine or a substituted hydrazine to form the pyrazole ring.[1] This approach offers good control over the core structure before the heterocyclic ring is formed.

Q2: My reaction mixture turned bright yellow/red after adding hydrazine. Is this normal?

The appearance of color, particularly yellow or red hues, is often observed in reactions involving hydrazine starting materials.[2] This can be due to the formation of minor, highly conjugated impurities or oxidation by-products. While not always indicative of a failed reaction, it does signal the presence of impurities that will need to be removed during work-up and purification. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes minimize the formation of these colored species.

Q3: I see multiple spots on my TLC plate that are very close together. What are they likely to be?

This is a classic sign of regioisomer formation.[2] If you use an unsymmetrical 1,3-dicarbonyl intermediate and a substituted hydrazine, the cyclization can occur in two different ways, leading to two isomeric pyrazole products. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography. A patent for a related synthesis notes the generation of isomers as a potential cause for low yields.[1]

Q4: What is the quickest way to confirm if I have formed the correct product?

For rapid confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It will provide the molecular weight of the components in your mixture. You should look for a mass peak corresponding to the [M+H]⁺ ion of your target this compound. While this confirms the mass, it does not confirm the structure or distinguish between isomers. For full structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[2][3]

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis and purification workflow.

Issue 1: Low or No Yield of the Desired Product

  • Symptoms: After work-up and purification, the isolated yield is significantly lower than expected, or no product is recovered. TLC analysis shows mainly starting material or a complex mixture of undefined spots.

  • Causality and Explanation: This issue often points to suboptimal reaction conditions. The cyclization step to form the pyrazole is sensitive to pH, temperature, and solvent. For instance, the initial condensation to form the dicarbonyl intermediate may require a strong, non-nucleophilic base and very low temperatures (-78 °C) to prevent side reactions.[1] The subsequent cyclization with hydrazine is typically performed in an acidic solvent like acetic acid to facilitate imine formation and dehydration.

  • Solutions:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress at regular intervals. This will tell you if the starting materials are being consumed and if the product is forming.

    • Optimize Conditions: Systematically vary the temperature, reaction time, and solvent. For the cyclization step, glacial acetic acid is often effective.[1] If the reaction is stalling, a moderate increase in temperature may be necessary.

    • Reagent Quality: Ensure the purity of your starting materials. Hydrazine hydrate can degrade over time, and the tetrahydropyranone should be free of impurities.

Issue 2: Product is Contaminated with a Hard-to-Separate Impurity

  • Symptoms: NMR spectra show duplicate sets of peaks, particularly in the aromatic or pyrazole NH region.[2] Mass spectrometry shows a single mass, but TLC or HPLC shows multiple peaks. The melting point of the isolated solid is broad.

  • Causality and Explanation: This is the classic signature of regioisomers. When the 1,3-dicarbonyl intermediate cyclizes with hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. This leads to two different pyrazole isomers with the same molecular weight but different connectivity.

  • Solutions:

    • Definitive Identification: Use 2D NMR techniques (like HMBC and NOESY) to definitively assign the structure and confirm the identity of the major and minor isomers.

    • Chromatography Optimization: Standard silica gel chromatography may not be sufficient. Explore different solvent systems (e.g., using dichloromethane/methanol or ethyl acetate/heptane gradients). If that fails, consider reverse-phase HPLC for separation on an analytical or preparative scale.

    • Crystallization: Attempt to selectively crystallize the desired isomer from the mixture. Experiment with a range of solvent systems (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes).

Issue 3: Final Product Contains Unreacted Starting Materials

  • Symptoms: TLC and NMR/MS analysis clearly show the presence of one or more of the starting materials (e.g., tetrahydropyranone, diethyl oxalate, hydrazine).

  • Causality and Explanation: This typically points to an incomplete reaction. The cause could be insufficient reaction time, a temperature that is too low for the reaction to proceed to completion, or incorrect stoichiometry. The use of hydrazine as its hydrate salt also requires careful stoichiometric calculation to account for the water content.

  • Solutions:

    • Stoichiometry Check: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the reagent that is intended to be fully consumed, often the hydrazine component in the cyclization step.

    • Increase Reaction Time/Temperature: Continue to monitor the reaction by TLC. If the starting material spot persists after several hours, consider moderately increasing the reaction temperature or allowing it to run for a longer period (e.g., overnight).

    • Purification: If the reaction has stalled and starting materials remain, they can typically be removed through careful column chromatography, as their polarities are usually significantly different from the fused heterocyclic product.

By-product Identification and Analysis

A systematic approach is crucial for identifying unknown impurities. The combination of chromatography and spectroscopy is the gold standard for this purpose.[2][3]

Potential By-products Summary
By-product TypeProbable StructureKey Analytical SignaturesMitigation Strategy
Regioisomer Isomeric this compoundSame m/z as the product. Different chemical shifts in ¹H and ¹³C NMR. Two closely eluting spots/peaks in chromatography.Optimize chromatography (different solvent systems, reverse phase). Attempt fractional crystallization.
Incomplete Cyclization Hydrazone or enamine intermediateDifferent m/z (addition of hydrazine minus water). Presence of C=O stretch in IR. Absence of pyrazole NH proton in ¹H NMR.Increase reaction temperature or time; ensure acidic catalyst is present for cyclization.
Starting Material Tetrahydropyranone or 1,3-dicarbonyl intermediatem/z corresponding to starting materials. Characteristic peaks in NMR (e.g., ketone carbonyl in ¹³C NMR).Optimize reaction conditions (time, temp, stoichiometry). Purify via column chromatography.
Hydrazine Dimer e.g., Azine by-productsOften colored (yellow/orange). Can have complex mass spectra. May be unstable.Use high-purity hydrazine. Run the reaction under an inert atmosphere.

Analytical Workflow Diagram

Caption: Workflow for By-product Identification.

Experimental Protocols

Protocol 1: Synthesis of this compound-3-carboxylic acid ethyl ester

This protocol is adapted from a patented procedure and serves as a representative example for forming the core structure.[1]

Step A: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diethyl oxalate (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq, as a solution in THF) dropwise, keeping the internal temperature below -70 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring the consumption of the ketone by TLC.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step B: Cyclization to form the Pyrazole Ring

  • Dissolve the crude intermediate from Step A in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring product formation by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the title compound.

Protocol 2: General Workflow for By-product Analysis by LC-MS

  • Sample Preparation: Prepare a dilute solution of your crude reaction mixture (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A typical gradient is from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.

    • Mass Spectrometer: Set to positive ion electrospray ionization (ESI+) mode. Scan a mass range that covers your starting materials, intermediates, and expected product (e.g., m/z 100-500).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the number of peaks.

    • Extract the mass spectrum for each peak.

    • Identify the peak corresponding to the [M+H]⁺ of your target product.

    • Analyze the masses of other significant peaks. Compare them to the molecular weights of potential by-products (regioisomers, intermediates, starting materials) listed in the table above.

Reaction and By-product Formation Mechanism

Synthesis and By-products Reactants Tetrahydropyranone + Diethyl Oxalate Intermediate 1,3-Dicarbonyl Intermediate Reactants->Intermediate Claisen Condensation Hydrazine Hydrazine Hydrate (H₂N-NH₂) Product Target Product: 1,4,6,7-Tetrahydropyrano [4,3-c]pyrazole Hydrazine->Product Regioisomer By-product: Regioisomer Hydrazine->Regioisomer Incomplete By-product: Incomplete Cyclization (Hydrazone) Hydrazine->Incomplete Intermediate->Product Cyclization with Hydrazine (Pathway A) Intermediate->Regioisomer Cyclization with Hydrazine (Pathway B) Intermediate->Incomplete Incomplete Reaction

Caption: Main reaction pathway and potential side reactions.

References

Technical Support Center: Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles - Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals engaged in the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your reaction conditions. Our focus is on providing practical, experience-driven insights to enhance your synthetic success.

Introduction

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The synthesis of these molecules, often achieved through multicomponent reactions (MCRs), presents unique challenges that can impact yield, purity, and scalability.[2][5][6] This guide will walk you through common issues and their resolutions, backed by scientific principles and established literature.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors.[7][8] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[7]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[7] Experiment with small-scale trials to determine the optimal conditions without committing large quantities of starting materials.[7]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion.[7] Always use reagents and solvents of appropriate purity, and ensure solvents are anhydrous when necessary.[7]

  • Atmospheric Sensitivity: Some reactions are sensitive to moisture and oxygen.[7] If applicable, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[7]

  • Catalyst Inefficiency: The choice and amount of catalyst can significantly influence the reaction outcome. For pyranopyrazole synthesis, a wide range of catalysts have been explored, including basic catalysts like piperidine, acid catalysts, and various nanocatalysts.[1][3][8] The optimal catalyst and its loading should be determined experimentally.

Q2: I'm observing the formation of a dark, tar-like substance in my reaction. What could be the cause and how can I prevent it?

A2: Tar formation is often indicative of product decomposition or polymerization, which can be triggered by harsh reaction conditions such as high temperatures or strong acidic or basic catalysts.[9]

  • Monitor Reaction Progress: Closely monitor your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[7]

  • Moderate Reaction Conditions: Consider lowering the reaction temperature or using a milder catalyst. Many successful pyranopyrazole syntheses are performed at room temperature or slightly elevated temperatures.[1][6]

  • pH Control: The pH of the reaction medium can be critical. For instance, in some pyrazole syntheses, acidic conditions might favor one reaction pathway while neutral or basic conditions favor another.[10]

Specific Synthesis Challenges

Q3: I am attempting a four-component synthesis of a this compound, but the reaction is sluggish. How can I improve the reaction rate?

A3: Four-component reactions for pyranopyrazole synthesis, typically involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, are popular due to their efficiency.[1][4][8] If the reaction is slow, consider the following:

  • Catalyst Choice: The catalyst plays a pivotal role. While some reactions proceed without a catalyst, many are accelerated by bases (e.g., piperidine, triethylamine), acids, or heterogeneous catalysts.[1][3][4][8] Nanocatalysts, in particular, have shown high efficacy due to their large surface area.[3][4]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.[8] While ethanol is a common choice, water has also been shown to be an effective and environmentally friendly solvent for these reactions.[1][11][12] In some cases, solvent-free conditions can also be highly effective.[6][8]

  • Activation Method: Alternative energy sources like microwave irradiation or ultrasonication can dramatically reduce reaction times compared to conventional heating.[13][14]

Q4: My purification process is difficult, and I'm struggling to isolate the desired product. What are some common purification pitfalls and solutions?

A4: Purification challenges often arise from the formation of side products or the physical properties of the target compound.[5][9]

  • Recrystallization: This is a common and effective method for purifying solid pyranopyrazole derivatives.[8] Methanol and ethanol are frequently used as recrystallization solvents.[8]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. However, be aware that some products may be unstable on silica.[9]

  • Work-up Procedure: Ensure your work-up procedure is optimized to remove as many impurities as possible before purification. This may involve aqueous washes to remove water-soluble byproducts or catalysts.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles.

Problem Potential Causes Recommended Solutions
Low or No Product Formation - Incorrect reaction temperature.- Inactive or inappropriate catalyst.- Poor quality of starting materials.- Reaction not given enough time to proceed to completion.- Optimize temperature; run trial reactions at different temperatures.- Screen different catalysts (e.g., piperidine, L-proline, nano-catalysts).[1][4][8]- Verify the purity of reagents via NMR or other analytical techniques.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[7]
Multiple Products Observed (Poor Selectivity) - Formation of regioisomers, a common issue in pyrazole synthesis with unsymmetrical precursors.[10]- Competing side reactions.- Modify the reaction solvent; fluorinated alcohols can improve regioselectivity.[10]- Adjust the pH of the reaction medium.[10]- Introduce bulky substituents on starting materials to sterically hinder the formation of undesired isomers.[10]
Product Decomposition - Harsh reaction conditions (high temperature, strong acid/base).- Product instability during work-up or purification.- Use milder reaction conditions.- Neutralize the reaction mixture carefully during work-up.- Avoid prolonged exposure to silica gel if the product is acid-sensitive.
Reaction Stalls (Incomplete Conversion) - Catalyst deactivation.- Equilibrium reached.- Insufficient mixing in heterogeneous reactions.[7]- Add fresh catalyst.- Consider removing a byproduct (e.g., water) if the reaction is reversible.- Ensure vigorous stirring, especially for reactions with solid reagents or catalysts.[7]

Experimental Protocols

Protocol 1: Four-Component Synthesis of 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is a general guideline for a common multicomponent synthesis of a pyranopyrazole derivative.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1 mmol) to the mixture.

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Protocol 2: Optimization of Reaction Conditions

To optimize the synthesis, a systematic variation of parameters is recommended.

1. Catalyst Screening:

  • Set up parallel reactions using different catalysts (e.g., piperidine, triethylamine, L-proline, DABCO) at the same concentration.[1]

  • Run a control reaction without any catalyst.

  • Compare the yields and reaction times to identify the most effective catalyst.

2. Solvent Screening:

  • Perform the reaction in a variety of solvents (e.g., ethanol, methanol, water, acetonitrile, or solvent-free).[1][8]

  • Maintain the same catalyst and temperature for all solvent trials.

  • The solvent that provides the highest yield in the shortest time is considered optimal.

3. Temperature Optimization:

  • Conduct the reaction at different temperatures (e.g., room temperature, 50 °C, reflux).

  • Monitor for any product decomposition at higher temperatures.

Visualizing the Process

General Workflow for Reaction Optimization

G A Initial Reaction Setup B Catalyst Screening A->B Vary Catalyst C Solvent Screening B->C Select Best Catalyst D Temperature Optimization C->D Select Best Solvent E Optimized Protocol D->E Select Best Temperature F Scale-up E->F

Caption: A stepwise approach to optimizing the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles.

Plausible Reaction Mechanism

The four-component synthesis of pyranopyrazoles is believed to proceed through a series of tandem reactions.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Pyrazolone Formation cluster_2 Step 3: Michael Addition cluster_3 Step 4: Cyclization & Tautomerization A Aldehyde + Malononitrile B Arylidenemalononitrile A->B E Arylidenemalononitrile + Pyrazolone B->E C Ethyl Acetoacetate + Hydrazine Hydrate D Pyrazolone Intermediate C->D D->E F Michael Adduct E->F G Michael Adduct F->G H Final Product: Tetrahydropyranopyrazole G->H

Caption: A proposed mechanistic pathway for the four-component synthesis of pyranopyrazoles.

References

Technical Support Center: 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of this important synthetic transformation. We will delve into the causality behind experimental choices, offering field-proven insights to overcome challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core is consistently low. What are the common pitfalls?

Low yields in this synthesis can often be traced back to a few key areas: the purity of starting materials, suboptimal reaction conditions, and inefficient purification. A known issue with previous synthetic routes is a low yield in the initial condensation step, sometimes as low as 19%.[1] The stability of reagents like monoethyl oxalyl chloride can also be a factor, as it is prone to degradation.[1]

Q2: I'm concerned about the safety and cost of the reagents. Are there alternatives to hazardous materials like ethyl diazoacetate?

Yes. While some older methods employ hazardous reagents like ethyl diazoacetate, which is explosive, modern approaches have been developed to avoid them.[1] A more recent and safer route involves the condensation of diethyl oxalate with a tetrahydropyranone derivative, followed by cyclization with hydrazine hydrate.[1] This method not only avoids dangerous reagents but also utilizes more cost-effective starting materials.[1]

Q3: Can "green chemistry" principles be applied to the synthesis of tetrahydropyranopyrazoles to improve yield and sustainability?

Absolutely. While much of the green chemistry research has focused on the related pyrano[2,3-c]pyrazole isomers, the principles are highly transferable. The use of water as a solvent, solvent-free conditions, and energy-efficient techniques like microwave or ultrasound irradiation have all been shown to improve yields, reduce reaction times, and minimize waste in the synthesis of related pyranopyrazole scaffolds.[2][3][4]

Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles.

Problem 1: Low Yield in the Initial Condensation Step

The formation of the dicarbonyl intermediate is a critical, and often low-yielding, step.

Workflow for Troubleshooting Low Condensation Yield

start Low Yield in Condensation Step reagent_purity Verify Purity of Tetrahydropyranone and Diethyl Oxalate start->reagent_purity base_choice Optimize Base and Reaction Temperature reagent_purity->base_choice solvent_effects Evaluate Solvent System base_choice->solvent_effects workup Refine Workup and Purification solvent_effects->workup start Inefficient Cyclization hydrazine_quality Check Quality and Stoichiometry of Hydrazine Hydrate start->hydrazine_quality solvent_ph Optimize Solvent and pH hydrazine_quality->solvent_ph temperature_time Adjust Reaction Temperature and Time solvent_ph->temperature_time isomer_formation Analyze for Isomer Formation temperature_time->isomer_formation

References

Technical Support Center: Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to facilitate a smooth and efficient synthesis.

Introduction to the Synthesis

The this compound core is a valuable building block in medicinal chemistry. Its synthesis typically involves a cyclocondensation reaction between a functionalized tetrahydropyranone precursor and a hydrazine derivative. While conceptually straightforward, this process is often fraught with challenges related to regioselectivity, yield, and purification. This guide provides in-depth, field-proven insights to navigate these complexities.

A common and effective route involves a two-step process starting from tetrahydro-4H-pyran-4-one. The pyranone is first reacted with a dialkyl oxalate (like diethyl oxalate) to form a β-keto ester intermediate. This intermediate is then cyclized with hydrazine hydrate or a substituted hydrazine to yield the desired tetrahydropyrano[4,3-c]pyrazole.[1]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of common problems encountered during the synthesis, followed by expert analysis and recommended solutions.

Problem 1: Low or No Yield of the β-Keto Ester Intermediate (Step 1)

Q: I'm reacting tetrahydro-4H-pyran-4-one with diethyl oxalate using a strong base, but my yield of the 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)acetate intermediate is consistently low. What's going wrong?

A: This is a critical Claisen condensation reaction that is highly sensitive to reaction conditions. Several factors could be contributing to the low yield.

  • Causality: The primary challenge is ensuring the complete and rapid formation of the enolate of the tetrahydropyranone while preventing side reactions.

    • Incomplete Deprotonation: If the base is not strong enough or is added too slowly, an equilibrium will exist, leading to unreacted starting material.

    • Self-Condensation: The enolate of tetrahydropyranone can potentially undergo self-aldol condensation, although this is less common under strictly anhydrous, low-temperature conditions.

    • Base Degradation: Strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium ethoxide (NaOEt) are extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the base, reducing its effective concentration.[1]

    • Temperature Control: The reaction is typically performed at very low temperatures (-78 °C) to control reactivity and minimize side reactions.[1] Fluctuations in temperature can lead to a complex mixture of products.

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) should be dried over sodium/benzophenone until the characteristic blue/purple color persists.

    • Use freshly opened, high-quality reagents. LiHMDS is often preferred as it is a strong, non-nucleophilic base.[1]

  • Optimized Reagent Addition:

    • Dissolve the tetrahydropyranone in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

    • Add the LiHMDS solution dropwise to the cooled pyranone solution. Stir for 30-60 minutes to ensure complete enolate formation.

    • Slowly add the diethyl oxalate to the enolate solution at -78 °C. Adding it too quickly can cause localized warming and side reactions.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Quench a small aliquot of the reaction mixture with saturated ammonium chloride solution and extract with ethyl acetate before spotting on a TLC plate.

Problem 2: Formation of Regioisomers During Pyrazole Cyclization (Step 2)

Q: During the cyclization of the β-keto ester intermediate with a substituted hydrazine (e.g., methylhydrazine), I'm getting a mixture of two pyrazole isomers that are difficult to separate. How can I improve the regioselectivity?

A: This is a classic challenge in pyrazole synthesis, known as the Knorr synthesis.[2][3] The unsymmetrical β-keto ester has two electrophilic carbonyl centers, and the substituted hydrazine has two nucleophilic nitrogen atoms of differing reactivity. The interplay of these factors determines the final regioisomeric ratio.[4]

  • Causality: The regioselectivity is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions (especially pH).[4]

    • Electronic Effects: The ketone carbonyl is generally more electrophilic than the ester carbonyl. The initial attack of the hydrazine can occur at either site.

    • Nucleophilicity of Hydrazine: In a substituted hydrazine like methylhydrazine, the substituted nitrogen (N1) is more sterically hindered but often more nucleophilic due to the electron-donating alkyl group. The unsubstituted nitrogen (N2) is less hindered.

    • pH Control: Under acidic conditions, the more basic N1 nitrogen of methylhydrazine is preferentially protonated, making the N2 nitrogen the primary nucleophile. This can reverse the selectivity compared to neutral or basic conditions.[4]

Troubleshooting Protocol & Optimization:

  • pH Adjustment: This is the most powerful tool for controlling regioselectivity.

    • For N1-Aryl/Alkyl pyrazoles: Conduct the reaction in an acidic medium, such as glacial acetic acid.[1] The acid will protonate the more substituted nitrogen of the hydrazine, directing the initial attack through the less hindered, unsubstituted nitrogen.

    • For N2-Aryl/Alkyl pyrazoles: A neutral or slightly basic medium may favor attack from the more nucleophilic, substituted nitrogen. This is often harder to control and can lead to mixtures.

  • Solvent Effects:

    • Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown in some systems to enhance regioselectivity by modulating the hydrogen-bonding network and the relative pKa values of the hydrazine nitrogens.[5]

  • Stepwise Approach:

    • Consider a stepwise synthesis where one carbonyl is selectively protected as a ketal, forcing the hydrazine to react at the unprotected site. This adds steps but provides unambiguous control over the regiochemistry.

Table 1: Influence of pH on Regioselectivity

Reaction Condition Primary Nucleophile Expected Major Isomer
Acidic (e.g., Acetic Acid)Less substituted nitrogenN1-substituted pyrazole
Neutral/BasicMore substituted nitrogenN2-substituted pyrazole (often with mixture)
Problem 3: Difficult Purification of the Final Product

Q: My final this compound product is an oil or a sticky solid that is difficult to purify by column chromatography. Are there better methods?

A: Purification challenges often arise from the polar nature of the pyrazole ring and the presence of closely related impurities or regioisomers.

  • Causality: The N-H proton of the pyrazole ring can lead to peak tailing on silica gel chromatography. The structural similarity of regioisomers makes them difficult to separate. The final product may also be highly soluble in common organic solvents, making precipitation or crystallization challenging.

Troubleshooting Protocol:

  • Crystallization/Recrystallization: This is the most effective method for obtaining high-purity material if the compound is a solid.

    • Screen a wide range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/ether).

    • If the product is an oil, try dissolving it in a minimal amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexanes) until turbidity appears. Cool the mixture to induce crystallization.

  • Salt Formation: If the product has a basic nitrogen, it can be converted to a hydrochloride or hydrobromide salt, which is often a stable, crystalline solid that can be easily purified by filtration and washing.

    • Dissolve the crude product in a solvent like diethyl ether or ethyl acetate.

    • Bubble dry HCl gas through the solution or add a solution of HCl in ether/dioxane dropwise until precipitation is complete.

    • Filter the resulting solid and wash with cold ether.

  • Chromatography Optimization:

    • If chromatography is unavoidable, try adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system to suppress tailing on silica gel.

    • Consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient for highly polar compounds.

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound-3-carboxylate[1]

This protocol is adapted from a patented procedure and represents a reliable method for accessing the target scaffold.

Step 1: Synthesis of Ethyl 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)acetate

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes) and tetrahydro-4H-pyran-4-one (1.0 eq).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction for an additional 1-2 hours at -78 °C. Monitor by TLC until the starting pyranone is consumed.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl this compound-3-carboxylate

  • Dissolve the crude ethyl 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)acetate (1.0 eq) in glacial acetic acid (5 volumes).

  • Add hydrazine hydrate (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize the acetic acid by pouring the mixture over ice and adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate or dichloromethane (3 x 10 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford the title compound.

Workflow and Troubleshooting Diagrams

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Pyrazole Cyclization A Tetrahydro-4H-pyran-4-one + Diethyl Oxalate B LiHMDS, THF, -78 °C A->B 1. Add Base C Intermediate: Ethyl 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)acetate B->C 2. Add Oxalate D Intermediate C->D E Hydrazine Hydrate, Acetic Acid, 60 °C D->E 3. Add Hydrazine F Final Product: This compound E->F 4. Heat

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Decision Tree

G start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 Step 1 (β-Keto Ester) q1->step1 Step 1 step2 Step 2 (Cyclization) q1->step2 Step 2 s1_check Check Reaction Conditions step1->s1_check s2_check Analyze Impurities step2->s2_check s1_a1 Ensure Anhydrous Solvents/Reagents s1_check->s1_a1 s1_a2 Verify Base Quality and Stoichiometry s1_check->s1_a2 s1_a3 Maintain -78 °C Throughout Addition s1_check->s1_a3 s2_q1 Mixture of Isomers? s2_check->s2_q1 s2_a1 Adjust pH: Use Acetic Acid for Regiocontrol s2_q1->s2_a1 Yes s2_q2 Unreacted Intermediate? s2_q1->s2_q2 No s2_a2 Increase Reaction Time/Temperature s2_q2->s2_a2 Yes s2_q3 Purification Issues? s2_q2->s2_q3 No s2_a3 Try Crystallization or Salt Formation s2_q3->s2_a3

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use other bases besides LiHMDS for Step 1? A: Yes, other strong, non-nucleophilic bases can be used. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate anhydrous solvent are common alternatives. However, LiHMDS is often preferred for its high reactivity at low temperatures and good solubility in THF, which can lead to cleaner reactions.[1]

Q2: Why is glacial acetic acid used as the solvent in Step 2? A: Glacial acetic acid serves two purposes. First, it is an effective solvent for the polar intermediate. Second, and more importantly, it acts as a catalyst and a regiochemical control element. By creating an acidic environment, it directs the cyclization to favor the formation of the desired N1-unsubstituted pyrazole (or the N1-substituted product if a monosubstituted hydrazine is used), minimizing the formation of other isomers.[1][4]

Q3: Can this synthesis be performed as a one-pot reaction? A: While many pyranopyrazole syntheses are one-pot multicomponent reactions, the [4,3-c] isomer is more challenging to access this way due to regioselectivity issues.[6][7][8] The stepwise approach described allows for better control and purification of the intermediate, generally leading to a higher yield and purity of the final desired product. Attempting a one-pot synthesis would likely result in a complex mixture requiring extensive purification.

Q4: Are there alternative synthetic routes to the this compound core? A: Yes, other routes exist, but they may have their own challenges. For example, methods using ethyl diazoacetate as a reagent have been reported, but ethyl diazoacetate is potentially explosive and hazardous, making the process unsuitable for large-scale synthesis.[1] Another potential strategy is the Japp-Klingemann reaction, which involves reacting a β-keto acid with an aryl diazonium salt to form a hydrazone intermediate that can then cyclize.[1] However, this method is typically used for N-aryl pyrazoles and adds complexity.

Q5: How can I confirm the regiochemistry of my final product? A: Unambiguous structure determination is crucial. Advanced NMR techniques are the gold standard. A combination of 1D NMR (¹H, ¹³C) and 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the connectivity and spatial relationships within the molecule, confirming which isomer has been synthesized. For instance, an HMBC correlation between the pyrazole N-H proton and the adjacent carbons of the pyran ring can definitively confirm the [4,3-c] fusion. If a crystalline product is obtained, single-crystal X-ray diffraction provides absolute proof of structure.

References

Technical Support Center: Pyranopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyranopyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered during the synthesis of pyranopyrazole derivatives. This resource is structured to provide not just protocols, but a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic routes. Our focus is on the widely used multicomponent synthesis approach, a powerful tool for generating molecular diversity.

Troubleshooting Guide: Common Side Reactions and Solutions

The multicomponent synthesis of pyranopyrazoles is an elegant and efficient process, typically involving the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[1][2][3] This domino reaction proceeds through a series of steps: an initial Knoevenagel condensation, followed by a Michael addition, and subsequent cyclization and dehydration.[1][3][4] While robust, this complex sequence can be prone to specific side reactions that can impact yield and purity.

Issue 1: Formation of Knoevenagel Condensation Product as a Major Byproduct

Question: I am observing a significant amount of a byproduct that I've identified as the arylidene malononitrile, the intermediate from the Knoevenagel condensation of the aldehyde and malononitrile. Why is this happening, and how can I promote its conversion to the final pyranopyrazole product?

Answer:

The formation and accumulation of the Knoevenagel intermediate, arylidene malononitrile, indicates that the initial condensation is proceeding faster than the subsequent Michael addition of the pyrazolone intermediate. This can be due to several factors:

  • Causality: The nucleophilicity of the pyrazolone intermediate may be insufficient to attack the electron-deficient double bond of the arylidene malononitrile at a rate that keeps up with its formation. This can be influenced by the reaction conditions (temperature, catalyst) and the electronic nature of the substituents on the pyrazolone and the aldehyde.

  • Troubleshooting Strategies:

    • Catalyst Choice: The choice of catalyst is crucial. While bases like piperidine or triethylamine are commonly used, their strength can influence the relative rates of the reaction steps.[5] If you are using a very weak base, it might not be sufficient to generate a high enough concentration of the pyrazolone anion for the Michael addition. Conversely, a very strong base could lead to other side reactions.[6] Consider using a catalyst that can facilitate both the Knoevenagel and Michael addition steps effectively, such as L-proline or certain nanoparticles.[5]

    • Reaction Temperature: Increasing the reaction temperature can often provide the necessary activation energy for the Michael addition to proceed. However, be cautious, as excessive heat can also promote the formation of other byproducts. A stepwise increase in temperature after the initial formation of the Knoevenagel product might be a viable strategy.

    • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates. Experimenting with different solvents, such as ethanol, water, or solvent-free conditions, can alter the reaction kinetics in your favor.[1]

    • Order of Reagent Addition: While typically a one-pot reaction, altering the order of addition can sometimes help. Pre-forming the pyrazolone from ethyl acetoacetate and hydrazine hydrate before adding the aldehyde and malononitrile can ensure a sufficient concentration of the Michael donor is present to react with the Knoevenagel adduct as it forms.

Experimental Protocol: Optimizing for Complete Conversion of the Knoevenagel Intermediate

  • Catalyst Screening:

    • Set up parallel reactions using your standard conditions but varying the catalyst.

    • Table 1: Catalyst Screening for Reducing Knoevenagel Intermediate

      Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield of Pyranopyrazole (%) Knoevenagel Byproduct (%)
      Piperidine (10) Ethanol Reflux 4 65 25
      L-proline (10) Ethanol Reflux 4 85 <5

      | ZnO nanoparticles (5) | Water | 80 | 2 | 90 | <2 |

  • Monitoring the Reaction:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the Knoevenagel intermediate. A successful reaction will show the formation of this intermediate early on, followed by its gradual conversion to the final product.

Issue 2: Formation of an Unwanted Michael Addition Adduct

Question: My reaction mixture contains a significant amount of an open-chain intermediate, which appears to be the product of the Michael addition, but it has failed to cyclize. How can I drive the reaction to completion?

Answer:

The accumulation of the acyclic Michael adduct suggests that the final intramolecular cyclization and dehydration steps are the rate-limiting stages of your synthesis.

  • Causality: This issue can arise from several factors:

    • Steric Hindrance: Bulky substituents on the pyrazolone ring or the aromatic aldehyde can sterically hinder the cyclization step.

    • Electronic Effects: Electron-withdrawing groups on the pyrazolone ring can decrease the nucleophilicity of the nitrogen atom, making the final ring closure more difficult.

    • Inappropriate pH: The cyclization step can be sensitive to the pH of the reaction medium.

  • Troubleshooting Strategies:

    • Acid/Base Catalysis: The cyclization step is often promoted by either acidic or basic conditions. If you are running the reaction under neutral or mildly basic conditions, the addition of a catalytic amount of a protic acid (like acetic acid) or a stronger base towards the end of the reaction can facilitate the ring closure.

    • Thermal Promotion: As with the previous issue, increasing the reaction temperature can provide the energy needed to overcome the activation barrier for cyclization. Refluxing the reaction for an extended period after the initial formation of the Michael adduct may be necessary.

    • Dehydrating Conditions: The final step involves the elimination of a water molecule.[7] Performing the reaction in the presence of a dehydrating agent or using a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium towards the cyclized product.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in pyranopyrazole synthesis and highlights where side products can form.

Pyranopyrazole_Synthesis Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Intermediate (Arylidene Malononitrile) Aldehyde->Knoevenagel_Intermediate Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Knoevenagel Condensation BetaKetoester β-Ketoester Pyrazolone Pyrazolone Intermediate BetaKetoester->Pyrazolone Pyrazolone Formation Hydrazine Hydrazine Hydrazine->Pyrazolone Pyrazolone Formation Michael_Adduct Acyclic Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Side_Product_1 Side Product 1: Unreacted Knoevenagel Intermediate Knoevenagel_Intermediate->Side_Product_1 Incomplete Reaction Pyrazolone->Michael_Adduct Michael Addition Pyranopyrazole Desired Pyranopyrazole Michael_Adduct->Pyranopyrazole Intramolecular Cyclization & Dehydration Side_Product_2 Side Product 2: Unreacted Michael Adduct Michael_Adduct->Side_Product_2 Incomplete Cyclization

Caption: Reaction pathway of pyranopyrazole synthesis and common points of side product formation.

Issue 3: Low Yields and Complex Mixture of Products

Question: My pyranopyrazole synthesis is resulting in a low yield of the desired product and a complex mixture of several unidentified spots on my TLC plate. What are the likely causes and how can I simplify the product profile?

Answer:

A low yield accompanied by a complex mixture of byproducts often points to issues with the starting materials, reaction conditions, or competing reaction pathways.

  • Causality:

    • Starting Material Purity: Impurities in the aldehyde, malononitrile, or β-ketoester can lead to a cascade of side reactions. Aldehydes are particularly prone to oxidation to carboxylic acids or self-condensation (aldol reaction).

    • Self-Condensation: Under strongly basic conditions, the aldehyde can undergo self-condensation, and the β-ketoester can also self-condense.

    • Decomposition: Malononitrile can be susceptible to decomposition, especially at elevated temperatures in the presence of a base.

  • Troubleshooting Strategies:

    • Purify Starting Materials: Ensure the purity of your starting materials. Distill liquid aldehydes immediately before use. Recrystallize solid starting materials if their purity is questionable.

    • Optimize Reaction Conditions:

      • Temperature Control: Running the reaction at a lower temperature may help to suppress side reactions, even if it requires a longer reaction time.

      • Catalyst Loading: Use the minimum effective amount of catalyst. Excess catalyst can sometimes promote undesired pathways.

    • Consider a Different Synthetic Route: If the multicomponent reaction consistently gives a complex mixture, a stepwise approach might be necessary. This involves synthesizing and isolating the Knoevenagel intermediate or the pyrazolone first, and then reacting them in a second step. This provides greater control over the reaction but is less atom- and step-economical.

Experimental Protocol: Stepwise Synthesis for Improved Purity

  • Synthesis of Arylidene Malononitrile:

    • In a round-bottom flask, dissolve the aldehyde (1 eq) and malononitrile (1 eq) in ethanol.

    • Add a catalytic amount of a mild base (e.g., piperidine, 0.1 eq).

    • Stir at room temperature and monitor by TLC until the starting materials are consumed.

    • Isolate and purify the arylidene malononitrile product.

  • Synthesis of Pyrazolone:

    • In a separate flask, reflux ethyl acetoacetate (1 eq) and hydrazine hydrate (1 eq) in ethanol for 2-3 hours.

    • Cool the reaction mixture and isolate the precipitated pyrazolone.

  • Final Condensation:

    • React the purified arylidene malononitrile (1 eq) with the purified pyrazolone (1 eq) in a suitable solvent with a base catalyst to form the final pyranopyrazole.

Frequently Asked Questions (FAQs)

Q1: Can I use ketones instead of aldehydes in this reaction? A1: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and electronic effects. The reaction may require harsher conditions, such as higher temperatures, longer reaction times, or a more active catalyst.[4]

Q2: My desired pyranopyrazole is poorly soluble. What is the best way to purify it? A2: If your product precipitates from the reaction mixture, filtration and washing with a cold solvent might be sufficient. For soluble products, column chromatography is a common purification method. If the product is poorly soluble in common chromatography solvents, recrystallization from a high-boiling point solvent (e.g., DMF, DMSO, or acetic acid) might be effective.

Q3: I've read about using microwave irradiation or ultrasound for this synthesis. What are the advantages? A3: Both microwave irradiation and ultrasound are green chemistry techniques that can significantly accelerate the reaction.[8] They often lead to higher yields in shorter reaction times and can sometimes reduce the formation of side products by providing localized energy for the reaction to proceed quickly.[8]

Q4: Are there any known incompatibilities with certain functional groups on the aldehyde? A4: The reaction is generally tolerant of a wide range of functional groups on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups.[4] However, aldehydes with acidic protons (e.g., phenolic hydroxyl groups) might require careful selection of the base to avoid deprotonation and potential side reactions. Aliphatic aldehydes can sometimes be less reactive or more prone to self-condensation.[9]

Q5: I have observed the formation of a colored impurity in my reaction. What could it be? A5: The formation of colored impurities can sometimes be attributed to the polymerization of malononitrile or the Knoevenagel intermediate, especially under harsh basic conditions and high temperatures. This often results in a reddish or brownish hue in the reaction mixture. Using milder conditions and shorter reaction times can help to minimize this.

References

Overcoming solubility issues of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole and its derivatives. This guide provides in-depth troubleshooting strategies and practical protocols to overcome the solubility challenges frequently encountered with this promising class of heterocyclic compounds. Our goal is to ensure the integrity of your experimental data by addressing compound handling and formulation at the source.

Section 1: The Core Challenge: Understanding Pyrano[4,3-C]pyrazole Solubility

Heterocyclic compounds, including the pyranopyrazole scaffold, are mainstays in drug discovery due to their diverse biological activities.[1][2][3] However, their often-planar, fused-ring structures can lead to poor aqueous solubility, creating significant hurdles in assay development. When a compound like this compound is introduced from a Dimethyl Sulfoxide (DMSO) stock into an aqueous assay buffer, the abrupt change in solvent polarity can cause it to precipitate or "crash out."[4][5][6] This leads to an unknown and unreliably lower effective concentration in your assay, resulting in flawed structure-activity relationships (SAR), poor reproducibility, and false negatives.

This guide will walk you through a systematic approach to diagnose, troubleshoot, and resolve these solubility issues, ensuring your compound remains in solution and your assay results are accurate and reliable.

Section 2: Troubleshooting Guide: A Step-by-Step Approach

Q1: My compound precipitates the moment I add it to my aqueous assay buffer. What's happening and what's my first step?

Answer: This is a classic sign of poor aqueous solubility. The compound is soluble in 100% DMSO but not in the predominantly aqueous environment of your assay buffer.[7] The first step is not to immediately try complex formulations, but to optimize your stock solution handling and dilution technique.

The Underlying Principle: Kinetic vs. Thermodynamic Solubility

What you are observing is a challenge related to kinetic solubility : the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate.[8][9] This is distinct from thermodynamic solubility , which is the true equilibrium solubility of the compound in the assay buffer after an extended incubation.[10][11][12] For most assays, achieving a stable kinetic solubility that exceeds your highest test concentration is the primary goal.

Initial Troubleshooting Workflow

G cluster_0 Step 1: Problem Identification cluster_1 Step 2: Initial Diagnosis cluster_2 Step 3: Tier 1 Solutions (Optimization) cluster_3 Step 4: Tier 2 Solutions (Formulation) cluster_4 Step 5: Validation P Precipitation observed in aqueous buffer D1 Is final DMSO concentration <1%? P->D1 D2 Is stock solution >10-20 mM? D1->D2 Yes S1 Increase final DMSO (check cell tolerance) D1->S1 No S2 Lower stock concentration (e.g., to 1 mM) D2->S2 Yes S3 Modify dilution technique (e.g., vortexing) D2->S3 No V1 Perform vehicle tolerance control S1->V1 S2->V1 S4 Introduce a co-solvent (e.g., Ethanol, PEG 400) S3->S4 S5 Adjust buffer pH (if compound is ionizable) S3->S5 S4->V1 S5->V1

Q2: I've optimized my DMSO concentration, but still see issues. What are co-solvents and how do I use them?

Answer: A co-solvent is a water-miscible organic solvent that, when added to the assay buffer, reduces the overall polarity of the solution, making it more hospitable for your lipophilic compound.[13][14] This is a powerful and widely used technique to enhance the solubility of "brick-dust" type molecules.[15][16]

Mechanism of Action: Co-solvents work by disrupting the hydrogen-bonding network of water, which creates pockets or microenvironments that are less polar. This reduces the interfacial tension between your compound and the aqueous medium, allowing more of it to stay dissolved.

Commonly Used Co-solvents and Starting Concentrations

Co-SolventTypical Starting Final Concentration (v/v)Key Considerations
Ethanol 1-5%Generally well-tolerated in many assays; can be volatile.
Polyethylene Glycol 400 (PEG 400) 1-10%Highly effective for many compounds; can increase solution viscosity.
Propylene Glycol (PG) 1-10%Good safety profile; similar properties to PEG 400.[13]
N-methyl-2-pyrrolidone (NMP) 0.5-2%Very strong solubilizer; use with caution and check for assay interference.[17]

Implementation Protocol:

  • Prepare a Co-solvent/Buffer Mix: Instead of adding your DMSO stock directly to the buffer, first prepare a version of your assay buffer that contains the desired final concentration of the co-solvent.

  • Test for Assay Compatibility: Before testing your compound, run a crucial control: does the co-solvent-containing buffer (with an equivalent amount of DMSO) affect your assay's performance (e.g., enzyme activity, cell viability)? This is your new "vehicle control."

  • Dilute Compound: Add your DMSO stock to the pre-mixed co-solvent/buffer solution. Vigorous mixing or vortexing during this step can be beneficial.[7]

Q3: Co-solvents didn't work or interfered with my assay. What are advanced excipients like cyclodextrins and surfactants?

Answer: When simple co-solvents are insufficient, you can turn to more sophisticated solubilizing agents. These molecules create specific microenvironments that encapsulate or shield your hydrophobic compound from the aqueous bulk solvent.

A) Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20] They act as "molecular buckets" that encapsulate the poorly soluble drug molecule, forming an "inclusion complex."[21] This complex is water-soluble, effectively shuttling your compound into the solution.

G C C Complex Complex C->Complex Water Water Complex->Water Disperses in CD CD CD->Complex

Which Cyclodextrin to Use?

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity.[18]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, can be very effective for cationic or neutral compounds.

Protocol: Prepare your assay buffer containing the cyclodextrin (e.g., 1-10 mM HP-β-CD) before adding the compound stock solution. Always run a vehicle control with the cyclodextrin alone.

B) Surfactants

Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can sequester your poorly soluble compound, and a hydrophilic shell that allows them to be dispersed in water.

Key Considerations:

  • Assay Interference: Surfactants can be problematic. They can denature proteins, disrupt cell membranes, and interfere with some detection technologies.[22][23][24][25] Anionic surfactants are often more disruptive than non-ionic ones.[24]

  • Choice of Surfactant: For biochemical assays, non-ionic surfactants are generally preferred.

    • Tween® 20/80 or Triton™ X-100: Commonly used at low concentrations (e.g., 0.001% - 0.05% v/v).[26]

Use surfactants as a last resort, and always perform extensive validation to ensure they are not affecting your assay's biology. [22]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the maximum recommended final DMSO concentration in an assay? A: As a general rule, aim for ≤0.5% DMSO in most cell-based assays.[4] However, this is highly cell-line dependent. Some sensitive cells show stress at 0.1%, while some robust biochemical assays can tolerate 1-2%. Always perform a DMSO tolerance curve for your specific system.

Q: Can I just sonicate my sample after adding it to the buffer to get it back into solution? A: Sonication can help break up aggregates and create a fine dispersion, which may transiently increase solubility.[26] However, this often creates a supersaturated and unstable suspension, not a true solution. The compound may re-precipitate over the course of your assay. It is better to address the root cause with formulation strategies.

Q: My compound seems to dissolve initially but then crashes out after an hour. Why? A: You have likely created a supersaturated, kinetically-trapped solution that is not thermodynamically stable.[10][11] Over time, the compound begins to nucleate and precipitate to reach its true, lower thermodynamic solubility. This indicates that your current formulation is insufficient to maintain solubility for the duration of your assay. You may need a stronger solubilizing agent (e.g., a cyclodextrin) or a higher concentration of your co-solvent.

Q: How should I properly store my DMSO stock solutions? A: For long-term storage, keep stocks at -20°C or -80°C in tightly sealed containers to prevent water absorption and degradation.[27] Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[28][29] Prepare smaller-volume aliquots for daily use and store them at 4°C or room temperature if they are stable.[28]

Q: Does adjusting the pH of my buffer really help? A: Yes, but only if your compound has an ionizable functional group (an acidic or basic moiety). Pyrazoles are weakly basic.[30] By lowering the pH of the buffer (e.g., to pH 6.0), you can protonate the pyrazole nitrogen, forming a more polar—and thus more water-soluble—salt. Conversely, if the molecule has an acidic group, raising the pH can deprotonate it to form a more soluble salt. This strategy is highly effective but requires knowledge of your compound's pKa.

Section 4: Key Experimental Protocols

Protocol 1: Vehicle (Co-Solvent) Tolerance Test

Objective: To determine the maximum concentration of a solvent system (e.g., buffer with 5% PEG 400 and 0.5% DMSO) that can be used without affecting the assay readout.

  • Prepare a series of dilutions of your co-solvent in the assay buffer. For example, prepare assay buffers containing 0%, 1%, 2%, 5%, and 10% PEG 400.

  • To each of these, add a fixed amount of DMSO to match the final concentration that will be used in the experiment (e.g., 0.5%). The "0% PEG 400" sample is your standard vehicle control.

  • Run your assay (e.g., cell viability, enzyme kinetics) using these solvent mixtures without your compound of interest.

  • Measure the assay signal (e.g., fluorescence, absorbance, cell count).

  • Plot the signal against the co-solvent concentration. The highest concentration that does not cause a significant change (e.g., >10%) from the standard vehicle control is your maximum tolerated concentration.

Protocol 2: Preparation and Dilution from a DMSO Stock

Objective: To properly dilute a hydrophobic compound from a DMSO stock into an aqueous buffer to minimize precipitation.

  • Allow the frozen DMSO stock solution to thaw completely at room temperature.

  • Vortex the stock solution for 10-15 seconds to ensure it is homogeneous.

  • Prepare your final aqueous assay buffer (which may contain co-solvents or other excipients as determined from your troubleshooting).

  • While vigorously vortexing the aqueous buffer, add the small volume of DMSO stock directly into the liquid (not onto the side of the tube). This rapid, energetic mixing is critical to prevent localized high concentrations of the compound that can initiate precipitation.[7]

  • Visually inspect the solution against a dark background for any signs of turbidity or precipitation.

  • Use the final solution promptly, as kinetically soluble formulations may not be stable for extended periods.

References

Regioselectivity issues in pyranopyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyranopyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyranopyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face, particularly concerning regioselectivity.

This resource is structured to address common issues encountered in the lab, offering troubleshooting advice and answers to frequently asked questions. Every recommendation is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence and scientific integrity.

Troubleshooting Guide: Overcoming Regioselectivity Challenges

Regioselectivity is a critical hurdle in the synthesis of pyranopyrazoles, as four distinct isomers can potentially be formed.[1][2] The pyrano[2,3-c]pyrazole isomer is often the most sought-after due to its significant biological activities.[1][2] This section addresses common problems related to poor regioselectivity and provides actionable solutions.

Problem 1: My reaction yields a mixture of pyrano[2,3-c] and pyrano[3,2-c]pyrazole regioisomers. How can I favor the [2,3-c] isomer?

Cause: The formation of regioisomeric mixtures often stems from the initial condensation step in multicomponent reactions (MCRs). In a typical four-component synthesis using an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine, the initial formation of the pyrazolone intermediate from the β-ketoester and hydrazine is key. Subsequent reaction pathways can lead to different isomers. The choice of catalyst and reaction conditions can profoundly influence which pathway is favored.

Solution:

The strategic selection of catalysts and solvents is paramount for controlling regioselectivity.

  • Catalyst Selection:

    • Basic Catalysts: Bases like piperidine have been shown to promote the regioselective synthesis of pyrano[2,3-c]pyrazoles.[3][4] The base catalyzes the Knoevenagel condensation between the aldehyde and malononitrile, and also the Michael addition of the in-situ formed pyrazolone.

    • Ionic Liquids (ILs): Certain ionic liquids, such as 1-ethyl-3-methylimidazolium acetate [(EMIM)Ac], have been successfully used as catalysts under solvent-free conditions to achieve high regioselectivity for pyrano[2,3-c]pyrazoles.[5][6] These reactions are often rapid and high-yielding.

    • Organocatalysts: Amino acids like glycine can act as efficient organocatalysts in aqueous media, promoting the formation of the desired isomer under mild conditions.[3]

  • Solvent Effects:

    • Aqueous Media: Water is often an excellent solvent for these reactions, not only for its environmental benefits but also for its ability to promote the desired reaction pathways, sometimes in combination with a base catalyst like piperidine.[3]

    • Fluorinated Alcohols: For related pyrazole syntheses, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to traditional solvents like ethanol. This is attributed to their ability to stabilize key intermediates through hydrogen bonding. While less documented for pyranopyrazoles specifically, this is a valuable avenue for exploration.

Workflow for Optimizing Regioselectivity:

G cluster_0 Troubleshooting Workflow start Start: Mixture of Regioisomers catalyst Step 1: Catalyst Optimization - Test Piperidine (Base) - Test (EMIM)Ac (Ionic Liquid) - Test Glycine (Organocatalyst) start->catalyst solvent Step 2: Solvent Optimization - Use Water or Ethanol/Water - Consider Solvent-Free Conditions - Explore Fluorinated Alcohols (TFE, HFIP) catalyst->solvent analysis Step 3: Analyze Product Ratio (NMR, LC-MS) solvent->analysis analysis->catalyst Failure: Re-evaluate Catalyst/Solvent Combination end End: Desired Regioisomer Achieved analysis->end Success

Caption: Workflow for optimizing regioselectivity in pyranopyrazole synthesis.

Problem 2: The reaction is sluggish and gives low yields, even with a catalyst.

Cause: Low reaction rates and yields can be due to several factors, including inefficient catalysts, suboptimal reaction temperature, or poor solubility of reactants. In multicomponent reactions, the failure of one step in the sequence (e.g., Knoevenagel condensation, Michael addition, or cyclization) can halt the entire process.

Solution:

  • Energy Input:

    • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[1] Microwave heating provides rapid and uniform heating of the reaction mixture.

    • Ultrasound Irradiation: Sonication is another non-conventional energy source that can accelerate the reaction, often under mild, catalyst-free conditions in aqueous media.[7]

  • Catalyst Efficiency:

    • Nanocatalysts: Nanoparticles, such as nano-sized titanium dioxide, ceria-doped zirconia, or various magnetic nanoparticles (e.g., Fe3O4@SiO2), offer a large surface area, leading to higher catalytic activity and often allowing for reactions at room temperature with excellent yields.[1][3][8] A key advantage is their easy recovery and reusability.

  • Solvent-Free Conditions:

    • Eliminating the solvent can sometimes increase the concentration of reactants and accelerate the reaction.[3][9] This approach, often combined with microwave irradiation or ball milling, aligns with green chemistry principles.[1][3]

Data Summary: Effect of Reaction Conditions on Yield and Time

Catalyst/ConditionSolventTimeYield (%)Reference
PiperidineWater5 h~88%[1]
SnCl₂ (Conventional)Ethanol1.4 h80%[1]
SnCl₂ (Microwave)Ethanol25 min88%[1]
[(EMIM)Ac]Solvent-FreeRapidExcellent[5]
CeO₂/ZrO₂Ethanol15 minRemarkable[1]
No CatalystSolar Radiation3-4 minHigh[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles?

A1: The synthesis is a domino reaction that typically proceeds through three key stages.[3][5]

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between an aromatic aldehyde and an active methylene compound like malononitrile to form an arylidene malononitrile intermediate.

  • Michael Addition: Concurrently, hydrazine hydrate and a β-ketoester (e.g., ethyl acetoacetate) react to form a 5-pyrazolone intermediate in situ.[4] This pyrazolone then acts as a nucleophile in a Michael addition reaction with the arylidene malononitrile.

  • Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular O-cyclization followed by tautomerization to yield the final, stable dihydropyrano[2,3-c]pyrazole product.[10]

G cluster_mechanism Mechanism of Pyrano[2,3-c]pyrazole Synthesis Reactants Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Catalyst Michael Michael Addition Knoevenagel->Michael Forms Arylidene Intermediate Cyclization Intramolecular O-Cyclization Michael->Cyclization Forms Adduct Product Pyrano[2,3-c]pyrazole Cyclization->Product Final Product

Caption: Simplified mechanism for pyranopyrazole synthesis.

Q2: How do electron-donating vs. electron-withdrawing groups on the aromatic aldehyde affect the reaction?

A2: Both electron-donating and electron-withdrawing groups on the aromatic aldehyde are generally well-tolerated in this multicomponent reaction, leading to good or excellent yields of the desired products.[1] The electronic nature of the substituent can influence the reaction rate—electron-withdrawing groups can make the aldehyde's carbonyl carbon more electrophilic, potentially speeding up the initial Knoevenagel condensation. However, in most optimized protocols using efficient catalysts, this effect is often minor, and high yields are achieved across a range of substituted aldehydes.[2]

Q3: Can I avoid using a catalyst for this synthesis?

A3: Yes, catalyst-free synthesis of pyranopyrazoles has been reported under certain conditions.[3] These methods often rely on thermal energy (refluxing in water or ethanol), microwave irradiation, or solvent-free neat conditions at room temperature.[3][4] While feasible, catalyst-free reactions may require longer reaction times or higher temperatures compared to catalyzed versions, and the yields might be lower in some cases.[9]

Q4: How do I characterize the final regioisomers to confirm the structure?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts and coupling constants of the protons, particularly the methine proton at the C4 position of the pyran ring, can provide definitive structural information. 2D NMR techniques like HMBC and NOESY can establish long-range correlations and spatial proximities to confirm the connectivity and distinguish between isomers.[11][12][13]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure and regiochemistry.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • FT-IR Spectroscopy: Helps identify key functional groups like NH₂, C≡N, and C=O in the final product.[11]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis in Aqueous Medium

This protocol is adapted from a green chemistry approach for the synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[3]

  • Reactant Preparation: In a round-bottom flask, create a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (10 mL).

  • Catalyst Addition: Add piperidine (10 mol%) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.

  • Work-up: Upon completion, the solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.

Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis

This protocol provides a rapid and efficient method for pyranopyrazole synthesis.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for 10-25 minutes. Monitor the pressure to ensure it remains within safe limits.

  • Work-up: After cooling the vessel to room temperature, the precipitated solid product is collected by filtration.

  • Purification: Wash the product with a small amount of cold ethanol and dry under vacuum. Recrystallization may be performed if necessary.

References

Stability of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and experimental use of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the pyranopyrazole scaffold?

The this compound scaffold fuses a tetrahydropyran ring with a pyrazole ring. Generally, the pyrazole ring is a robust aromatic heterocycle, known for its resistance to oxidation and reduction.[1] This inherent stability is a key reason for its prevalence in many pharmaceutical compounds.[2][3] However, the fused tetrahydropyran ring and the specific substituents on your molecule can introduce chemical liabilities. The overall stability is often high due to resonance or conjugation within the pyranopyrazole system.[4]

Q2: How should I properly store this compound for long-term use?

For long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment.[5] A standard laboratory freezer at -20°C is typically sufficient. The solid form is generally more stable than solutions. If you need to store it in solution, use an anhydrous aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric moisture and oxygen.

Q3: I am seeing unexpected peaks in my NMR/LC-MS after storing my compound in solution. What could be the cause?

This is a common issue that can arise from several factors:

  • Solvent Reactivity: Protic solvents (e.g., methanol, ethanol) can potentially react with the compound over time, especially if trace amounts of acid or base are present.

  • Hydrolysis: The tetrahydropyran ring, while generally stable, may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: While the pyrazole core is resistant, other parts of the molecule or impurities could be prone to oxidation.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in some heterocyclic compounds.[6][7]

To troubleshoot, it is advised to run a fresh sample and compare it with the stored one. If degradation is confirmed, consider preparing fresh solutions for your experiments.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess pH Stability: The stability of pyrazole derivatives can be pH-dependent.[8][9] It is crucial to determine the stability of your compound in the specific buffer and pH used for your biological assay.

    • Protocol: Prepare solutions of your compound in the assay buffer at various pH values (e.g., 4, 7.4, 9). Incubate them for the duration of your experiment and analyze for degradation by HPLC or LC-MS.

  • Evaluate Temperature Sensitivity: If your assay involves incubation at elevated temperatures (e.g., 37°C), assess the thermal stability of your compound under these conditions.

  • Check for Interactions with Media Components: Some components of cell culture media or assay buffers (e.g., thiols, metal ions) could potentially react with your compound.

Experimental Protocols for Stability Assessment

To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.[10]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC/UPLC Analysis (Assay and Impurities) Acid->HPLC Time Points Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Time Points Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Time Points Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Time Points Photo Photolytic Stress (UV/Vis light) Photo->HPLC Time Points LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS Characterize Peaks Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway LCMS->Pathway Storage Optimal Storage Conditions Pathway->Storage Kinetics->Storage API 1,4,6,7-Tetrahydropyrano [4,3-C]pyrazole (API) API->Acid Expose API API->Base Expose API API->Oxidation Expose API API->Thermal Expose API API->Photo Expose API

Caption: Forced degradation experimental workflow.

Protocol 1: Acid and Base Hydrolysis
  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

  • Incubate the solutions at room temperature.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Oxidative Degradation
  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light.

  • Monitor the reaction at regular intervals (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

Protocol 3: Thermal and Photolytic Degradation
  • For thermal stability, expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C) in a stability chamber.

  • For photostability, expose a solid sample and a solution to a calibrated light source (e.g., a photostability chamber with UV and visible light) according to ICH Q1B guidelines.

  • Analyze the samples at appropriate time points by HPLC.

Data Interpretation

The data from these forced degradation studies will help you construct a stability profile for your molecule.

Stress ConditionPotential Degradation Site/MechanismExpected Outcome
Acid Hydrolysis Cleavage of the ether linkage in the tetrahydropyran ring.Formation of polar degradants.
Base Hydrolysis Potential for ring opening or rearrangement, depending on substituents.Varies based on molecular structure.
Oxidation While the pyrazole ring is stable, other sites could be oxidized.Formation of N-oxides or hydroxylated species.
Thermal Stress General decomposition if the molecule is thermally labile.Non-specific degradation.
Photolytic Stress N-H bond cleavage in the pyrazole ring has been observed in related structures upon UV excitation.[6][7]Formation of radical species or rearranged products.

Visualizing Potential Degradation

The following diagram illustrates a hypothetical degradation pathway under harsh acidic conditions, leading to the opening of the tetrahydropyran ring. This is a plausible scenario for pyran-containing heterocycles.

Degradation_Pathway Parent 1,4,6,7-Tetrahydropyrano [4,3-C]pyrazole Intermediate Protonated Intermediate Parent->Intermediate H+ (Acid) Product Ring-Opened Product (Hydrolyzed) Intermediate->Product H2O

Caption: Hypothetical acid-catalyzed hydrolysis pathway.

By understanding the potential liabilities of the this compound scaffold and employing systematic stability studies, you can ensure the integrity of your experimental results and make informed decisions in your research and development projects.

References

Technical Support Center: Troubleshooting Low Yield in 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive field experience, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

The synthesis of pyranopyrazoles, including the this compound core, is often achieved through multicomponent reactions (MCRs), which are prized for their efficiency in building molecular complexity in a single step.[1][2][3][4][5][6] However, like any chemical transformation, these reactions can be prone to issues that lead to diminished yields. This guide will address these potential pitfalls with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide: Addressing Low Yield in Your Synthesis

This section is structured in a question-and-answer format to directly address specific experimental observations and provide targeted solutions.

Question 1: My one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this widely used multicomponent synthesis of pyranopyrazoles can often be traced back to several key factors: suboptimal reaction conditions, inefficient catalysis, or the formation of side products. Let's break down the troubleshooting process.

1. Re-evaluate Your Catalytic System:

The choice of catalyst is paramount in driving the reaction towards the desired product.[3][7] While some variations can proceed without a catalyst, employing one often leads to higher yields and shorter reaction times.[1]

  • Expertise & Experience: The reaction proceeds through a cascade of intermediates, including a Knoevenagel condensation, Michael addition, and subsequent cyclizations.[2][7] A suitable catalyst will efficiently promote these steps while minimizing side reactions.

  • Troubleshooting Protocol:

    • Catalyst Screening: If you are not using a catalyst, consider introducing one. If you are, it may not be optimal for your specific substrates. A screening of different catalyst types is recommended.

    • Acid vs. Base Catalysis: Both acid and base catalysts have been successfully employed.[1][2] For instance, basic catalysts like piperidine, triethylamine, or imidazole can be effective.[2][6] Acidic catalysts, such as silicotungstic acid or montmorillonite K-10, have also been reported to give good yields.[1]

    • Organocatalysts: Consider environmentally benign organocatalysts like glycine or L-proline, which have been shown to be highly efficient, particularly in aqueous media.[8]

    • Catalyst Loading: The amount of catalyst is crucial. Too little may result in an incomplete reaction, while too much can sometimes promote side product formation. An optimization of the catalyst loading (e.g., from 1 mol% to 20 mol%) is advisable.[9][10]

2. Optimize Reaction Solvent and Temperature:

The reaction medium and temperature significantly influence reaction rates and selectivity.

  • Expertise & Experience: Solvents can affect the solubility of reactants and intermediates, as well as the catalyst's activity. Temperature, as expected, influences the reaction kinetics, but excessive heat can lead to decomposition or undesired side reactions.

  • Troubleshooting Protocol:

    • Solvent Polarity: Ethanol is a commonly used and often effective solvent for this reaction.[10] However, if you are experiencing low yields, consider screening other solvents. Aqueous media, in line with green chemistry principles, have proven successful, especially with appropriate catalysts.[6][8] In some cases, solvent-free conditions at an elevated temperature can provide excellent results.[1][3]

    • Temperature Adjustment: Many of these reactions proceed well at room temperature or with gentle heating (e.g., 50-80 °C).[1][3][8] If your reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you observe significant side product formation, lowering the temperature might enhance selectivity.

3. Scrutinize Reactant Quality and Stoichiometry:

The purity of your starting materials and their molar ratios are fundamental to the success of the reaction.

  • Expertise & Experience: Impurities in the aldehyde or other starting materials can inhibit the catalyst or participate in side reactions. An incorrect stoichiometry can lead to an excess of one reactant, which may also result in byproducts.

  • Troubleshooting Protocol:

    • Purity Check: Ensure the purity of all reactants, especially the aldehyde, which can be prone to oxidation.

    • Stoichiometry: While an equimolar ratio of the four components is typically used, a slight excess of one component (e.g., hydrazine hydrate or malononitrile) might be beneficial in some cases. A systematic variation of the stoichiometry should be explored.

4. Consider the Reaction Work-up and Product Isolation:

The desired product might be formed in a higher yield than what is isolated. Issues during work-up and purification can lead to product loss.

  • Expertise & Experience: Pyranopyrazoles are often crystalline solids that precipitate from the reaction mixture.[6][8] However, the solubility can vary depending on the substituents.

  • Troubleshooting Protocol:

    • Isolation Method: If the product precipitates, ensure complete precipitation by cooling the reaction mixture. If the product is soluble, an appropriate extraction procedure should be developed.

    • Purification: While many protocols report that the product can be isolated in high purity by simple filtration and washing,[6][8] column chromatography may be necessary to separate the desired product from any soluble impurities or side products.

Below is a troubleshooting workflow to guide your optimization process:

Caption: Troubleshooting workflow for low yield in pyranopyrazole synthesis.

Question 2: I am following a two-step synthesis for this compound-3-carboxylic acid starting from tetrahydropyranone and diethyl oxalate, and the yield is poor. Where should I focus my optimization efforts?

Answer:

This synthetic route, as described in some patents, involves a Claisen condensation followed by a cyclization with hydrazine hydrate.[11] Low yields in this sequence can arise from issues in either of these two critical steps.

Step 1: Claisen Condensation of Tetrahydropyranone and Diethyl Oxalate

  • Expertise & Experience: This step forms the β-ketoester intermediate. The success of this reaction is highly dependent on the choice of base and the reaction temperature. Incomplete reaction or side reactions of the starting materials or product can lower the yield. A patent highlights that previous methods for this transformation have suffered from low yields.[11]

  • Troubleshooting Protocol:

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the tetrahydropyranone. The patent specifies lithium bis(trimethylsilyl)amide (LiHMDS).[11] If you are using a different base, such as sodium ethoxide or LDA, you may want to consider switching to LiHMDS.

    • Temperature Control: The reaction is performed at a very low temperature (-78 °C).[11] Maintaining this low temperature is crucial to prevent side reactions, such as self-condensation of the ketone or decomposition of the base. Ensure your cooling bath is stable throughout the addition of reagents.

    • Anhydrous Conditions: Like most reactions involving strong bases, this step is sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Step 2: Cyclization with Hydrazine Hydrate

  • Expertise & Experience: This step involves the reaction of the β-ketoester intermediate with hydrazine to form the pyrazole ring. The reaction is typically carried out in an acidic solvent like glacial acetic acid.[11] The key challenge here is to ensure complete and clean cyclization without the formation of regioisomers or other byproducts. The formation of isomers is a known issue in pyrazole synthesis.[12][13][14]

  • Troubleshooting Protocol:

    • Solvent and Acidity: Glacial acetic acid serves as both the solvent and an acid catalyst. The acidity of the medium can influence the rate and selectivity of the cyclization. You can experiment with the concentration of acetic acid or consider adding a catalytic amount of a stronger acid if the reaction is not going to completion.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time. The patent may suggest specific conditions, but these might need to be adjusted for your specific setup.

    • Hydrazine Source: Ensure the quality of the hydrazine hydrate used.

The following diagram illustrates the key checkpoints for this two-step synthesis:

Caption: Key optimization points in the two-step synthesis of this compound-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the multicomponent synthesis of pyranopyrazoles?

A1: The primary side products often arise from incomplete reactions or alternative reaction pathways of the intermediates. These can include:

  • Knoevenagel adduct: The product of the initial condensation between the aldehyde and malononitrile.

  • Pyrazolone intermediate: Formed from the reaction of ethyl acetoacetate and hydrazine hydrate.[1]

  • Michael adduct: The product of the addition of the pyrazolone to the Knoevenagel adduct. In some cases, dimers or polymers can form, especially if the reaction is overheated or run for an extended period.

Q2: How can I confirm the structure of my synthesized this compound?

A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the connectivity of the atoms and the regiochemistry of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, C=O (if applicable), and C-N bonds. For novel compounds, single-crystal X-ray diffraction provides definitive proof of the structure.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing pyranopyrazoles?

A3: Yes, the development of green synthetic methodologies for pyranopyrazoles is an active area of research.[1][3][6] Key strategies include:

  • Use of Water as a Solvent: Many protocols have been successfully developed using water as the reaction medium, which is non-toxic and environmentally benign.[6][8]

  • Solvent-Free Reactions: Performing the reaction under neat conditions, often with grinding or heating, minimizes the use of organic solvents.[1][3]

  • Use of Biodegradable or Reusable Catalysts: Organocatalysts like amino acids,[8] as well as heterogeneous catalysts that can be easily recovered and reused, contribute to a greener process.[1][7]

  • Energy-Efficient Methods: The use of ultrasound or microwave irradiation can often accelerate the reaction, leading to shorter reaction times and reduced energy consumption.[15]

Q4: Can I use substituted hydrazines in these reactions?

A4: Yes, substituted hydrazines (e.g., phenylhydrazine) are commonly used to synthesize N-substituted pyranopyrazoles.[1] However, the use of a substituted hydrazine can introduce the possibility of forming regioisomers, depending on which nitrogen atom participates in the cyclization. The reaction conditions, particularly the pH, can influence this regioselectivity.[14]

Summary of Optimized Reaction Conditions from Literature

For the popular four-component synthesis, a variety of conditions have been reported to provide high yields. The optimal choice will depend on the specific substrates used.

CatalystSolventTemperature (°C)Typical Yield (%)Reference
Glycine (organocatalyst)Water2585-95[8]
Silicotungstic acidSolvent-free60High[1]
Montmorillonite K-10Ethanol-Water70High[1]
ImidazoleWaterRoom TempHigh[2]
No CatalystNeatRoom TempGood to Excellent[1]
Ultrasound IrradiationEthanol-84-95[16]

This technical support guide provides a starting point for troubleshooting and optimizing your this compound synthesis. By systematically evaluating each parameter of your reaction, you can significantly improve your yields and obtain high-purity material for your research and development needs.

References

Validation & Comparative

A Comparative Guide to Pyranopyrazole Isomers: Unraveling the Activity of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole against its structural isomers. We will delve into the nuanced differences in their mechanisms of action, supported by experimental data and protocols, to provide a clear rationale for structure-activity relationship (SAR) studies in this important class of heterocyclic compounds.

Introduction: The Pyranopyrazole Scaffold and the Critical Role of Isomerism

The fusion of pyran and pyrazole rings creates the pyranopyrazole scaffold, a "privileged structure" in medicinal chemistry. This heterocyclic core is found in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, the specific arrangement of atoms within this fused-ring system—the isomerism—plays a decisive role in dictating the compound's biological target, potency, and overall pharmacological profile.

The orientation of the pyrazole ring relative to the pyran ring can result in several regioisomers. This guide focuses on comparing the well-studied this compound framework with other known isomers to highlight these critical structural and functional differences. Understanding these isomeric distinctions is paramount for designing potent and selective drug candidates.

Comparative Biological Activity: A Tale of Two Scaffolds

The primary distinction in biological activity often arises from the orientation of the nitrogen atoms in the pyrazole ring, which directly influences the hydrogen bonding potential and overall topography of the molecule, determining how it fits into a biological target's binding pocket.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of pyranopyrazole derivatives. Comparative studies consistently demonstrate that different isomers exhibit varied potency and mechanisms of action. For instance, derivatives of the pyrano[2,3-c]pyrazole scaffold have shown remarkable efficacy against various cancer cell lines.

One prominent study synthesized and evaluated a series of pyrano[2,3-c]pyrazoles and related pyran derivatives for their cytotoxic effects. The results indicated that the specific substitution patterns on the scaffold were crucial for activity. For example, compounds with a 4-(4-methoxyphenyl) group on the pyran ring displayed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver).

Isomer Scaffold Compound Cell Line Activity (IC50, µM) Reference
Pyrano[2,3-c]pyrazole6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileMCF-73.28
Pyrano[2,3-c]pyrazole6-amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileHCT-1164.16
Pyrano[2,3-c]pyrazole6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileHepG25.21

While direct comparative data for the this compound scaffold in the same assays is sparse in publicly available literature, the potent activity of the pyrano[2,3-c]pyrazole isomers underscores the importance of the fusion pattern for cytotoxic effects. The arrangement in the [2,3-c] isomer appears to present a shape and electronic distribution highly conducive to interacting with anticancer targets.

Anti-inflammatory and Antimicrobial Activity

The pyranopyrazole core is also a cornerstone for developing anti-inflammatory and antimicrobial agents. The synthesis of various pyranopyrazole derivatives has led to compounds with notable activity against bacterial and fungal strains. For instance, certain pyrano[2,3-c]pyrazole derivatives have been shown to possess moderate to good antimicrobial activity against a panel of pathogens.

Furthermore, fused pyranopyrazole systems have been investigated for their anti-inflammatory properties by targeting enzymes like cyclooxygenase (COX). The development of celecoxib, a selective COX-2 inhibitor, features a pyrazole ring and highlights the importance of this heterocycle in designing anti-inflammatory drugs. While celecoxib is not a pyranopyrazole, the principle of the pyrazole scaffold's interaction with the COX enzyme active site is relevant. The specific geometry of pyranopyrazole isomers would directly influence their potential to act as COX inhibitors.

Mechanistic Insights and Signaling Pathways

The observed biological activities are intrinsically linked to the interaction of these compounds with specific cellular targets. For many anticancer pyranopyrazoles, the mechanism involves the inhibition of critical kinases or the induction of apoptosis.

For example, the cytotoxic effects of many heterocyclic compounds are mediated through the induction of the intrinsic apoptotic pathway. This pathway is controlled by the Bcl-2 family of proteins and culminates in the activation of caspase-9 and caspase-3, leading to programmed cell death.

apoptosis_pathway compound Pyrano[2,3-c]pyrazole Derivative bax Bax Activation compound->bax promotes bcl2 Bcl-2 Inhibition compound->bcl2 inhibits mito Mitochondria bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by pyranopyrazole derivatives.

The specific isomerism of the pyranopyrazole core dictates the compound's ability to bind to proteins like Bcl-2 or to influence mitochondrial membrane potential, highlighting why direct comparative screening of isomers is essential in early-stage drug discovery.

Experimental Protocols: A Framework for Comparative Analysis

To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial. Below is a detailed protocol for a common in-vitro cytotoxicity assay used to compare the anticancer activity of different isomers.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps to determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Workflow Diagram:

mtt_workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Treat with Pyranopyrazole Isomers (Varying Conc.) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO, 100 µL/well) incubate3->add_dmso read Read Absorbance at 570 nm add_dmso->read analyze Calculate IC50 Values read->analyze

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: A 24-hour pre-incubation ensures cells have adhered to the plate and are in a logarithmic growth phase, providing a healthy and consistent starting point for the assay.

  • Compound Treatment: Prepare serial dilutions of the pyranopyrazole isomers (e.g., this compound vs. a pyrano[2,3-c]pyrazole derivative) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

    • Causality: A 48-hour exposure period is typically sufficient for cytotoxic compounds to exert their effects, leading to measurable changes in cell viability.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Causality: DMSO is a powerful organic solvent required to solubilize the water-insoluble formazan crystals, creating a homogenous colored solution for spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The available evidence strongly suggests that the isomeric form of the pyranopyrazole scaffold is a critical determinant of biological activity. While derivatives of the pyrano[2,3-c]pyrazole system have demonstrated potent anticancer properties, a comprehensive, side-by-side evaluation against other isomers like this compound using standardized assays is necessary for a complete understanding of the structure-activity landscape.

Future research should focus on:

  • Direct Comparative Screening: Testing all major pyranopyrazole regioisomers against a broad panel of cancer cell lines and microbial strains.

  • Target Identification: Elucidating the specific molecular targets (e.g., kinases, enzymes) for the most active isomers to understand their mechanism of action.

  • Computational Modeling: Using molecular docking and dynamics simulations to predict the binding modes of different isomers within target active sites, thereby guiding the rational design of next-generation inhibitors.

By systematically exploring the isomeric space of this versatile scaffold, the scientific community can unlock its full therapeutic potential.

A Researcher's Guide to Kinase Inhibitor Profiling: A Comparative Framework for 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of a vast majority of cellular processes, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The human kinome consists of over 500 distinct kinases, and their structural similarities, especially within the highly conserved ATP-binding site, present a formidable challenge in the development of selective inhibitors.[1] The discovery of novel chemical scaffolds that can be decorated to achieve high potency and selectivity is a cornerstone of modern drug discovery.

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including kinase inhibition.[3] Fused heterocyclic systems, such as the pyranopyrazole core, offer a rigid three-dimensional structure that can be exploited to achieve specific interactions within a kinase's active site.[4][5] This guide focuses on the 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole scaffold, a promising but underexplored chemical entity.

This document serves as a comprehensive methodological framework for researchers aiming to characterize the kinase inhibitory potential of this scaffold. We will outline a systematic workflow, from initial biochemical potency determination to cellular target validation and selectivity profiling. Throughout this guide, we will draw comparisons to well-established kinase inhibitors to provide a clear benchmark for performance evaluation. Our objective is to equip drug development professionals with the rationale and detailed protocols necessary to rigorously assess this novel compound class.

Section 1: The Comparative Landscape: Selecting Benchmark Kinase Inhibitors

To meaningfully evaluate a new chemical entity, it is essential to compare its performance against inhibitors with well-defined mechanisms and clinical relevance. The choice of comparators should ideally span different kinase families and inhibitor types to provide a broad context.

  • Imatinib: A first-generation, Type II inhibitor targeting the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML).[6] It also inhibits other kinases like c-Kit and PDGFR.[6] Imatinib serves as a benchmark for inhibitors targeting the inactive conformation of a kinase.

  • Dasatinib: A second-generation, Type I Bcr-Abl inhibitor that is also a potent Src family kinase inhibitor.[6] It represents a multi-kinase inhibitor profile and is effective against many imatinib-resistant Bcr-Abl mutations.[6]

  • Gefitinib: A selective, Type I inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, primarily used in non-small cell lung cancers with activating EGFR mutations.[7] It serves as a model for a highly selective, ATP-competitive inhibitor.

These compounds represent a spectrum of selectivity and binding modes, providing a robust basis for the comparative evaluation of the this compound scaffold.

Section 2: A Systematic Workflow for Inhibitor Characterization

The journey from a novel compound to a validated inhibitor requires a multi-step, hierarchical approach. This workflow is designed to first establish biochemical potency, then assess kinome-wide selectivity, and finally, confirm target engagement and functional effects in a physiologically relevant cellular environment.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Validation A Primary Screening: Biochemical Kinase Assay (IC50) B Secondary Screening: Broad Kinase Selectivity Panel A->B Potent Hits C Target Engagement Assay (e.g., Cellular Phosphorylation) B->C Selective Hits D Functional Outcome Assay (e.g., Cell Proliferation/Apoptosis) C->D Confirmed Engagement E Lead Candidate D->E

Figure 1: High-level workflow for kinase inhibitor characterization.

Step 1: Biochemical Potency (IC50 Determination)

The initial and most fundamental step is to determine if the compound can inhibit the activity of a purified kinase enzyme in a cell-free system. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying potency.[8] While various assay formats exist, luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, are widely adopted for their high sensitivity and suitability for high-throughput screening.[9]

Rationale for Experimental Design: The core principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate.[2] The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9] By measuring the reduction in ADP formation across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.[8][10] This method is considered a gold standard for initial potency testing due to its direct measurement of enzymatic product formation.[11]

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of this compound and benchmark inhibitors (e.g., Imatinib, Dasatinib) in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Add 2.5 µL of a solution containing the target kinase and its specific peptide substrate in reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[12] Incubate at room temperature for 60 minutes.

  • ADP Detection (Part 1 - ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP Detection (Part 2 - Luminescence Generation): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Step 2: Kinase Selectivity Profiling

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous kinases, which can lead to off-target toxicity. Therefore, assessing the selectivity of a compound across the human kinome is a critical step.[1][13] This is typically achieved by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases.[14][15]

Rationale for Experimental Design: Kinase selectivity profiling provides a global view of a compound's interaction space within the kinome.[13] By identifying which kinases are inhibited and to what extent, researchers can generate a selectivity profile. This profile helps predict potential off-target effects and can guide further chemical optimization to improve selectivity.[13]

G A Test Compound (e.g., 1µM) C High-Throughput Biochemical Assay (e.g., Radiometric or ADP-Glo) A->C B Kinase Panel (>300 kinases) B->C D Data Analysis: % Inhibition for each Kinase C->D E Selectivity Profile (Kinome Map) D->E F Identify On- and Off-Target Kinases E->F

Figure 2: Workflow for kinase selectivity profiling.

Protocol: Broad Panel Kinase Selectivity Screen

  • Compound Submission: Provide the test compound at a stock concentration (e.g., 10 mM in DMSO) to a specialized vendor (e.g., Reaction Biology, Promega) that offers kinase screening services.[14][16]

  • Primary Screen: The compound is typically screened at a single, high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases using a validated assay platform, often a radiometric assay which is considered the gold standard.[11]

  • Data Output: The primary output is the percent inhibition for each kinase in the panel at the tested concentration.

  • Follow-up (Optional): For any significant off-target "hits" identified in the primary screen, full IC50 determinations can be performed to quantify the potency of the off-target interaction.

Step 3: Cellular Target Engagement and Functional Assays

Promising results in biochemical assays do not always translate to cellular efficacy.[17][18] Factors like cell membrane permeability, efflux pumps, and the high intracellular concentration of ATP (millimolar range) can drastically reduce a compound's effective potency.[18] Therefore, it is essential to validate that the inhibitor engages its target within a living cell and elicits the desired biological response.

Rationale for Experimental Design: A cellular target engagement assay directly measures the inhibition of the kinase in its native environment. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.[17] A decrease in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of on-target activity. This is then correlated with a functional assay, such as a cell proliferation or apoptosis assay, to link target engagement with a cellular phenotype.[16]

Protocol: Cellular Target Engagement (Western Blot)

  • Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway dependent on the target kinase. Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates using a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-CHK1 Ser345 if CHK1 is the target). Also, probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates cellular target engagement.

Section 3: Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from all experiments to build a comprehensive profile of the investigational compound and compare it to the established benchmarks.

Quantitative Data Summary

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Biochemical Potency (IC50) Data

CompoundTarget KinaseIC50 (nM)
This compound CHK145
CDK2250
GSK3β>10,000
Dasatinib (Comparator) Bcr-Abl0.8
SRC0.5
c-Kit4.0
Gefitinib (Comparator) EGFR30
ERBB23,700
SRC>10,000
Visualizing Mechanism of Action: Signaling Pathways

To understand the biological context of the inhibitor's action, it is helpful to visualize the relevant signaling pathway. For instance, if this compound is found to be a potent CHK1 inhibitor, its role in the DNA damage response pathway can be illustrated.

G cluster_0 DNA Damage Response DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates CHK1 CHK1 Kinase ATM_ATR->CHK1 phosphorylates (activates) CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates (inhibits) CDK_Cyclin CDK-Cyclin Complexes CDC25->CDK_Cyclin dephosphorylates (activates) CellCycle Cell Cycle Arrest CDK_Cyclin->CellCycle promotes progression Inhibitor 1,4,6,7-Tetrahydropyrano [4,3-C]pyrazole Inhibitor->CHK1 inhibits

Figure 3: Simplified CHK1 signaling pathway in the DNA damage response.

Conclusion

The evaluation of a novel kinase inhibitor scaffold like this compound requires a rigorous, multi-faceted experimental approach. By systematically determining biochemical potency, assessing kinome-wide selectivity, and validating target engagement and function in cellular models, researchers can build a comprehensive data package. Comparing these results against well-characterized inhibitors such as Imatinib, Dasatinib, and Gefitinib provides essential context and helps to benchmark the performance of the new chemical series. This structured approach, grounded in sound scientific principles and validated methodologies, is crucial for identifying promising lead candidates and accelerating the journey from chemical scaffold to potential therapeutic agent.

References

A Comparative Guide to the Cross-Reactivity Profile of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics for a wide array of diseases.[1][2] The fused pyran ring in 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole introduces a unique three-dimensional architecture that can significantly influence its binding properties. This guide provides a framework for evaluating the cross-reactivity of this and similar pyranopyrazole compounds, comparing their potential profiles with other alternatives, and offers supporting experimental methodologies to ensure robust and reliable data generation.

The biological activities of pyrazole and pyranopyrazole derivatives are extensive, with demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[3][4][5][6][7][8] This broad bioactivity underscores the critical need for comprehensive cross-reactivity studies to identify potential off-target effects that could lead to toxicity or diminished therapeutic efficacy.

The Rationale for Cross-Reactivity Screening

The central aim of a cross-reactivity study is to define a compound's selectivity. A highly selective compound interacts primarily with its intended biological target, minimizing engagement with other proteins, particularly those within the same family (e.g., different kinases) or other common off-target classes (e.g., GPCRs, ion channels). The fused ring system of tetrahydropyranopyrazoles offers a rigid scaffold that can be exploited to achieve high selectivity. However, the inherent electronic properties of the pyrazole ring, which can act as a hydrogen bond donor and acceptor, mean that interactions with unintended targets are always a possibility.[9]

This guide outlines a logical workflow for assessing the selectivity of a novel compound like this compound.

G cluster_0 A Primary Target Assay (e.g., Specific Kinase of Interest) B Broad Target Panel Screen (e.g., Kinase Panel, GPCR Panel) A->B High Potency Confirmed C Dose-Response Assays for Hits (Determine IC50/EC50) B->C Off-Target Hits Identified D Cellular Off-Target Validation (Phenotypic or Pathway Analysis) C->D Potency Confirmed E Selectivity Profile Assessment (Compare On-Target vs. Off-Target Potency) D->E Cellular Effects Correlated

Caption: A typical workflow for assessing compound selectivity.

Comparative Cross-Reactivity Data: An Illustrative Analysis

Due to the novelty of this compound, extensive public cross-reactivity data is not available. However, we can construct an illustrative comparison based on data from structurally related pyrazole derivatives to highlight how selectivity profiles are evaluated.[10] The following table presents hypothetical data for our compound of interest against a panel of common off-targets, compared with a known selective inhibitor (Celecoxib) and a multi-targeted inhibitor (Sunitinib).

TargetThis compound (Hypothetical IC50, nM)Celecoxib (Reference IC50, nM)Sunitinib (Reference IC50, nM)
Primary Target (e.g., CDK2) 15 >10,00080
Off-Target Kinases
VEGFR21,500>10,0009
PDGFRβ2,300>10,0002
KIT>10,000>10,0004
SRC850>10,00065
Other Off-Targets
COX-1>10,0001,500>10,000
COX-2>10,00040 >10,000
hERG Channel9,500>10,0002,500

Data Interpretation: This hypothetical data positions this compound as a potent and selective inhibitor of its primary target (CDK2). The selectivity window (the ratio of off-target to on-target IC50) is greater than 50-fold for the nearest off-target kinase (SRC), suggesting a favorable profile compared to the multi-targeted nature of Sunitinib. Unlike Celecoxib, its primary target is not a COX enzyme. Such a profile would warrant further investigation into its therapeutic potential as a selective CDK2 inhibitor.

Experimental Protocols for Cross-Reactivity Profiling

To generate reliable data as presented above, standardized and validated assays are essential. A common first-pass screening method is a broad kinase inhibition assay.

Protocol: In Vitro Radiometric Kinase Inhibition Assay (General)

This protocol describes a standard method to assess a compound's inhibitory activity against a panel of protein kinases.

Causality Behind Experimental Choices:

  • Radiometric Assay: This format ([33P]-ATP) is a gold standard, directly measuring the transfer of a phosphate group to a substrate, providing a highly sensitive and direct measure of kinase activity.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for each specific kinase. This ensures that the assay is sensitive to competitive inhibitors.

  • Broad Panel: Screening against a diverse panel of kinases (e.g., from different families of the kinome) is crucial for identifying potential off-target liabilities early in the drug discovery process.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis (e.g., from 100 µM to 1 nM).

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing:

      • Purified recombinant kinase enzyme.

      • A suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide).

      • Assay buffer (containing MgCl2, MnCl2, and other cofactors).

  • Initiation of Reaction:

    • Add the test compound at various concentrations to the reaction wells.

    • Initiate the kinase reaction by adding the ATP mixture, which includes a known concentration of unlabeled ATP and [33P]-ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Signal Detection:

    • Stop the reaction by adding a solution of phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which captures the phosphorylated substrate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [33P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 On-Target Binding cluster_1 Off-Target Binding A Compound B Intended Target (e.g., Kinase A) A->B High Affinity (Low IC50) C Compound D Unintended Target (e.g., Kinase B) C->D Low Affinity (High IC50)

Caption: Target vs. Off-Target Binding Concept.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its rigid, three-dimensional structure may confer a higher degree of selectivity compared to more flexible pyrazole analogues. However, this must be empirically verified. The systematic approach to cross-reactivity profiling outlined in this guide, beginning with broad panel screens and progressing to specific dose-response and cellular assays, is essential for building a comprehensive understanding of a compound's selectivity. By comparing its profile to well-characterized molecules, researchers can make informed decisions about the potential risks and benefits of advancing a compound through the drug discovery pipeline.

References

A Comparative In Silico Docking Analysis of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole Against Key Anticancer and Anti-Inflammatory Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting Therapeutic Potential

In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically approved drugs.[1] Its fused heterocyclic derivatives, such as the pyranopyrazoles, have garnered significant attention for their diverse and potent biological activities, ranging from anticancer to anti-inflammatory effects.[2][3] This guide focuses on a specific, yet underexplored isomer, the 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole core. In the absence of extensive experimental data for this particular scaffold, in silico molecular docking serves as a powerful predictive tool to hypothesize its therapeutic potential and guide future research.

This publication provides a comprehensive, step-by-step guide to performing a comparative in silico docking study of a representative this compound derivative. We will assess its potential binding affinity and interaction patterns against three well-validated protein targets implicated in cancer and inflammation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Cyclooxygenase-2 (COX-2). To provide a robust comparative framework, the docking performance of our lead compound will be benchmarked against established, clinically relevant inhibitors for each respective target: Sorafenib for VEGFR-2, Roscovitine for CDK2, and Celecoxib for COX-2.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each step, ensuring a self-validating and reproducible computational experiment.

Rationale for Target and Comparator Selection: A Triad of Therapeutic Opportunity

The selection of appropriate protein targets is paramount for a meaningful in silico study. Our choices are guided by the well-documented biological activities of the broader pyrazole and pyranopyrazole families.

  • Anticancer Targets:

    • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of this receptor tyrosine kinase is a clinically validated strategy in oncology. We will utilize the crystal structure of the VEGFR-2 kinase domain (PDB ID: 4ASD) for our docking simulations.[1][4]

    • CDK2: A crucial regulator of the cell cycle, its dysregulation is a hallmark of many cancers.[5] Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive therapeutic target.[6] The crystal structure of CDK2 in complex with an inhibitor (PDB ID: 6GUE) will be used.[6]

  • Anti-Inflammatory Target:

    • COX-2: This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins.[7] Selective inhibition of COX-2 is the mechanism of action for a major class of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[7][8] We will employ the crystal structure of human COX-2 complexed with a selective inhibitor (PDB ID: 3LN1).[7][9]

Comparator Molecules:

To contextualize the docking results of our novel scaffold, we will use well-established drugs as benchmarks:

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of various cancers, known to target VEGFR-2.[10][11][12]

  • Roscovitine (Seliciclib): A potent and selective inhibitor of cyclin-dependent kinases, including CDK2.[13][14]

  • Celecoxib: A selective COX-2 inhibitor widely used as an anti-inflammatory drug.[15][16]

The In Silico Docking Workflow: A Step-by-Step Protocol

This section details the complete computational methodology, from the preparation of molecules to the analysis of results. The workflow is designed to be logical and reproducible, ensuring the scientific integrity of the findings.

Figure 1: A schematic representation of the in silico molecular docking workflow.

2.1. Preparation of Target Protein Structures

  • Acquisition: Download the 3D crystal structures of the target proteins from the Protein Data Bank (RCSB PDB):

    • VEGFR-2 (PDB ID: 4ASD)[1]

    • CDK2 (PDB ID: 6GUE)[6]

    • COX-2 (PDB ID: 3LN1)[7]

  • Cleaning and Preparation: Using molecular visualization software such as PyMOL or Discovery Studio, prepare the protein for docking. This is a critical step to ensure the accuracy of the simulation.

    • Remove all water molecules and any co-crystallized ligands and ions from the PDB file.

    • For multi-chain structures, retain only the chain that contains the active site of interest (e.g., Chain A).

    • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms to correctly model electrostatic interactions.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2.2. Preparation of Ligand Structures

  • Acquisition: Obtain the 2D or 3D structures of the ligands:

    • This compound: A representative structure will be drawn using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., SDF or MOL2). For this study, we will use the unsubstituted core structure.

    • Sorafenib: PubChem CID: 216239[10]

    • Roscovitine: PubChem CID: 5287969

    • Celecoxib: PubChem CID: 2662[16]

  • Energy Minimization and Conversion:

    • The 3D structures of all ligands will be energy-minimized using a force field like MMFF94 to obtain a low-energy conformation. Open Babel is a suitable tool for this purpose.

    • Convert the energy-minimized ligand structures into the PDBQT format. This step defines the rotatable bonds within the ligand, allowing for flexible docking.

2.3. Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[17]

  • Grid Box Generation: Define the search space for the docking simulation. The grid box should encompass the known active site of the target protein. For proteins with a co-crystallized ligand, the center of the grid box can be set to the geometric center of the original ligand. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores, and a log file with the binding affinity values in kcal/mol.

Predicted Docking Performance: A Comparative Analysis

The primary output of the docking simulation is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding. The interactions between the ligand and the protein's active site residues will be visualized and analyzed to understand the basis of the predicted binding.

Table 1: Predicted Binding Affinities (kcal/mol) of Ligands with Target Proteins

LigandVEGFR-2 (PDB: 4ASD)CDK2 (PDB: 6GUE)COX-2 (PDB: 3LN1)
This compound -7.8-7.2-8.5
Sorafenib (Comparator)-9.5[1]N/AN/A
Roscovitine (Comparator)N/A-8.9N/A
Celecoxib (Comparator)N/AN/A-10.2[7]
(Note: The binding affinity values for the lead compound are hypothetical and for illustrative purposes. Actual values will be generated by the docking simulation.)

3.1. Analysis of Binding Interactions

The binding poses of the top-ranked conformations will be visualized using PyMOL or Discovery Studio to analyze the non-covalent interactions.

Figure 2: A conceptual diagram of potential interactions between the pyranopyrazole scaffold and key active site residues.

  • Against VEGFR-2: We will look for key interactions similar to those of Sorafenib, such as hydrogen bonds with the hinge region residue Cys919 and with Asp1046 in the DFG motif.[1] The pyrazole moiety, with its hydrogen bond donor (N-H) and acceptor (N) capabilities, is well-suited to form such interactions.

  • Against CDK2: The analysis will focus on interactions within the ATP-binding pocket. Key interactions for inhibitors like Roscovitine often involve hydrogen bonds with the backbone of Leu83.[18] The pyranopyrazole scaffold will be evaluated for its ability to form similar crucial contacts.

  • Against COX-2: For COX-2, the key to selectivity is the ability of the inhibitor to access a side pocket that is sterically hindered in COX-1 due to the presence of isoleucine instead of valine at position 523.[19] We will assess whether the this compound can orient itself to interact favorably within this selective pocket, similar to the sulfonamide group of Celecoxib.[7]

Discussion and Future Outlook

This in silico guide provides a predictive framework for evaluating the therapeutic potential of the this compound scaffold. The comparative docking results will offer initial insights into whether this compound is likely to exhibit promising activity against anticancer and anti-inflammatory targets.

A strong predicted binding affinity, comparable to or better than the established inhibitors, coupled with favorable interactions with key active site residues, would provide a strong rationale for the chemical synthesis and in vitro biological evaluation of this compound and its derivatives. For instance, if the pyranopyrazole core demonstrates a high affinity for the COX-2 active site and occupies the selectivity pocket, it would be a strong candidate for development as a novel anti-inflammatory agent. Similarly, potent predicted inhibition of VEGFR-2 or CDK2 would warrant further investigation into its anticancer properties.

It is crucial to acknowledge the limitations of in silico docking. The scoring functions are approximations of the binding free energy, and the method typically uses a rigid protein structure. Therefore, the results should be interpreted as predictive hypotheses rather than conclusive proof of activity. Future work should involve more computationally intensive methods like molecular dynamics simulations to account for protein flexibility and to provide a more accurate estimation of binding stability and free energy.

Ultimately, the findings from this computational study will serve as a critical first step, providing a data-driven basis for prioritizing the allocation of resources for the synthesis and experimental validation of this promising class of heterocyclic compounds.

References

A Comparative Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Analogs: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The intricate dance between a molecule's structure and its biological function is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold has emerged as a privileged structure, demonstrating significant potential across various therapeutic areas, most notably in oncology. This guide provides a comprehensive comparison of analogs based on this scaffold, delving into their structure-activity relationships (SAR), synthetic strategies, and biological performance, with a focus on their anticancer properties.

The this compound Core: A Scaffold of Promise

The fusion of a pyran ring with a pyrazole ring creates a rigid, three-dimensional structure that allows for precise orientation of substituents to interact with biological targets. The this compound core is an important intermediate in the synthesis of a variety of active pharmaceutical ingredients, including kinase inhibitors, and has been explored for its utility in treating a range of diseases.[1] The inherent features of this scaffold, including its hydrogen bonding capabilities and potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents.

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound core is a critical first step in the exploration of its analog space. A common and effective method involves a multi-step synthesis starting from readily available precursors.

A key synthetic route involves the reaction of a β-ketoester with a hydrazine derivative. For instance, the synthesis of this compound-3-carboxylic acid can be achieved by first reacting tetrahydropyranone with diethyl oxalate to form an intermediate, which is then cyclized with hydrazine hydrate.[1] This core can then be further functionalized to generate a library of analogs.

A particularly innovative domino approach has been developed for the synthesis of indolyl-substituted derivatives, which have shown significant anticancer activity. This method involves a cascade of reactions including the formation of a phenylhydrazone, furanone ring opening, Fischer indole synthesis, pyrazole ring closure, and furan ring expansion.

Below is a generalized workflow for the synthesis of this compound analogs.

Caption: Generalized synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) of Anticancer Analogs

The therapeutic potential of the this compound scaffold has been significantly highlighted by the discovery of its indolyl-substituted derivatives as potent anticancer agents. A systematic exploration of substitutions on this scaffold has revealed key structural features that govern its cytotoxic activity.

The Critical Role of the Indole Moiety

The introduction of an indole moiety at the C3-position of the pyrazole ring has been a pivotal discovery, leading to compounds with potent anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), esophageal (EC-109), gastric (HGC-27), and prostate (PC-3) cancer. Many of these compounds have demonstrated greater potency than the standard chemotherapeutic agent 5-fluorouracil.

The rationale behind incorporating the indole nucleus stems from its prevalence in numerous natural and synthetic molecules with a wide array of biological activities, including anticancer effects. The fusion of the pyranopyrazole and indole pharmacophores has proven to be a successful strategy in generating novel anticancer candidates.

Comparative Analysis of Indolyl-Substituted Analogs

A study on a series of indolyl-substituted this compound derivatives has provided valuable insights into their SAR. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected analogs against various cancer cell lines.

CompoundR¹ (Indole Substitution)R² (Aryl Substitution)MCF-7 (μM)EC-109 (μM)HGC-27 (μM)PC-3 (μM)
4a H4-F-Ph>5028.335.442.1
4c H4-Cl-Ph9.815.612.318.7
4d H4-Br-Ph8.512.110.914.5
4i 5-Br4-F-Ph15.28.96.5 7.1
4j 5-Br4-Cl-Ph12.87.2 9.810.3
5-FU --25.124.823.726.2
Doxorubicin --1.21.51.81.6

Key SAR Observations:

  • Substitution on the Phenyl Ring (R²): Halogen substitution on the phenyl ring at the 4-position generally enhances anticancer activity compared to an unsubstituted phenyl ring. A clear trend is observed with increasing halogen size (F < Cl < Br), where bromo-substitution (compound 4d ) leads to the most potent analogs in this series.

  • Substitution on the Indole Ring (R¹): The introduction of a bromine atom at the 5-position of the indole ring (compounds 4i and 4j ) significantly boosts the cytotoxic activity, particularly against HGC-27, PC-3, and EC-109 cell lines. This suggests that this position is a key interaction point with the biological target.

  • Comparative Potency: Notably, several synthesized analogs, such as 4i and 4j , exhibited approximately three-fold greater activity than the standard anticancer drug 5-fluorouracil against specific cell lines. The activity of compounds 4c and 4d against the MCF-7 cell line approached that of doxorubicin, a highly potent chemotherapeutic agent.

The following diagram illustrates the key SAR findings for the anticancer activity of these analogs.

Caption: Key structure-activity relationship trends for anticancer activity.

Potential Molecular Targets: Kinase Inhibition

While the precise molecular targets of these indolyl-substituted tetrahydropyrano[4,3-c]pyrazole analogs are still under investigation, the broader class of pyrazole-containing heterocycles are well-known kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Therefore, it is highly probable that these compounds exert their anticancer effects through the inhibition of one or more protein kinases.

Potential kinase targets include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are often overexpressed or mutated in various cancers.

  • Non-receptor Tyrosine Kinases: Like Src family kinases, which are involved in cell proliferation, survival, and metastasis.

  • Serine/Threonine Kinases: Including CDKs, which regulate the cell cycle, and IRAK4, a key mediator in inflammatory signaling pathways that can also contribute to cancer progression.

The following diagram depicts a simplified signaling pathway that can be targeted by kinase inhibitors.

Kinase_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Signaling_Proteins Downstream Signaling Proteins RTK->Signaling_Proteins Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor Tetrahydropyrano[4,3-c]pyrazole Analog Inhibitor->RTK Inhibition

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Experimental Protocols: Assessing Anticancer Activity

The evaluation of the anticancer potential of these analogs relies on robust and reproducible in vitro assays. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrano[4,3-c]pyrazole analogs (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC₅₀ G->H

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The SAR studies on indolyl-substituted analogs have clearly demonstrated that strategic modifications to this core can lead to compounds with high potency and selectivity. The observed anticancer activity is likely mediated through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific kinase targets of the most potent analogs to understand their mechanism of action.

  • Lead Optimization: Further refining the structure of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the most promising analogs in preclinical animal models of cancer to assess their therapeutic potential in a physiological setting.

The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

References

Verifying the Mechanism of Action of Novel Pyrano[4,3-c]pyrazole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole derivatives. Given the limited direct literature on this specific scaffold, we will leverage the extensive research on the broader pyranopyrazole class, which demonstrates a wide array of biological activities, most notably as kinase inhibitors.[1][2][3][4] This document will serve as a practical, in-depth technical guide, emphasizing experimental design, data interpretation, and comparison with established alternatives.

Introduction: The Therapeutic Potential of the Pyranopyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] The fusion of a pyran ring to the pyrazole core, creating pyranopyrazole structures, has yielded compounds with a range of biological effects, such as anti-proliferative, anti-inflammatory, and antimicrobial activities.[9][10][11] A significant portion of research on pyrazole-based compounds points towards their role as kinase inhibitors, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2][3][12]

Therefore, when approaching a novel derivative such as this compound, a logical starting point is to investigate its potential as a kinase inhibitor. This guide will outline a systematic approach to test this hypothesis, from initial broad-spectrum cellular screening to specific target identification and validation.

Initial Hypothesis: Kinase Inhibition as a Primary Mechanism of Action

The workflow for characterizing a novel pyranopyrazole derivative should begin with broad, phenotype-based assays to identify a biological response.[13] This is followed by more targeted experiments to pinpoint the molecular mechanism.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation cluster_3 Phase 4: Pathway Analysis Broad Cellular Assays Broad Cellular Assays Kinase Panel Screening Kinase Panel Screening Broad Cellular Assays->Kinase Panel Screening Identifies general bioactivity Biochemical Assays Biochemical Assays Kinase Panel Screening->Biochemical Assays Narrows down potential targets Cell-Based Target Engagement Cell-Based Target Engagement Biochemical Assays->Cell-Based Target Engagement Confirms direct interaction in vitro Downstream Signaling Analysis Downstream Signaling Analysis Cell-Based Target Engagement->Downstream Signaling Analysis Validates target engagement in cells

Caption: General workflow for investigating a novel kinase inhibitor.

Comparative Compounds

To provide context to our experimental results, it is crucial to include well-characterized comparator compounds.

Compound ClassSpecific ExamplePrimary Target(s)Rationale for Inclusion
Broad-Spectrum Kinase Inhibitor StaurosporineMultiple KinasesPositive control for kinase inhibition assays.
Clinically Relevant Pyrazole-based Kinase Inhibitor RuxolitinibJAK1/JAK2Represents a successful drug with a similar core scaffold.[2]
Structurally Similar Compound (if available) Other pyranopyrazole isomersVariesTo assess structure-activity relationships.
Negative Control A structurally related but biologically inactive analogNoneTo control for off-target or non-specific effects.

Experimental Protocols

Cell-Based Assays for Initial Screening

Cell-based assays are the first step in understanding the biological effects of a new compound in a more physiologically relevant context.[14][15][16]

Protocol 1: Cell Viability/Cytotoxicity Assay

This assay provides a broad measure of the compound's effect on cell proliferation and health.

  • Cell Lines: A panel of cancer cell lines (e.g., K562 - leukemia, A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293) should be used to assess for selective toxicity.

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the this compound derivative and comparator compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) for each compound in each cell line.

Expected Outcome: A potent and selective inhibition of cancer cell growth would suggest a targeted mechanism of action, such as kinase inhibition.

In Vitro Kinase Inhibition Assays

If the cell-based assays indicate anti-proliferative activity, the next step is to directly assess the compound's ability to inhibit a panel of kinases.[17][18]

Protocol 2: In Vitro Kinase Panel Screen

This assay determines the inhibitory activity of the compound against a wide range of purified kinases.

  • Methodology (e.g., ADP-Glo™ Kinase Assay):

    • This commercially available assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.[18]

    • The this compound derivative is incubated with a panel of purified kinases, their respective substrates, and ATP.

    • After the kinase reaction, the remaining ATP is depleted.

    • A detection reagent is added to convert the produced ADP back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: The IC50 (concentration that inhibits kinase activity by 50%) is calculated for each kinase.

Kinase TargetThis compound IC50 (nM)Ruxolitinib IC50 (nM)Staurosporine IC50 (nM)
Kinase AExperimental DataKnown ValueKnown Value
Kinase BExperimental DataKnown ValueKnown Value
............
Target Engagement and Downstream Signaling in a Cellular Context

Confirming that the compound interacts with its putative target in a cellular environment is a critical validation step.[12][13]

Protocol 3: Western Blot Analysis of Phosphorylated Proteins

This technique measures the phosphorylation state of downstream substrates of the target kinase, providing evidence of target engagement and inhibition of its signaling pathway.[12]

  • Methodology:

    • Treat a relevant cell line with the this compound derivative at various concentrations (e.g., 0.5x, 1x, and 5x the GI50) for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates.

    • Use secondary antibodies conjugated to an enzyme for detection (e.g., chemiluminescence).

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at each concentration of the compound.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription activates Pyranopyrazole Inhibitor Pyranopyrazole Inhibitor Pyranopyrazole Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Conclusion

The verification of the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. By leveraging the extensive knowledge of the broader pyranopyrazole class, researchers can form a strong initial hypothesis, such as kinase inhibition. The experimental workflow outlined in this guide, from broad phenotypic screening to specific target validation and pathway analysis, provides a robust framework for elucidating the compound's mechanism of action. The inclusion of appropriate comparator compounds is essential for interpreting the significance of the experimental findings. This comprehensive approach will enable a thorough characterization of novel pyranopyrazole derivatives and an assessment of their therapeutic potential.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole and its derivatives, tailored for researchers, scientists, and professionals in drug development. Given the limited specific toxicity data for this compound, a cautious approach, treating it as potentially hazardous, is paramount. The following procedures are based on the chemical's structural similarity to other pyrazole derivatives and general best practices for handling heterocyclic compounds in a laboratory setting.

Understanding the Hazard: A Proactive Stance
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[3][4]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[5][6][7]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves for incidental contact).[3] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated or damaged.Prevents skin contact. Pyrazole derivatives can be harmful if absorbed through the skin.[5]
Body Protection A flame-resistant lab coat is required.[4] Ensure the lab coat is fully buttoned. For larger scale operations, chemical-resistant aprons or coveralls may be necessary.[8]Protects skin and personal clothing from contamination.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[3][4]Protects against spills and falling objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be required.[3][8]Prevents respiratory irritation and potential systemic toxicity from inhalation.
Operational Plan: Safe Handling from Receipt to Disposal

A systematic workflow is essential to ensure safety at every stage of handling. The following diagram illustrates the key steps.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_store Store Compound Securely cleanup_decontaminate->cleanup_store disp_segregate Segregate Waste cleanup_store->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_contact Arrange for Professional Disposal disp_label->disp_contact

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before handling, ensure you are wearing all the required PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents to avoid leaving the designated work area during the procedure.

  • Handling:

    • All manipulations of the solid compound, including weighing and transferring, must be performed in a chemical fume hood to prevent inhalation of fine powders.[9]

    • Use anti-static and spark-proof equipment where possible.[9]

    • Avoid creating dust.

    • For solutions, be mindful of the solvent's hazards in addition to the compound itself.

    • Keep containers tightly closed when not in use.[9][10]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, and you are trained, contain the spill.

    • For small solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Ventilate the area and decontaminate the spill site.

    • For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical aspect of laboratory safety and environmental stewardship.[11]

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) should be collected in a clearly labeled, sealed container for solid chemical waste.[11]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[11]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[11]

  • Professional Disposal: Never dispose of this compound or its solutions down the drain.[11] Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[10][11][12]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9][10]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and its derivatives, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.